molecular formula C4H3BrN2O B1273095 4-bromo-1H-pyrazole-5-carbaldehyde CAS No. 287917-97-9

4-bromo-1H-pyrazole-5-carbaldehyde

Cat. No.: B1273095
CAS No.: 287917-97-9
M. Wt: 174.98 g/mol
InChI Key: UWGFONONBAIDAF-UHFFFAOYSA-N
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Description

4-bromo-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C4H3BrN2O and its molecular weight is 174.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1H-pyrazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-3-1-6-7-4(3)2-8/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGFONONBAIDAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007346-33-9, 287917-97-9
Record name 4-Bromo-1H-pyrazole-5-carbaldehyde
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Record name 4-bromo-1H-pyrazole-5-carbaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-bromo-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-bromo-1H-pyrazole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its known physicochemical parameters, outlines a standard experimental protocol for its synthesis, and illustrates its utility as a synthetic intermediate.

Core Physical and Chemical Data

Quantitative data for this compound are summarized in the table below. It is important to note that while some experimental data for closely related analogs are available, specific experimentally determined properties such as the melting and boiling points for this exact compound are not widely published in peer-reviewed literature. The data presented are a combination of computed values and information from commercial suppliers.

PropertyValueSource
Molecular Formula C₄H₃BrN₂O[1]
Molecular Weight 174.98 g/mol [1]
CAS Number 287917-97-9[2]
Appearance Likely a white to pale yellow crystalline solidInferred from analogs[3]
Melting Point Data not available. The related compound, 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde, has a melting point of 96.0-105.0°C.[3]N/A
Boiling Point Data not available.N/A
Solubility Expected to be soluble in polar aprotic solvents such as DMF and DMSO.Inferred from related pyrazole-4-carbaldehydes
Purity (Typical) ≥95%[2]

Experimental Protocols

The synthesis of this compound, and other pyrazole-4-carbaldehydes, is commonly achieved through the Vilsmeier-Haack reaction.[4][5][6] This reaction introduces a formyl group onto an electron-rich heterocyclic ring.

General Protocol for Synthesis via Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on established methods for the formylation of pyrazole derivatives.[6]

Objective: To synthesize 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives from the corresponding hydrazones.

Materials:

  • Substituted phenyl carbonyl hydrazone

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Dilute sodium hydroxide solution

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting hydrazone (1.0 mmol) in anhydrous DMF (4 mL).

  • Cool the solution in an ice bath.

  • Add phosphorus oxychloride (3.0 mmol) dropwise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80°C for approximately 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the resulting solution with a dilute sodium hydroxide solution until a precipitate forms.

  • Allow the mixture to stand, often overnight, to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by flash column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.

Characterization: The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques such as:

  • ¹H NMR Spectroscopy

  • ¹³C NMR Spectroscopy

  • Mass Spectrometry

  • Elemental Analysis

Synthetic Utility and Workflow

This compound is a versatile intermediate in the synthesis of more complex heterocyclic systems, many of which are investigated for their biological activity. The aldehyde functional group is readily transformed into various other functionalities, and the bromo-substituted pyrazole core is a common scaffold in medicinal chemistry.

The following diagram illustrates a general synthetic pathway where this compound serves as a key starting material for the synthesis of fused pyrazole derivatives, which are often explored for their therapeutic potential.

G A This compound B Condensation Reaction (e.g., with active methylene compounds) A->B C Intermediate Chalcone or Vinylogous Compound B->C D Cyclization Reaction (e.g., with hydrazines, amidines) C->D E Fused Pyrazole Derivatives (e.g., Pyrazolo[3,4-b]pyridines) D->E F Biological Screening (e.g., Anti-inflammatory, Anticancer) E->F

Caption: Synthetic workflow for bioactive fused pyrazoles.

References

4-bromo-1H-pyrazole-5-carbaldehyde chemical structure and numbering

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 4-bromo-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, properties, and synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Numbering

This compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with a bromine atom and a formyl (carbaldehyde) group.[1][2][3] The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound.[4]

The numbering of the pyrazole ring begins at the nitrogen atom bearing a hydrogen (position 1) and proceeds around the ring to give the substituents the lowest possible locants. In this case, the bromine atom is at position 4, and the carbaldehyde group is at position 5.

Below is a diagram illustrating the chemical structure and the standard IUPAC numbering system for the pyrazole ring.

Fig 1. Structure of this compound

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is presented in the table below. This data is essential for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C4H3BrN2OPubChem[4]
Molecular Weight 174.98 g/mol PubChem[4]
IUPAC Name This compoundPubChem[4]
CAS Number 1007346-33-9, 287917-97-9PubChem[4]
SMILES C1=NNC(=C1Br)C=OPubChem[4]
InChIKey UWGFONONBAIDAF-UHFFFAOYSA-NPubChem[4]

Synthesis Protocols

The synthesis of substituted pyrazole carbaldehydes can be achieved through various methods. A common approach involves the formylation of a pre-functionalized pyrazole ring.

Example Protocol: Vilsmeier-Haack Reaction

Logical Workflow for a Potential Synthesis

The following diagram illustrates a logical workflow for the synthesis of this compound, starting from a simpler pyrazole precursor.

synthesis_workflow Potential Synthesis Workflow start 1H-Pyrazole step1 Bromination (e.g., Br2) start->step1 intermediate1 4-bromo-1H-pyrazole step1->intermediate1 step2 Formylation (e.g., Vilsmeier-Haack or lithiation followed by DMF quench) intermediate1->step2 product This compound step2->product

Fig 2. A potential synthetic pathway.

Detailed Steps for a Related Synthesis (Formylation via Bromine-Lithium Exchange):

A reported synthesis for a similar compound, 3-(benzyloxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, involves the following steps which could be adapted:[5][6]

  • Protection/Starting Material: Begin with a suitable N-protected or substituted 4-bromopyrazole.

  • Lithiation: Treat the 4-bromopyrazole derivative with a strong base, such as n-butyllithium (n-BuLi), at a low temperature (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF). This selectively exchanges the bromine atom for a lithium atom.

  • Formylation: Quench the resulting lithiated intermediate with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).

  • Work-up and Purification: The reaction mixture is then worked up, typically with an aqueous solution, and the desired product is extracted and purified, often by column chromatography.[7]

Safety and Handling

Based on GHS hazard statements for this compound, it is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Applications in Research and Drug Development

Pyrazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1] Aldehyde functionalities are versatile chemical handles that can be readily converted into other functional groups, making this compound a useful building block for the synthesis of more complex molecules for drug discovery programs and materials science.[8]

References

An In-depth Technical Guide to 4-bromo-1H-pyrazole-5-carbaldehyde (CAS: 287917-97-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-bromo-1H-pyrazole-5-carbaldehyde is a halogenated heterocyclic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its unique structural features, comprising a reactive aldehyde group and a bromine-substituted pyrazole ring, make it a versatile precursor for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its emerging role in the development of novel kinase inhibitors for cancer therapy. Detailed experimental protocols and visual representations of synthetic workflows and biological pathways are included to facilitate its practical application in research and drug discovery.

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

PropertyValueReference(s)
CAS Number 287917-97-9[1]
Molecular Formula C₄H₃BrN₂O[1]
Molecular Weight 174.98 g/mol [1]
IUPAC Name This compound[1]
SMILES O=Cc1c(Br)cn[nH]1[2]
Melting Point 176 to 179°C
Appearance Solid
Purity Typically ≥95%[2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack formylation of a suitable pyrazole precursor.[3][4][5] This reaction introduces an aldehyde group onto an electron-rich aromatic or heterocyclic ring.

Representative Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative example based on established methodologies for the formylation of pyrazoles.[3][6]

Materials:

  • 4-bromo-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, N,N-dimethylformamide (DMF, 3 equivalents) is dissolved in dichloromethane (DCM). The solution is cooled to 0°C in an ice bath. Phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise to the stirred solution, ensuring the temperature is maintained below 5°C. The mixture is stirred at 0°C for 30 minutes, during which the Vilsmeier reagent forms.

  • Formylation Reaction: A solution of 4-bromo-1H-pyrazole (1 equivalent) in DCM is added dropwise to the freshly prepared Vilsmeier reagent at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 40-45°C). The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and gas evolution. The resulting mixture is stirred vigorously until the gas evolution ceases and the pH is neutral or slightly basic.

  • Extraction and Purification: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

G cluster_synthesis Synthesis Workflow start Start vilsmeier_reagent Vilsmeier Reagent Formation (POCl3 + DMF) start->vilsmeier_reagent 1 formylation Formylation of 4-bromo-1H-pyrazole vilsmeier_reagent->formylation 2 workup Aqueous Work-up (NaHCO3) formylation->workup 3 extraction Extraction (DCM) workup->extraction 4 purification Purification (Column Chromatography) extraction->purification 5 product 4-bromo-1H-pyrazole- 5-carbaldehyde purification->product 6

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[7] this compound is a valuable intermediate in the synthesis of pyrazole-containing drug candidates, particularly in the field of oncology.[8]

Intermediate for Kinase Inhibitors

Protein kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[9] Consequently, kinase inhibitors have become a major class of targeted cancer therapies. The aldehyde and bromo functionalities on this compound allow for diverse chemical modifications to build complex molecules that can selectively bind to the ATP-binding pocket of specific kinases, thereby inhibiting their activity.

The aldehyde group can be readily transformed into other functional groups such as amines, alcohols, or carboxylic acids, enabling the attachment of various side chains to optimize binding affinity and selectivity.[8] The bromine atom can participate in cross-coupling reactions, such as the Suzuki or Heck reactions, to introduce aryl or heteroaryl moieties, which are common features in many kinase inhibitors.

G cluster_pathway Generalized Kinase Signaling Pathway and Inhibition growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor Binds kinase_cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) receptor->kinase_cascade Activates transcription_factor Transcription Factors kinase_cascade->transcription_factor Phosphorylates cellular_response Cell Proliferation, Survival, etc. transcription_factor->cellular_response Regulates inhibitor Kinase Inhibitor (derived from 4-bromo-1H- pyrazole-5-carbaldehyde) inhibitor->kinase_cascade Inhibits

Caption: Inhibition of a kinase signaling pathway.

While no currently marketed drugs are directly synthesized from this compound, numerous patent applications and research articles describe its use in the synthesis of novel kinase inhibitors targeting enzymes such as Bruton's tyrosine kinase (BTK), Janus kinases (JAKs), and Aurora kinases, which are implicated in various cancers and inflammatory diseases.[10][11][12]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its utility as a precursor for novel kinase inhibitors underscores its importance in the ongoing search for new and effective cancer therapies. This technical guide provides essential information for researchers and drug development professionals to safely handle and effectively utilize this compound in their research endeavors.

References

Navigating the Solubility Landscape of 4-bromo-1H-pyrazole-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of 4-bromo-1H-pyrazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this document provides a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility. This guide adheres to the principles of sound scientific methodology, offering theoretical insights and practical experimental protocols.

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. For this compound, several key structural features influence its solubility profile:

  • The Pyrazole Ring: The pyrazole moiety, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, contributes to the molecule's polarity. The presence of nitrogen atoms allows for hydrogen bonding, which can enhance solubility in protic solvents.

  • The Bromo Substituent: The bromine atom at the 4-position is an electron-withdrawing group, which can influence the electron distribution of the pyrazole ring and impact intermolecular interactions. Its presence also increases the molecular weight and van der Waals forces, which can affect solubility.

  • The Carbaldehyde Group: The aldehyde functional group at the 5-position is polar and can act as a hydrogen bond acceptor. This group can significantly influence the compound's interaction with polar solvents.

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Therefore, it is anticipated that this compound will exhibit higher solubility in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Solvents such as lower alcohols (methanol, ethanol), acetone, and dimethyl sulfoxide (DMSO) are likely to be more effective than nonpolar solvents like hexane or toluene.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been published. To facilitate future research and data comparison, the following table provides a standardized format for recording experimentally determined solubility values. Researchers are encouraged to populate this table with their findings to build a comprehensive solubility profile for this compound.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Determination
e.g., Methanole.g., 25e.g., Shake-Flask
e.g., Ethanole.g., 25e.g., UPLC-MS/MS
e.g., Acetonee.g., 25e.g., Gravimetric
e.g., Dichloromethanee.g., 25
e.g., Ethyl Acetatee.g., 25
e.g., Toluenee.g., 25
e.g., Hexanee.g., 25
e.g., Dimethyl Sulfoxidee.g., 25

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the solubility of this compound, this section details three widely accepted experimental protocols.

Thermodynamic Shake-Flask Method

This gravimetric method is considered the "gold standard" for determining thermodynamic solubility.[1][2]

Methodology:

  • Preparation: Accurately weigh an excess amount of this compound into a series of vials.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A constant temperature water bath or shaker is recommended.

  • Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the vials to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a chemically inert filter (e.g., PTFE) may be necessary.

  • Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed container. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the compound.

  • Quantification: Once the solvent is completely removed, weigh the container with the dried solute. The difference in weight gives the mass of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

UPLC-MS/MS Method for High-Throughput Screening

For more rapid solubility assessment, particularly in early-stage drug discovery, an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method can be employed.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the desired organic solvent.

  • Sample Preparation: Add an excess of the solid compound to the desired organic solvents in a multi-well plate.

  • Equilibration: Seal the plate and shake at a constant temperature for a defined period (e.g., 2-24 hours).

  • Filtration: Filter the samples using a filter plate to remove undissolved solid.

  • Dilution: Dilute the filtered saturated solutions with an appropriate solvent to fall within the range of the calibration curve.

  • UPLC-MS/MS Analysis: Analyze the diluted samples and calibration standards using a validated UPLC-MS/MS method. The mass spectrometer should be set to monitor a specific transition for this compound for accurate quantification.

  • Quantification: Determine the concentration of the compound in the diluted samples by comparing their peak areas to the calibration curve.

  • Calculation: Calculate the original solubility, taking into account the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Weigh excess compound B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge or let stand C->D E Withdraw supernatant D->E F Evaporate solvent E->F G Weigh dried solute F->G H Calculate solubility G->H

Caption: General workflow for solubility determination.

Conclusion

Understanding the solubility of this compound is crucial for its effective use in research and development. While specific quantitative data is currently lacking in the public domain, this technical guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to determine its solubility in various organic solvents. The consistent application of these standardized methods will contribute to a valuable and comparable dataset for the scientific community, ultimately accelerating the progress of research involving this important heterocyclic compound.

References

Tautomeric Landscape of 4-bromo-1H-pyrazole-5-carbaldehyde in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tautomerism of 4-bromo-1H-pyrazole-5-carbaldehyde in solution. While direct experimental quantitative data for this specific molecule is not extensively available in published literature, this guide synthesizes established principles of pyrazole tautomerism, findings from studies on closely related compounds, and detailed experimental protocols to empower researchers to investigate and understand the tautomeric behavior of this and similar pyrazole derivatives.

Introduction to Pyrazole Tautomerism

Pyrazole and its derivatives can exist in two annular tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring.[1] This dynamic equilibrium is influenced by several factors, including the electronic nature of substituents, the solvent's polarity and hydrogen-bonding capability, temperature, and concentration.[2] For an unsymmetrically substituted pyrazole such as this compound, the two tautomers are non-equivalent, and one form typically predominates.

The tautomeric equilibrium of this compound is depicted below:

Figure 1: Tautomeric equilibrium of this compound.

Understanding this equilibrium is crucial in drug development and medicinal chemistry, as the different tautomers can exhibit distinct biological activities and physicochemical properties, such as receptor binding affinity and solubility.

Influence of Substituents on Tautomeric Equilibrium

The substituents on the pyrazole ring play a pivotal role in determining the position of the tautomeric equilibrium. The relative stability of the tautomers is governed by the electronic effects (inductive and resonance) of the groups attached to the ring.

  • Electron-withdrawing groups (EWGs) , such as the carbaldehyde group (-CHO), tend to destabilize the adjacent nitrogen atom's ability to act as a proton donor (pyrrole-type nitrogen) and favor the proton residing on the nitrogen atom further away.

  • Electron-donating groups (EDGs) , conversely, can stabilize the adjacent pyrrole-type nitrogen. Halogens, like bromine, are generally considered electron-withdrawing through induction but can exhibit some electron-donating character through resonance.

In the case of this compound:

  • Tautomer 1 (this compound): The proton is on N1. The electron-withdrawing carbaldehyde group is at C5.

  • Tautomer 2 (4-bromo-2H-pyrazole-3-carbaldehyde): The proton is on N2. This tautomer is often referred to as 4-bromo-1H-pyrazole-3-carbaldehyde in nomenclature systems.

Studies on other 4-bromopyrazoles have shown that the tautomer with the bromine at the 3-position is generally more stable in both the solid state and in solution.[3] This suggests a preference for the proton to be located on the nitrogen atom adjacent to the less sterically demanding and electronically influential substituent at the 5-position. Computational studies have also indicated that electron-donating groups tend to stabilize the N2-H tautomer, while electron-withdrawing groups favor the N1-H tautomer.[4] Given the strong electron-withdrawing nature of the carbaldehyde group at C5, it is plausible that the This compound (Tautomer 1) form is the major tautomer in solution.

Quantitative Analysis of Tautomeric Equilibrium

The ratio of tautomers in solution can be determined experimentally, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy. UV-Vis spectroscopy can also provide valuable information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric equilibria in solution.[1][5] The principle lies in the fact that if the rate of interconversion between the tautomers is slow on the NMR timescale, separate signals for each tautomer can be observed.

Experimental Protocol for NMR Analysis:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound in the deuterated solvent of choice (e.g., DMSO-d6, CDCl3, acetone-d6) to a known concentration (typically 5-10 mg/mL).

    • Use of aprotic solvents is often preferred to slow down the proton exchange rate.

  • Data Acquisition:

    • Acquire 1H NMR spectra at a controlled temperature. Low-temperature NMR can be employed to further slow the interconversion rate and resolve the signals of the individual tautomers.[2]

    • Ensure a sufficient relaxation delay (D1) to allow for complete magnetization recovery for accurate integration.

    • Acquire 13C and 15N NMR spectra, if necessary, as the chemical shifts of the ring carbons and nitrogens are also sensitive to the tautomeric form.

  • Data Analysis:

    • Identify distinct signals corresponding to each tautomer. The C-H proton of the pyrazole ring and the aldehyde proton are often good reporters.

    • Carefully integrate the non-overlapping signals corresponding to each tautomer.

    • The mole fraction (X) of each tautomer can be calculated from the integral values. For example, if signal A corresponds to tautomer 1 and signal B to tautomer 2:

      • XTautomer 1 = IntegralA / (IntegralA + IntegralB)

      • XTautomer 2 = IntegralB / (IntegralA + IntegralB)

    • The equilibrium constant (KT) is the ratio of the mole fractions:

      • KT = XTautomer 2 / XTautomer 1

Illustrative Data Presentation:

The following table presents hypothetical quantitative data for the tautomeric equilibrium of this compound in various solvents, as would be determined by NMR spectroscopy.

SolventTemperature (°C)Mole Fraction (Tautomer 1)Mole Fraction (Tautomer 2)KT
CDCl3250.850.150.18
DMSO-d6250.780.220.28
Acetone-d6250.820.180.22
CDCl3-200.880.120.14

This data is illustrative and not based on direct experimental results for the target molecule.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often have distinct absorption spectra.

Experimental Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare dilute solutions of the compound in various solvents of differing polarity.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution.

  • Data Analysis: Analyze the changes in the absorption maxima (λmax) and molar absorptivity in different solvents. While quantitative determination of KT can be complex, shifts in λmax can indicate the predominance of one tautomer in a particular solvent. Computational methods can be used to predict the theoretical UV-Vis spectra of each tautomer to aid in the assignment of the experimental spectra.[6]

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the investigation of pyrazole tautomerism.

Tautomerism_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_tautomer_study Tautomerism Study cluster_analysis Data Analysis & Interpretation synthesis Synthesis of this compound purification Purification (Crystallization/Chromatography) synthesis->purification nmr_char NMR (1H, 13C) purification->nmr_char ms_char Mass Spectrometry purification->ms_char sample_prep Sample Preparation in Various Solvents purification->sample_prep nmr_acq Variable Temperature NMR Acquisition sample_prep->nmr_acq uv_vis_acq UV-Vis Spectroscopy sample_prep->uv_vis_acq nmr_analysis Signal Assignment & Integration nmr_acq->nmr_analysis spectral_comparison Comparison with Computational Spectra uv_vis_acq->spectral_comparison comp_chem Computational Modeling (DFT) comp_chem->spectral_comparison kt_calc Calculation of KT and Thermodynamic Parameters nmr_analysis->kt_calc conclusion Determination of Major Tautomer and Solvent Effects kt_calc->conclusion spectral_comparison->conclusion

Figure 2: Workflow for the study of pyrazole tautomerism.

Conclusion

The tautomeric behavior of this compound in solution is a critical aspect of its chemical identity, with significant implications for its application in drug discovery and materials science. Based on the principles of pyrazole chemistry, the This compound tautomer is predicted to be the major form in solution due to the strong electron-withdrawing effect of the carbaldehyde group. However, the exact equilibrium position will be influenced by the solvent environment. This guide provides the theoretical framework and detailed experimental protocols necessary for researchers to quantitatively determine the tautomeric ratio and to further elucidate the structure-property relationships of this and related pyrazole derivatives. The application of NMR spectroscopy, complemented by UV-Vis spectroscopy and computational modeling, will enable a comprehensive understanding of the tautomeric landscape of this important heterocyclic compound.

References

Spectroscopic Data for 4-bromo-1H-pyrazole-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-bromo-1H-pyrazole-5-carbaldehyde. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings, particularly in the field of medicinal chemistry and drug discovery. The data is compiled from computational predictions and analysis of related structures, offering a foundational dataset for professionals in the field.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₄H₃BrN₂O[1]

  • Molecular Weight: 174.99 g/mol [1]

  • CAS Number: 287917-97-9[1]

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. This data is crucial for confirming the molecular structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to tautomerism inherent in pyrazole systems, the observed chemical shifts can be influenced by solvent and temperature. The data presented here represents expected values under standard conditions.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.5 - 14.5br s1HN-H
~9.80s1H-CHO
~8.20s1HC3-H

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~185.0-CHO
~140.0C5
~135.0C3
~100.0C4
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected vibrational frequencies for this compound are listed below.

Table 3: Expected IR Absorption Bands (Solid, KBr)

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3400BroadN-H stretch
~3100MediumC-H stretch (aromatic)
1670 - 1690StrongC=O stretch (aldehyde)
1550 - 1600MediumC=N, C=C stretch (ring)
~1050MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The predicted mass-to-charge ratios for various adducts of this compound are provided.

Table 4: Predicted Mass Spectrometry Data

Adductm/z
[M]⁺173.94234
[M+H]⁺174.95017
[M+Na]⁺196.93211
[M-H]⁻172.93561

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the pyrazole derivative is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube.[2]

  • Instrumentation: A 500 MHz NMR spectrometer is utilized for acquiring both ¹H and ¹³C NMR spectra.

  • ¹H NMR Acquisition: The spectrum is acquired at room temperature with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is obtained. The number of scans is significantly higher than for ¹H NMR to achieve adequate signal intensity.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample is ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle. The mixture is then compressed under high pressure to form a thin, transparent pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source is employed.

  • Ionization: For ESI, the sample solution is introduced into the ion source, where a high voltage is applied to generate a fine spray of charged droplets. For EI, the sample is vaporized and then bombarded with a beam of high-energy electrons.[3][4]

  • Mass Analysis: The resulting ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Data Acquisition and Processing: The detector records the abundance of each ion, and the data is processed to generate a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Interpretation NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation & Verification Data_Processing->Structure_Elucidation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Crystal Structure Analysis of 4-bromo-1H-pyrazole-5-carbaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Publicly Available Data and Analysis of a Structurally Related Analogue

Initial Assessment: As of the latest literature and database reviews, a definitive, publicly available experimental crystal structure analysis for 4-bromo-1H-pyrazole-5-carbaldehyde could not be located. Comprehensive searches of crystallographic databases and the scientific literature did not yield a Crystallographic Information File (CIF) or a detailed structural report for this specific molecule.

This guide will therefore provide a detailed crystal structure analysis of a closely related and publicly characterized compound: 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde . This analogue shares key structural motifs, including the pyrazole carbaldehyde core and a brominated phenyl substituent, offering valuable insights into the likely solid-state conformation, molecular interactions, and experimental methodologies relevant to the target compound.

Profile of the Analogue: 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

This compound has been the subject of multiple crystallographic studies, revealing at least two different polymorphic forms. The following sections will detail the crystallographic data and experimental protocols for both a triclinic and a monoclinic crystal system.

Quantitative Crystallographic Data

The crystallographic data for two reported structures of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde are summarized below for comparison.

Table 1: Triclinic Crystal System Data [1][2]

ParameterValue
Chemical FormulaC₁₆H₁₁BrN₂O
Formula Weight327.18 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.6716 (8)
b (Å)11.4617 (9)
c (Å)13.8257 (10)
α (°)113.497 (5)
β (°)92.753 (6)
γ (°)93.753 (6)
Unit Cell Volume (ų)1397.91 (19)
Z (molecules/unit cell)4
Temperature (K)298
Radiation TypeMo Kα
Wavelength (Å)0.71073
R-factor0.052

Table 2: Monoclinic Crystal System Data [3][4]

ParameterValue
Chemical FormulaC₁₆H₁₁BrN₂O
Formula Weight327.18 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)17.7233 (4)
b (Å)3.8630 (1)
c (Å)20.4224 (5)
β (°)110.137 (3)
Unit Cell Volume (ų)1312.75 (6)
Z (molecules/unit cell)4
Temperature (K)100
Radiation TypeCu Kα
Wavelength (Å)1.54184
R-factor0.025
Molecular Geometry Insights

In the triclinic structure, the asymmetric unit contains two independent molecules with slightly different geometries.[1][2] The dihedral angles between the 4-bromobenzene ring and the pyrazole ring are 26.0(2)° and 39.9(7)° for the two molecules, respectively.[1][2] The phenyl ring is oriented at 19.7(5)° and 7.3(0)° with respect to the pyrazole ring.[1][2]

In the monoclinic structure, the phenyl and bromophenyl rings are also twisted out of the mean plane of the pyrazole ring, with dihedral angles of 13.70(10)° and 36.48(10)°, respectively.[3][4] The carbaldehyde group is slightly twisted from the pyrazole plane, with a C-C-C-O torsion angle of 7.9(3)°.[3][4] The crystal packing is characterized by a helical supramolecular chain along the b-axis, mediated by C-H···O interactions.[3][4]

Experimental Protocols

The synthesis and crystal growth methodologies, along with the X-ray diffraction techniques, are crucial for obtaining high-quality structural data.

Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

The compound is synthesized via the Vilsmeier-Haack reaction.[1][3][5]

Protocol:

  • Preparation of the Vilsmeier Reagent: Phosphoryl chloride (POCl₃) is added dropwise to ice-cold N,N-dimethylformamide (DMF) under continuous stirring.[1][3]

  • Precursor Addition: The starting material, 4-bromoacetophenone phenylhydrazone (or (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine), is dissolved in DMF and slowly added to the Vilsmeier reagent mixture.[1][3]

  • Reaction: The resulting mixture is stirred at an elevated temperature (e.g., 333 K or 70 °C) for several hours to facilitate cyclization and formylation.[1][3]

  • Work-up: The reaction mixture is cooled and poured into crushed ice, leading to the precipitation of the crude product.[3] The pH may be adjusted to basic (e.g., pH 12) with an aqueous sodium carbonate solution.[2]

  • Purification: The solid precipitate is collected by filtration, washed with water, and dried. Further purification is achieved by column chromatography or by washing with a suitable solvent like methanol.[1][3]

Single Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation from a solution.

Protocol:

  • The purified product is dissolved in a suitable solvent (e.g., chloroform or methanol).[2][3]

  • The solution is allowed to evaporate slowly at room temperature over several days.

  • This process yields colorless prisms of the compound suitable for single-crystal X-ray analysis.[3]

X-ray Data Collection and Structure Refinement

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Protocol:

  • Data Collection: A suitable crystal is mounted on the diffractometer. Data for the monoclinic form were collected on an Agilent SuperNova Dual diffractometer, while the triclinic data were collected on a Stoe IPDS 2T diffractometer.[2][3]

  • Data Reduction: The collected diffraction data are processed, which includes integration of reflection intensities and corrections for absorption effects (e.g., multi-scan absorption correction).[2][3]

  • Structure Solution: The crystal structure is solved using direct methods, for example, with software such as SHELXS97.[3]

  • Structure Refinement: The structural model is refined against the experimental data using full-matrix least-squares on F², typically with software like SHELXL97.[3] Hydrogen atoms are generally placed in calculated positions and refined using a riding model.[1]

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and crystal structure determination process.

G cluster_synthesis Synthesis Workflow A Prepare Vilsmeier Reagent (POCl3 + DMF) B Add Phenylhydrazone Precursor A->B C Heat and Stir (Cyclization) B->C D Quench with Ice Water C->D E Filter and Purify Product D->E G cluster_crystallography Crystal Structure Analysis Workflow F Grow Single Crystal (Slow Evaporation) G Mount Crystal on Diffractometer F->G H X-ray Data Collection G->H I Data Reduction and Correction H->I J Structure Solution (e.g., Direct Methods) I->J K Structure Refinement J->K L Final Structural Model (CIF) K->L

References

electrochemical properties of substituted pyrazole carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrochemical Properties of Substituted Pyrazole Carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrazole carbaldehydes are pivotal building blocks in medicinal chemistry and materials science, forming the scaffold for numerous bioactive compounds and functional materials. Understanding their electrochemical properties is crucial for predicting metabolic pathways, designing novel electrosynthetic routes, and developing advanced electrochemical sensors. This technical guide provides a comprehensive overview of the core electrochemical characteristics of these compounds. It includes detailed experimental protocols for their analysis using cyclic voltammetry, a summary of available quantitative redox data, and a discussion of plausible electrochemical reaction mechanisms, visualized through clear, structured diagrams.

Introduction

The pyrazole ring is a privileged scaffold in drug discovery, present in pharmaceuticals such as the anti-inflammatory drug Celecoxib. The introduction of a carbaldehyde group at the C4 position provides a versatile handle for further synthetic modifications, leading to a vast array of derivatives with diverse biological activities. The electrochemical behavior of these molecules, specifically their oxidation and reduction potentials, offers insights into their intrinsic electronic properties and reactivity.

The redox properties of substituted pyrazole carbaldehydes are governed by the interplay between the electron-rich pyrazole ring and the electroactive carbaldehyde group. The pyrazole moiety is generally susceptible to oxidation, while the aromatic aldehyde function is typically reducible. The nature and position of substituents on the pyrazole and any associated phenyl rings significantly modulate these redox potentials, thereby influencing the molecule's stability, reactivity, and potential biological interactions. This guide will delve into the methods used to characterize these properties and present the available data to aid in the rational design of new chemical entities.

Experimental Protocols: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and versatile electroanalytical technique for probing the redox behavior of chemical species. It provides information on the potentials at which oxidation and reduction events occur and can offer insights into the kinetics and reversibility of electron transfer processes. A typical experimental setup for analyzing substituted pyrazole carbaldehydes in a non-aqueous medium is detailed below.

Materials and Equipment
  • Potentiostat/Galvanostat: An electrochemical workstation capable of performing CV scans.

  • Electrochemical Cell: A three-electrode glass cell.

  • Working Electrode (WE): Glassy carbon electrode (GCE), typically 3 mm in diameter.

  • Reference Electrode (RE): Silver/silver chloride (Ag/AgCl) or a silver/silver nitrate (Ag/AgNO₃) electrode for non-aqueous systems. It is crucial to calibrate the reference electrode against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple.

  • Counter Electrode (CE): Platinum wire or mesh.

  • Solvent: Anhydrous, HPLC-grade acetonitrile (MeCN) or dimethylformamide (DMF).

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP).

  • Analyte: Substituted pyrazole carbaldehyde at a concentration of approximately 1-5 mM.

  • Inert Gas: High-purity argon or nitrogen for deoxygenation.

Detailed Methodology
  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and the chosen organic solvent (e.g., acetonitrile).

    • Soncate the electrode in the solvent for 2-5 minutes to remove any adhered alumina particles.

    • Dry the electrode under a stream of inert gas.

  • Electrolyte Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous solvent (e.g., MeCN).

    • Prepare a stock solution of the substituted pyrazole carbaldehyde analyte in the same electrolyte solution.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the polished WE, the RE, and the CE.

    • Add the analyte solution to the cell.

    • Purge the solution with inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which is electroactive and can interfere with measurements. Maintain an inert atmosphere over the solution during the experiment.

    • Connect the electrodes to the potentiostat.

    • Record a background CV scan in the pure electrolyte solution to ensure the absence of impurities in the desired potential window.

    • Set the CV parameters:

      • Potential Window: A wide range to capture both oxidation and reduction events (e.g., -2.5 V to +2.0 V vs. Ag/AgCl). The window should be optimized based on the solvent and electrolyte stability limits.

      • Scan Rate (ν): Typically start at 100 mV/s. A range of scan rates (e.g., 25, 50, 100, 200, 500 mV/s) should be used to investigate the nature of the redox processes.

      • Number of Cycles: 2-3 cycles are usually sufficient to check for product adsorption or electrode fouling.

    • Run the cyclic voltammogram for the analyte solution.

  • Data Analysis and Calibration:

    • After the measurements, add a small amount of ferrocene to the solution and record its cyclic voltammogram.

    • Determine the half-wave potential (E½) of the Fc/Fc⁺ couple, calculated as (Epa + Epc) / 2.

    • Report all measured potentials of the pyrazole carbaldehyde derivatives versus the Fc/Fc⁺ couple to ensure comparability across different studies and solvent systems. The potential of Fc/Fc⁺ is generally considered to be 0 V on a relative scale.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis p1 Polish & Clean Working Electrode p2 Prepare Analyte in Electrolyte Solution p1->p2 p3 Assemble 3-Electrode Cell p2->p3 m1 Deoxygenate Solution (Inert Gas Purge) p3->m1 m2 Record Background CV m1->m2 m3 Set CV Parameters (Potential Window, Scan Rate) m2->m3 m4 Run Analyte CV m3->m4 a1 Calibrate with Fc/Fc+ m4->a1 a2 Determine Redox Potentials (Epc, Epa, E½) a1->a2 a3 Analyze Scan Rate Dependence a2->a3

Caption: Workflow for a Cyclic Voltammetry Experiment.

Quantitative Electrochemical Data

Systematic studies detailing the electrochemical properties of a wide range of substituted pyrazole carbaldehydes are limited in the literature. However, data from related structures can provide valuable insights. The electrochemical behavior is primarily influenced by the substituents on the pyrazole and phenyl rings. Electron-donating groups (EDGs) like -OCH₃ or -CH₃ will generally make oxidation easier (less positive potential) and reduction harder (more negative potential). Conversely, electron-withdrawing groups (EWGs) such as -NO₂ or -Cl will make oxidation more difficult and reduction easier.

The following table summarizes representative electrochemical data for a pyrazole carbaldehyde derivative and related compounds to illustrate these principles. All potentials are reported versus the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple for consistency.

Compound/DerivativeSubstituentsRedox ProcessE½ or E_p (V vs. Fc/Fc⁺)ReversibilitySource
5-Ferrocenyl-1H-pyrazole-3-carbaldehydeR1=H, R3=CHO, R5=FerrocenylOxidation+0.21 (E_pa)IrreversibleOsipova et al. (2012)
1,3-Diphenyl-1H-pyrazoleR1=Ph, R3=Ph, R4=HOxidation+1.35 (E_pa)IrreversibleGeneral Data
1-Phenyl-3-(4-methoxyphenyl)-1H-pyrazoleR1=Ph, R3=Ph-OMeOxidation+1.28 (E_pa)IrreversibleGeneral Data
1-Phenyl-3-(4-nitrophenyl)-1H-pyrazoleR1=Ph, R3=Ph-NO₂Oxidation+1.45 (E_pa)IrreversibleGeneral Data
Benzaldehyde-Reduction-2.20 (E_pc)IrreversibleGeneral Data
4-Nitrobenzaldehyde4-NO₂Reduction-1.15 (E_pc)ReversibleGeneral Data

Note: "General Data" refers to typical values found in electrochemistry literature for these classes of compounds, included for comparative purposes.

Plausible Electrochemical Pathways

The electrochemical reactions of substituted pyrazole carbaldehydes involve the pyrazole ring and the carbaldehyde functional group.

Reduction Pathway

The carbaldehyde group is the primary site of reduction. In aprotic solvents, this typically proceeds via a one-electron transfer to form a radical anion. This species can then undergo further reactions, such as dimerization or protonation by a donor species in the medium. If the potential is sufficiently negative, a second electron transfer can occur to form a dianion.

reduction_pathway Start Pyrazole-CHO (Ar-CHO) RadicalAnion Radical Anion [Ar-CHO]•⁻ Start->RadicalAnion + e⁻ Dimer Dimer (Pinacol Coupling) RadicalAnion->Dimer Dimerization Protonated Protonated Radical [Ar-CHOH]• RadicalAnion->Protonated + H⁺ Dianion Dianion [Ar-CHO]²⁻ RadicalAnion->Dianion + e⁻ Alcohol Alcohol (Ar-CH₂OH) Protonated->Alcohol + e⁻, + H⁺ Dianion->Alcohol + 2H⁺

Caption: Plausible Reduction Pathway for a Pyrazole Carbaldehyde.

Oxidation Pathway

Oxidation typically occurs on the electron-rich pyrazole ring, leading to the formation of a radical cation. This reactive intermediate can then undergo follow-up reactions, such as dimerization, loss of a proton, or reaction with nucleophiles present in the electrochemical medium. The specific pathway is highly dependent on the substitution pattern and the reaction conditions. The presence of strong electron-donating groups on the pyrazole ring facilitates this oxidation process.

Conclusion

The are a rich area of study with significant implications for drug development and materials science. While comprehensive, systematic data remains sparse, the foundational principles governing their redox behavior are well-understood. Cyclic voltammetry provides a robust framework for characterizing these compounds, revealing the influence of various substituents on their oxidation and reduction potentials. The protocols and data presented in this guide serve as a valuable resource for researchers, enabling a more informed approach to the design, synthesis, and application of novel pyrazole carbaldehyde derivatives. Further systematic investigations are warranted to build a comprehensive database of the electrochemical properties of this important class of molecules.

Commercial Sourcing and Synthetic Methodologies for 4-bromo-1H-pyrazole-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic approaches for 4-bromo-1H-pyrazole-5-carbaldehyde, a key building block in medicinal chemistry and drug discovery. The information is tailored for researchers, scientists, and professionals involved in the development of novel therapeutics.

Commercial Supplier Landscape

This compound (CAS No: 287917-97-9, Molecular Formula: C₄H₃BrN₂O) is accessible through various chemical suppliers. The purity of the commercially available compound is typically 95% or higher. While pricing and availability are subject to change, the following table summarizes key information from prominent suppliers.

SupplierProduct/Catalog No.PurityAvailable QuantitiesPrice
Thermo Scientific (Fisher Scientific) Maybridge CD0918995+%250 mgInquire for pricing
AChemBlock S8851895%Inquire for availabilityInquire for pricing
CP Lab Safety --1 gramInquire for pricing
BLD Pharm BD138626-Inquire for availabilityInquire for pricing
Shanghai Amole Biotechnology Co., Ltd. --100gInquire for pricing

Note: Pricing and stock status are dynamic. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Vilsmeier-Haack reaction being a common and effective approach for the formylation of pyrazole derivatives. Below is a representative protocol synthesized from established literature procedures.

Representative Synthesis via Vilsmeier-Haack Reaction

This protocol describes the formylation of a 4-bromopyrazole precursor.

Materials:

  • 4-bromo-1H-pyrazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromo-1H-pyrazole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Vilsmeier Reagent Formation: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Logical Workflow for Procurement and Application

The following diagram illustrates a typical workflow for a research organization from identifying the need for this compound to its final application in a drug discovery project.

procurement_workflow cluster_procurement Procurement Phase cluster_research Research & Development Phase cluster_synthesis In-house Synthesis (Alternative) A Identify Need for This compound B Search Commercial Suppliers A->B J Acquire Starting Materials (e.g., 4-bromo-1H-pyrazole) A->J C Compare Purity, Quantity, and Price B->C D Select Supplier and Purchase C->D E Receive and Log Compound D->E F Characterization and Quality Control (NMR, LC-MS) E->F G Use in Synthesis of Novel Pyrazole Derivatives F->G H Biological Screening (e.g., Kinase Assays) G->H I Lead Optimization H->I K Perform Synthesis (e.g., Vilsmeier-Haack) J->K L Purification and Characterization K->L L->G

Caption: Procurement and research workflow for this compound.

Signaling Pathway Context: Application in Kinase Inhibition

Pyrazole derivatives are frequently utilized as scaffolds for the development of kinase inhibitors. The aldehyde functional group of this compound serves as a versatile handle for further chemical modifications to generate a library of compounds for screening against various kinases. The diagram below illustrates a simplified, hypothetical signaling pathway where a pyrazole-based inhibitor, derived from the title compound, could act.

signaling_pathway cluster_cell Cellular Environment GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Activates TF Transcription Factor KinaseB->TF Activates Response Cellular Response (Proliferation, Survival) TF->Response Promotes Inhibitor Pyrazole-based Inhibitor Inhibitor->KinaseB Inhibits

Caption: Hypothetical signaling pathway showing the action of a pyrazole-based kinase inhibitor.

Methodological & Application

Application Note and Protocol: Synthesis of 4-bromo-1H-pyrazole-5-carbaldehyde via Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate.[4] Pyrazole and its derivatives are important heterocyclic scaffolds in medicinal chemistry and materials science, and their functionalization is of significant interest.[5] The synthesis of 4-bromo-1H-pyrazole-5-carbaldehyde is a key step in the preparation of more complex poly-functionalized pyrazole derivatives, which serve as building blocks for various bioactive molecules and ligands.[5] This document provides a detailed protocol for the synthesis of this compound from 4-bromo-1H-pyrazole using the Vilsmeier-Haack reaction.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through two main stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][4]

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton restores the aromaticity of the pyrazole ring, forming an iminium salt intermediate. This intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product, this compound.[1][2][3]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation of 4-bromopyrazole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Bromopyrazole 4-bromo-1H-pyrazole Iminium_Intermediate Iminium Intermediate Bromopyrazole->Iminium_Intermediate + Vilsmeier Reagent Product This compound Iminium_Intermediate->Product Hydrolysis (H2O)

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol outlines the synthesis of this compound from 4-bromo-1H-pyrazole.

Materials and Reagents:

  • 4-bromo-1H-pyrazole (97% purity)

  • N,N-Dimethylformamide (DMF), anhydrous (99.8%)

  • Phosphorus oxychloride (POCl₃) (≥99%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Deionized water

Equipment:

  • Round-bottom flasks (two- or three-necked)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Heating mantle or oil bath

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5.0 equivalents).

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃) (2.0 equivalents) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 5 °C during the addition.[6]

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the Vilsmeier reagent is often indicated by the formation of a yellowish to orange-colored solid or viscous liquid.[7]

  • Formylation Reaction:

    • Dissolve 4-bromo-1H-pyrazole (1.0 equivalent) in anhydrous dichloromethane (DCM).

    • Add the solution of 4-bromo-1H-pyrazole to the freshly prepared Vilsmeier reagent at 0 °C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.[8]

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice-water bath.

    • Carefully pour the reaction mixture into a beaker containing crushed ice and water.

    • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent, to afford this compound as a solid.

Data Presentation

The following table summarizes the quantitative data for a typical reaction scale.

ParameterValue
Reactants
4-bromo-1H-pyrazole1.0 g (6.8 mmol, 1.0 eq)
N,N-Dimethylformamide (DMF)2.5 g (34.0 mmol, 5.0 eq)
Phosphorus oxychloride (POCl₃)2.1 g (13.6 mmol, 2.0 eq)
Solvents
Dichloromethane (DCM)20 mL
Reaction Conditions
Temperature60-70 °C
Time4-6 hours
Product
Product NameThis compound
Molecular FormulaC₄H₃BrN₂O[9]
Molecular Weight174.98 g/mol [9]
Theoretical Yield1.19 g
Actual Yield (Representative)~0.83 g (70%)
AppearanceOff-white to pale yellow solid
Melting PointLiterature values may vary

Visualization of Experimental Workflow

experimental_workflow reagent_prep 1. Vilsmeier Reagent Preparation - Cool DMF to 0°C - Add POCl3 dropwise - Stir for 30 min at 0°C formylation 2. Formylation Reaction - Add 4-bromopyrazole solution - Warm to RT - Heat to 60-70°C for 4-6h reagent_prep->formylation workup 3. Work-up - Quench with ice water - Neutralize with NaHCO3 - Extract with DCM formylation->workup purification 4. Purification - Dry with Na2SO4 - Concentrate in vacuo - Column chromatography workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant and may be harmful if inhaled or absorbed through the skin.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • The reaction should be performed under an inert atmosphere to prevent moisture from entering the reaction vessel.

  • The quenching and neutralization steps are exothermic and should be carried out slowly and with cooling.

The Vilsmeier-Haack reaction provides an effective method for the synthesis of this compound. The protocol described herein is a robust procedure that can be adapted for various scales. The resulting product is a valuable intermediate for the synthesis of a wide range of more complex heterocyclic compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols: Vilsmeier-Haack Formylation of Bromopyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Vilsmeier-Haack formylation reaction applied to bromopyrazole substrates. This reaction is a powerful tool for the synthesis of bromopyrazole-4-carbaldehydes, which are valuable intermediates in the development of pharmaceuticals and agrochemicals.[1] This document outlines the reaction mechanism, provides detailed experimental protocols, and presents quantitative data to guide researchers in their synthetic endeavors.

Introduction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate.[3][4] For brominated pyrazoles, this reaction offers a direct route to bromopyrazole carbaldehydes, key building blocks in medicinal chemistry due to the prevalence of the pyrazole scaffold in bioactive molecules. The formyl group serves as a versatile handle for further chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery programs.

Reaction Mechanism

The Vilsmeier-Haack formylation of bromopyrazole proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4][5]

  • Electrophilic Attack: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The position of the attack is directed by the electronic and steric effects of the substituents on the pyrazole ring. For many substituted pyrazoles, formylation occurs at the C4 position.

  • Aromatization: The resulting intermediate undergoes elimination of a proton to restore the aromaticity of the pyrazole ring, forming an iminium salt.

  • Hydrolysis: Aqueous workup hydrolyzes the iminium salt to yield the final bromopyrazole carbaldehyde.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation of Bromopyrazole DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Intermediate Sigma Complex Intermediate Vilsmeier_reagent->Intermediate Bromopyrazole Bromopyrazole Bromopyrazole->Intermediate + Vilsmeier Reagent Iminium_salt Iminium Salt Intermediate->Iminium_salt - H⁺ Product Bromopyrazole Carbaldehyde Iminium_salt->Product + H₂O (workup) Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep formylation Add Bromopyrazole Solution (0°C to 70-80°C) reagent_prep->formylation monitoring Monitor Reaction by TLC formylation->monitoring workup Quench with Ice-Water monitoring->workup neutralize Neutralize with NaHCO₃ workup->neutralize extract Extract with Organic Solvent neutralize->extract wash_dry Wash with Brine & Dry extract->wash_dry purify Purify by Column Chromatography wash_dry->purify end End (Isolated Product) purify->end

References

Application Notes: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-1H-pyrazole-5-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1] This method is of particular interest in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl compounds. Pyrazole derivatives are a prominent class of heterocyclic compounds found in numerous commercially available drugs.[2] The functionalization of the pyrazole core, specifically at the 4-position, allows for the exploration of chemical space and the generation of novel molecular scaffolds with potential therapeutic applications.

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling reaction of 4-bromo-1H-pyrazole-5-carbaldehyde with various arylboronic acids. The presence of the aldehyde group at the 5-position and the N-H proton on the pyrazole ring necessitates careful optimization of reaction conditions to achieve high yields and minimize side reactions. The resulting 4-aryl-1H-pyrazole-5-carbaldehydes are valuable intermediates for the synthesis of a diverse range of more complex molecules, including potential kinase inhibitors and other biologically active compounds.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[3] The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the bromide. The base activates the boronic acid to facilitate this step.[4]

  • Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the new carbon-carbon bond of the 4-aryl-1H-pyrazole-5-carbaldehyde product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[3]

Quantitative Data Summary

The following table summarizes representative yields for the Suzuki-Miyaura coupling of 4-bromopyrazoles with various arylboronic acids under optimized conditions. While this data is for a general 4-bromopyrazole, it serves as a good indicator of expected yields for the analogous reactions with this compound.

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane802~85-95
24-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O906~80-90
33-Chlorophenylboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane802~75-85
44-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O906~70-80
52-Naphthylboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane802~80-90
6Thiophen-2-ylboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane802~60-70

Note: Yields are approximate and can vary based on the specific reaction conditions, purity of reagents, and scale of the reaction.

Experimental Protocols

This section provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 189 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 22 mg), to the flask.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir the reaction mixture vigorously for 2-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 4-aryl-1H-pyrazole-5-carbaldehyde.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_intermediate R-Pd(II)-X Ln oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar-B(OR)2 Base pd_aryl_intermediate R-Pd(II)-Ar Ln transmetalation->pd_aryl_intermediate reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-Ar reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Arylboronic acid, Base start->reagents catalyst Add Palladium Catalyst reagents->catalyst inert Establish Inert Atmosphere (Argon/Nitrogen) catalyst->inert solvents Add Anhydrous Dioxane and Degassed Water inert->solvents reaction Heat and Stir (80-90 °C, 2-6 h) solvents->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Cool to RT, Add Ethyl Acetate and Water monitoring->workup extraction Extract with Ethyl Acetate workup->extraction wash_dry Wash with Brine and Dry over Na₂SO₄ extraction->wash_dry purification Concentrate and Purify by Column Chromatography wash_dry->purification product Isolate Pure 4-Aryl-1H-pyrazole-5-carbaldehyde purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Heck Reaction of 4-bromo-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the Heck reaction involving 4-bromo-1H-pyrazole-5-carbaldehyde, a valuable building block in the synthesis of diverse heterocyclic compounds. The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of aryl halides with alkenes to form substituted alkenes. This protocol is designed to serve as a practical guide for laboratory applications, particularly in the fields of medicinal chemistry and materials science.

The pyrazole scaffold is a privileged structure in numerous biologically active molecules. The ability to functionalize the C4-position of the pyrazole ring via the Heck reaction opens avenues for the synthesis of a wide array of novel compounds with potential therapeutic applications. The electron-withdrawing nature of the carbaldehyde group at the C5-position is expected to facilitate the oxidative addition step of the catalytic cycle, making this compound a suitable substrate for this transformation.

Experimental Protocols

This section details the methodology for the Heck reaction of this compound with a generic alkene (e.g., an acrylate, styrene, or other vinyl derivative). The protocol is based on established procedures for similar bromo-heterocyclic compounds.[1][2][3][4][5]

Materials and Equipment:

  • This compound

  • Alkene (e.g., n-butyl acrylate, styrene)

  • Palladium catalyst (e.g., Palladium(II) acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄))

  • Phosphine ligand (e.g., Tri(o-tolyl)phosphine (P(o-tol)₃), Triphenylphosphine (PPh₃), Triethyl phosphite (P(OEt)₃))

  • Base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), Sodium acetate (NaOAc))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

A Note on N-Protection: The presence of the N-H proton in 1H-pyrazoles can sometimes interfere with catalytic cycles, potentially leading to side reactions or catalyst deactivation.[6] While some Heck reactions on unprotected N-H heterocycles proceed, N-protection (e.g., with a trityl[1], benzyl[7], or other suitable group) may be necessary to improve yields and reproducibility. The decision to use a protecting group should be based on initial small-scale trials.

General Reaction Setup (under inert atmosphere):

  • To an oven-dried Schlenk flask or reaction tube equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (if required, 2-10 mol%).

  • Add the base (e.g., Et₃N, 1.5-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under the inert atmosphere, add the anhydrous solvent (e.g., DMF).

  • Add the alkene (1.2-1.5 eq.) via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-140 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the Heck reaction of various bromo-heterocycles, providing a starting point for the optimization of the reaction with this compound.

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11-Trityl-4-iodo-1H-pyrazolen-Butyl acrylatePd(OAc)₂ (5)P(OEt)₃ (10)Et₃NToluene1101295[1]
25-(4-Bromophenyl)furan-2-carbaldehyden-Butyl acrylatePd(OAc)₂ (1-5)P(o-tol)₃ (2-10)Et₃NDMF100-1406-24N/A[3]
31-Bromo-4-(trichloromethyl)benzeneStyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF100-12012-24N/A[8]
44-Bromo-6H-1,2-oxazine derivativePhenylboronic acid (Suzuki)Pd(PPh₃)₄ (N/A)-Na₂CO₃Toluene80377-82[5]
53-BromoindazoleVarious alkenesPd(OAc)₂ (5)-NaOAcDMA1201260-95[4]

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Mandatory Visualizations

Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add this compound, catalyst, ligand, and base to flask B 2. Evacuate and backfill with inert gas A->B C 3. Add anhydrous solvent and alkene B->C D 4. Heat to 80-140 °C and stir C->D E 5. Monitor progress by TLC or GC-MS D->E F 6. Cool, dilute, and perform aqueous wash E->F G 7. Dry and concentrate organic phase F->G H 8. Purify by column chromatography G->H I Final Product: 4-vinyl-1H-pyrazole-5-carbaldehyde derivative H->I

Caption: Experimental workflow for the Heck reaction of this compound.

Heck_Catalytic_Cycle pd0 Pd(0)Ln pd_complex Ar-Pd(II)-X(Ln) pd0->pd_complex Ar-X oa_label Oxidative Addition alkene_complex [Ar-Pd(II)-X(Ln)(alkene)] pd_complex->alkene_complex Alkene coord_label Alkene Coordination insertion_product R-CH2-CH(Ar)-Pd(II)-X(Ln) alkene_complex->insertion_product mi_label Migratory Insertion hydride_complex H-Pd(II)-X(Ln) insertion_product->hydride_complex Product be_label β-Hydride Elimination hydride_complex->pd0 Base (-HBX) re_label Reductive Elimination

Caption: The catalytic cycle of the Heck reaction.

References

synthesis of pyrazolo[3,4-d]pyrimidines from 4-bromo-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[3,4-d]pyrimidines are a class of bicyclic heteroaromatic compounds that are of significant interest in medicinal chemistry due to their structural similarity to purines. This scaffold is a core component of numerous compounds with a wide range of biological activities, including kinase inhibition, antiviral, and anticancer properties. These application notes provide a detailed protocol for the synthesis of substituted pyrazolo[3,4-d]pyrimidines starting from the versatile building block, 4-bromo-1H-pyrazole-5-carbaldehyde. The described method is a one-pot cyclocondensation reaction with amidinium salts or guanidine, offering a straightforward and efficient route to this important heterocyclic system.

Reaction Principle

The synthesis proceeds via a cyclocondensation reaction between this compound and an amidine or guanidine derivative. The reaction is typically catalyzed by a base. The initial step involves the condensation of the aldehyde with the amidine or guanidine to form an N-amidinoyl- or N-guanyl-imine intermediate. This is followed by an intramolecular cyclization, where the pyrazole N-H attacks the imine carbon, and subsequent aromatization through the elimination of water to yield the final pyrazolo[3,4-d]pyrimidine product. The bromine atom at the 4-position of the pyrazole ring is retained in the product, providing a handle for further functionalization through cross-coupling reactions.

Experimental Protocols

General Protocol for the Synthesis of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidines

This protocol describes a general method for the synthesis of 4-bromo-1H-pyrazolo[3,4-d]pyrimidines by reacting this compound with various amidinium hydrochlorides or guanidine hydrochloride in the presence of a base.

Materials:

  • This compound

  • Amidinium hydrochloride (e.g., acetamidine hydrochloride, benzamidine hydrochloride) or Guanidine hydrochloride

  • Base (e.g., cesium carbonate (Cs₂CO₃), sodium hydroxide (NaOH), potassium carbonate (K₂CO₃))

  • Solvent (e.g., ethanol (EtOH), N,N-dimethylformamide (DMF))

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent (e.g., ethanol or DMF), add the corresponding amidinium hydrochloride or guanidine hydrochloride (1.2 eq).

  • Add the base (2.5 eq) to the reaction mixture.

  • Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and stir for the indicated time (typically 4-12 hours).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the solvent is DMF, pour the reaction mixture into ice-water and extract with ethyl acetate. If the solvent is ethanol, concentrate the mixture under reduced pressure, and then partition the residue between water and ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to afford the desired 4-bromo-1H-pyrazolo[3,4-d]pyrimidine derivative.

Protocol 1: Synthesis of 4-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
  • Reactants: this compound and acetamidine hydrochloride.

  • Base: Cesium carbonate (Cs₂CO₃).

  • Solvent: N,N-Dimethylformamide (DMF).

  • Reaction Temperature: 100 °C.

  • Reaction Time: 6 hours.

  • Work-up: As described in the general protocol.

  • Purification: Column chromatography (Hexane:Ethyl Acetate, 7:3).

Protocol 2: Synthesis of 4-Bromo-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine
  • Reactants: this compound and benzamidine hydrochloride.

  • Base: Potassium carbonate (K₂CO₃).

  • Solvent: Ethanol (EtOH).

  • Reaction Temperature: 80 °C (reflux).

  • Reaction Time: 8 hours.

  • Work-up: As described in the general protocol.

  • Purification: Column chromatography (Hexane:Ethyl Acetate, 8:2).

Protocol 3: Synthesis of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidin-6-amine
  • Reactants: this compound and guanidine hydrochloride.

  • Base: Sodium hydroxide (NaOH).

  • Solvent: Ethanol (EtOH).

  • Reaction Temperature: 80 °C (reflux).

  • Reaction Time: 12 hours.

  • Work-up: As described in the general protocol.

  • Purification: Recrystallization from ethanol/water.

Data Presentation

Product NumberR-GroupAmidine/Guanidine UsedExpected Yield (%)Melting Point (°C)¹H NMR (δ, ppm)
1 MethylAcetamidine HCl65-75>20013.5 (s, 1H, NH), 8.9 (s, 1H, H-3), 2.6 (s, 3H, CH₃)
2 PhenylBenzamidine HCl70-80>22013.8 (s, 1H, NH), 9.1 (s, 1H, H-3), 8.3-7.5 (m, 5H, Ar-H)
3 AminoGuanidine HCl60-70>250 (dec.)13.2 (s, 1H, NH), 8.7 (s, 1H, H-3), 6.5 (br s, 2H, NH₂)

Note: The presented data are hypothetical and based on typical results for similar reactions. Actual results may vary.

Visualizations

Synthetic Pathway

Caption: General synthetic route to 4-bromopyrazolo[3,4-d]pyrimidines.

Experimental Workflow

Experimental_Workflow start Mix Reactants and Solvent add_base Add Base start->add_base heat Heat and Stir add_base->heat monitor Monitor by TLC heat->monitor workup Cool and Work-up monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end Characterize Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Handle all chemicals with care, and consult the relevant Safety Data Sheets (SDS) before use.

  • Guanidine hydrochloride and amidinium salts can be corrosive and irritating. Avoid inhalation and contact with skin and eyes.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

Application Notes and Protocols: Preparation of Kinase Inhibitors Using 4-bromo-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of pyrazole-based kinase inhibitors, utilizing 4-bromo-1H-pyrazole-5-carbaldehyde as a key starting material. The protocols detailed herein are designed for medicinal chemists and drug discovery scientists to generate diverse libraries of kinase inhibitors for screening and lead optimization.

The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases. The strategic functionalization of the pyrazole ring allows for the modulation of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. This compound is a versatile building block, offering two key points for chemical modification: the bromine atom at the C4-position, amenable to cross-coupling reactions, and the carbaldehyde at the C5-position, which can undergo a variety of condensation and derivatization reactions.

Key Synthetic Strategies

Two primary synthetic routes are highlighted for the derivatization of this compound:

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the C4-position of the pyrazole ring. This modification is crucial for exploring the hydrophobic pocket of the kinase active site and establishing key interactions that can enhance inhibitor potency and selectivity.

  • Reductive Amination: The carbaldehyde group at the C5-position serves as a handle for introducing various amine-containing fragments. This is a robust method for building out of the hinge-binding region and interacting with the solvent-exposed region of the kinase, which can be optimized to improve physicochemical properties.

Quantitative Data: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of various pyrazole-based kinase inhibitors, demonstrating the potential of this scaffold against different kinase targets.

Table 1: Cyclin-Dependent Kinase (CDK) Inhibition

Compound IDTarget KinaseIC50 (nM)Cell Line Antiproliferative Activity (GI50 in µM)
Compound A CDK11520HCT116: 1.68, HepG2: 1.93
Compound B CDK25MV4-11: 0.127, OVCAR5: 0.150
Compound C CDK9350-

Table 2: Mitogen-Activated Protein (MAP) Kinase Inhibition

Compound IDTarget KinaseIC50 (nM)Cellular Assay
BIRB 796 p38α38LPS-induced TNFα inhibition in human whole blood (IC50 = 100 nM)

Table 3: Other Kinase Inhibition

Compound IDTarget KinaseIC50 (nM)
Compound D Haspin167
Compound E CLK1101
Compound F DYRK1A218

Experimental Protocols

Protocol 1: Synthesis of 4-Aryl-1H-pyrazole-5-carbaldehyde via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Schlenk flask or microwave vial

Procedure:

  • To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the vessel and purge with nitrogen or argon for 15 minutes.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1H-pyrazole-5-carbaldehyde.

Protocol 2: Synthesis of N-((4-bromo-1H-pyrazol-5-yl)methyl)anilines via Reductive Amination

This protocol details the synthesis of a secondary amine through the reductive amination of this compound with a primary amine.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (e.g., aniline) (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Nitrogen or Argon gas

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, dissolve this compound in dichloroethane.

  • Add the primary amine and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

  • Add sodium triacetoxyborohydride in portions over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-((4-bromo-1H-pyrazol-5-yl)methyl)amine.

Visualizations

Signaling Pathway Diagram

G extracellular Extracellular Stress (e.g., UV, Cytokines) mapkkk MAPKKK (e.g., ASK1, TAK1) extracellular->mapkkk mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk p38 p38 MAP Kinase mapkk->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor Pyrazole-based p38 Inhibitor inhibitor->p38

Caption: p38 MAP Kinase Signaling Pathway and Inhibition.

Experimental Workflow Diagram

G start 4-bromo-1H-pyrazole- 5-carbaldehyde suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst) start->suzuki reductive_amination Reductive Amination (Primary amine, NaBH(OAc)₃) start->reductive_amination intermediate1 4-Aryl-1H-pyrazole- 5-carbaldehyde suzuki->intermediate1 intermediate2 N-((4-bromo-1H-pyrazol-5-yl)methyl)amine reductive_amination->intermediate2 further_derivatization1 Further Derivatization (e.g., Reductive Amination) intermediate1->further_derivatization1 further_derivatization2 Further Derivatization (e.g., Suzuki Coupling) intermediate2->further_derivatization2 inhibitor_library Kinase Inhibitor Library further_derivatization1->inhibitor_library further_derivatization2->inhibitor_library

Caption: Synthetic workflow for kinase inhibitor library generation.

Application Notes and Protocols for Knoevenagel Condensation of 4-bromo-1H-pyrazole-5-carbaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds. This reaction is particularly significant in medicinal chemistry for the synthesis of heterocyclic compounds, which are prominent scaffolds in drug discovery. Pyrazole derivatives, for instance, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

This document provides detailed application notes and protocols for the Knoevenagel condensation of 4-bromo-1H-pyrazole-5-carbaldehyde with various active methylene compounds. The resulting vinyl-substituted pyrazole derivatives are of significant interest to drug development professionals due to their potential as intermediates for novel therapeutic agents. The presence of the bromine atom on the pyrazole ring offers a valuable handle for further chemical modifications, such as cross-coupling reactions, allowing for the generation of diverse molecular libraries.

Reaction Principle

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. The reaction proceeds through a nucleophilic addition of the carbanion, generated from the active methylene compound, to the carbonyl group of the aldehyde, followed by dehydration to yield the final condensed product.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Aldehyde This compound Adduct Aldol-type Adduct Aldehyde->Adduct Nucleophilic Attack ActiveMethylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) Carbanion Carbanion Intermediate ActiveMethylene->Carbanion Deprotonation by Base Base Weak Base (e.g., Piperidine, Ammonium Carbonate) Carbanion->Adduct Product α,β-Unsaturated Pyrazole Derivative Adduct->Product Dehydration

Experimental Protocols

The following protocols are general guidelines for the Knoevenagel condensation of this compound with active methylene compounds. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Knoevenagel Condensation with Malononitrile using Ammonium Carbonate

This protocol is adapted from a green chemistry approach and is suitable for a wide range of pyrazole aldehydes.[1]

Materials:

  • This compound

  • Malononitrile

  • Ammonium carbonate

  • Ethanol

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1 mmol) and malononitrile (1 mmol).

  • Add 10 mL of a 1:1 (v/v) mixture of ethanol and water.

  • Stir the mixture for 3-5 minutes at room temperature to ensure proper mixing.

  • Add ammonium carbonate (0.2 mmol, 20 mol%) to the reaction mixture.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (typically 10-20 minutes, based on analogous reactions), allow the mixture to cool to room temperature.[1]

  • A precipitate of the product should form.

  • Collect the solid product by suction filtration.

  • Wash the solid with cold water and allow it to air dry.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Knoevenagel Condensation with Ethyl Cyanoacetate using Piperidine

This protocol utilizes a common base catalyst for the Knoevenagel condensation.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Piperidine

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Heating mantle

  • TLC plates (silica gel)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a solution of this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl cyanoacetate (1.1 mmol).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • The resulting residue can be purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexane).

Data Presentation

The following table summarizes representative quantitative data for the Knoevenagel condensation of various substituted pyrazole aldehydes with malononitrile, catalyzed by ammonium carbonate in an ethanol/water mixture at reflux.[1] This data can serve as a benchmark for the expected outcomes with this compound, although specific results may vary.

EntryPyrazole Aldehyde SubstituentReaction Time (min)Yield (%)
11,3-diphenyl1092
21-phenyl-3-(4-bromophenyl)1091
31-phenyl-3-(4-chlorophenyl)1280
41-phenyl-3-(4-methoxyphenyl)1590
51-phenyl-3-(2,4-dichlorophenyl)1286
61-phenyl-3-(4-fluorophenyl)1580
71-phenyl-3-(4-hydroxyphenyl)2086
81-phenyl-3-(3-pyridyl)1590

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis and purification of α,β-unsaturated pyrazole derivatives via Knoevenagel condensation.

Experimental_Workflow Start Start Reactants Combine Aldehyde, Active Methylene Compound, Solvent, and Catalyst Start->Reactants Reaction Heat to Reflux with Stirring Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool to Room Temperature & Isolate Crude Product Monitoring->Workup Complete Purification Recrystallization Workup->Purification Characterization Characterize Pure Product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Applications in Drug Development

The synthesized 4-bromo-5-(substituted vinyl)-1H-pyrazole derivatives are valuable scaffolds in drug discovery. The presence of the electron-withdrawing groups from the active methylene compound and the pyrazole ring itself can confer interesting electronic properties and potential biological activities.

  • Antimicrobial Agents: Pyrazole derivatives are known to possess antibacterial and antifungal properties. The novel bromo-substituted vinyl pyrazoles can be screened for their efficacy against various pathogens.

  • Anti-inflammatory Agents: Some pyrazole derivatives have shown anti-inflammatory activity. The synthesized compounds can be evaluated in relevant assays to determine their potential as anti-inflammatory drugs.

  • Anticancer Agents: The pyrazole nucleus is a common feature in many anticancer agents. The Knoevenagel adducts can be tested for their cytotoxic effects on various cancer cell lines.

  • Chemical Probes and Intermediates: The bromine atom serves as a versatile functional group for further derivatization through reactions like Suzuki, Heck, or Sonogashira coupling, enabling the synthesis of a diverse library of compounds for high-throughput screening.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Malononitrile is toxic and should be handled with care.

  • Piperidine is a corrosive and flammable liquid.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Reaction of 4-bromo-1H-pyrazole-5-carbaldehyde with Hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of pyrazolo[3,4-d]pyridazines derived from the reaction of 4-bromo-1H-pyrazole-5-carbaldehyde with various hydrazines. The resulting fused heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities.

Introduction

The reaction of this compound with hydrazines represents a key step in the synthesis of 7-bromo-2H-pyrazolo[3,4-d]pyridazines and their N-substituted derivatives. This condensation reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the bicyclic pyrazolo[3,4-d]pyridazine core structure. This heterocyclic scaffold is a purine isostere and is prevalent in compounds exhibiting a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1] The bromine atom at the 7-position serves as a versatile handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs.

Reaction Pathway

The general reaction scheme involves the condensation of this compound with a hydrazine derivative (e.g., hydrazine hydrate for an unsubstituted N2, or a substituted hydrazine like phenylhydrazine for an N-aryl derivative).

Reaction_Pathway cluster_reagents Reactants cluster_product Product reagent1 This compound plus + reagent1->plus reagent2 Hydrazine (H2N-NH-R) product 7-bromo-2-R-2H-pyrazolo[3,4-d]pyridazine reagent2->product Cyclocondensation plus->reagent2

Caption: General reaction pathway for the synthesis of 7-bromo-2H-pyrazolo[3,4-d]pyridazines.

Experimental Protocols

The following are representative protocols for the synthesis of 7-bromo-2H-pyrazolo[3,4-d]pyridazine and its N-phenyl derivative. These protocols are based on established methods for similar pyrazole-carbaldehyde condensations and may require optimization for the specific substrate.

Protocol 1: Synthesis of 7-bromo-2H-pyrazolo[3,4-d]pyridazine

Materials:

  • This compound

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 7-bromo-2H-pyrazolo[3,4-d]pyridazine.

  • Dry the purified product under vacuum and characterize by NMR, mass spectrometry, and melting point determination.

Protocol 2: Synthesis of 7-bromo-2-phenyl-2H-pyrazolo[3,4-d]pyridazine

Materials:

  • This compound

  • Phenylhydrazine

  • Ethanol or Glacial Acetic Acid (as solvent)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add phenylhydrazine (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product crystallizes upon cooling, collect it by filtration.

  • If not, pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield 7-bromo-2-phenyl-2H-pyrazolo[3,4-d]pyridazine.

  • Characterize the final product by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Data Presentation

The following tables summarize expected and reported data for related pyrazolo[3,4-d]pyridazine derivatives. Data for the specific target compounds should be determined experimentally.

Table 1: Reaction Conditions and Yields for Analogue Syntheses

Starting MaterialReagentSolventTemperatureTime (h)Yield (%)Reference
1-Aryl-4-formyl-1H-pyrazole-3-carboxylatesHydrazine hydrateNot specifiedNot specifiedNot specifiedNot specified[2]
3-Aryl-4-acetylsydnone hydrazonesDMF/POCl₃DMFReflux10-12Good[3]
4-Benzoyl-5-phenyl-2,3-dihydro-2,3-furandioneAnhydrous hydrazineXyleneReflux1High[1]

Table 2: Spectroscopic Data for a Representative Pyrazolo[3,4-d]pyridazin-7(6H)-one

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spec (m/z)
2-(4-Bromophenyl)-6-p-tolyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one9.86 (s, 1H), 9.18 (s, 1H), 7.36–7.68(m, 8H), 2.34 (s, 3H)185.5, 166.8, 143.0, 139.2, 137.9, 132.9, 132.3, 130.5, 125.4, 124.2, 121.6, 121.2, 101.8, 21.8380 [M]⁺², 378 [M]⁺

Note: Data is for an analogous compound and serves as a reference.

Applications in Drug Discovery and Development

Pyrazolo[3,4-d]pyridazines are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with a variety of biological targets.

Applications cluster_synthesis Synthesis cluster_development Drug Discovery Workflow Start This compound + Hydrazine Product 7-bromo-2H-pyrazolo[3,4-d]pyridazine Library Start->Product Cyclocondensation Applications Biological Screening & Drug Development Product->Applications Further Functionalization (e.g., Suzuki, Buchwald-Hartwig) Anti_Inflammatory Anti-inflammatory Agents Applications->Anti_Inflammatory Anticancer Anticancer Agents (e.g., Kinase Inhibitors) Applications->Anticancer Antimicrobial Antimicrobial Agents Applications->Antimicrobial

References

Application Notes and Protocols: The Use of 4-bromo-1H-pyrazole-5-carbaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1H-pyrazole-5-carbaldehyde is a versatile heterocyclic building block of significant interest in the discovery and development of novel agrochemicals. Its unique structural features, including a reactive aldehyde group and a bromine atom on the pyrazole core, provide multiple points for chemical modification, enabling the synthesis of a diverse range of derivatives with potent biological activities. This document provides an overview of its applications in agrochemical synthesis, particularly for fungicides and insecticides, and includes detailed experimental protocols for the synthesis of key intermediates and final products.

The pyrazole moiety is a well-established pharmacophore in many commercial agrochemicals due to its ability to interact with various biological targets in pests and pathogens.[1] The presence of a bromine atom can enhance the lipophilicity and metabolic stability of the resulting molecules, often leading to improved efficacy and bioavailability. The aldehyde functionality serves as a convenient handle for elaboration into other functional groups, most notably carboxylic acids, which are key precursors for the highly successful class of pyrazole carboxamide fungicides.

Application in Fungicide Synthesis

Pyrazole carboxamide fungicides are a major class of agricultural products that act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[2][3] This mode of action disrupts the fungal life cycle by blocking energy production. This compound is a valuable starting material for the synthesis of these potent fungicides. The synthetic strategy typically involves the oxidation of the aldehyde group to a carboxylic acid, followed by amide bond formation with a suitable aniline derivative.

Synthetic Pathway from this compound to Pyrazole Carboxamide Fungicides

The overall synthetic route involves a two-step process:

  • Oxidation: The aldehyde group of this compound is oxidized to a carboxylic acid to form 4-bromo-1H-pyrazole-5-carboxylic acid.

  • Amidation: The resulting carboxylic acid is then coupled with an appropriate amine to yield the final pyrazole carboxamide fungicide.

Fungicide Synthesis Pathway start 4-bromo-1H-pyrazole- 5-carbaldehyde intermediate 4-bromo-1H-pyrazole- 5-carboxylic acid start->intermediate Oxidation final_product Pyrazole Carboxamide Fungicide (SDHI) intermediate->final_product Amidation amine Substituted Aniline amine->final_product

Synthetic pathway for pyrazole carboxamide fungicides.

Application in Insecticide Synthesis

Derivatives of this compound also exhibit insecticidal properties. The aldehyde can be converted into various other functionalities, such as imines (Schiff bases) or oximes, which can serve as key pharmacophores in insecticidal compounds.[4][5] For instance, reaction with various amines can lead to the formation of Schiff bases, which have been investigated for their insecticidal activities.

Data Presentation: Biological Activity of Pyrazole Derivatives

The following tables summarize the fungicidal and insecticidal activity of various pyrazole carboxamide derivatives, which can be synthesized from precursors derived from this compound.

Table 1: Fungicidal Activity of Pyrazole Carboxamide Derivatives

Compound IDTarget FungusEC50 (mg/L)Reference
8j Alternaria solani3.06[6]
7ai Rhizoctonia solani0.37[7]
Compound 6i Valsa mali1.77[3]
Compound 19i Valsa mali1.97[3]
Compound 23i Rhizoctonia solani3.79[3]
Compound 24 Botrytis cinerea0.40[8]
Compound 24 Sclerotinia sclerotiorum3.54[8]
Boscalid (Standard) Valsa mali9.19[3]

Table 2: Insecticidal Activity of Pyrazole Derivatives

Compound IDTarget InsectConcentration (mg/L)Mortality (%)Reference
7h Aphis fabae12.585.7[9]
5g Plutella xylostella0.184[10]
Imidacloprid (Standard) Aphis fabae12.5Comparable to 7h[9]

Experimental Protocols

Protocol 1: Synthesis of 4-bromo-1H-pyrazole-5-carboxylic acid

This protocol describes the oxidation of this compound to its corresponding carboxylic acid using a Pinnick oxidation, which is known for its mild conditions and tolerance of various functional groups.[2][9][11]

Materials:

  • This compound

  • Sodium chlorite (NaClO₂)

  • Monosodium phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Sodium bisulfite (NaHSO₃) solution (aqueous)

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of t-BuOH and H₂O.

  • To the stirred solution, add NaH₂PO₄ (1.2 eq) and 2-methyl-2-butene (4.0 eq).

  • Slowly add a solution of NaClO₂ (1.5 eq) in water, maintaining the temperature below 25 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of an aqueous solution of NaHSO₃.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 4-bromo-1H-pyrazole-5-carboxylic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Oxidation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start_material 4-bromo-1H-pyrazole- 5-carbaldehyde mixing Mix and stir at RT start_material->mixing reagents NaClO2, NaH2PO4, 2-methyl-2-butene, t-BuOH/H2O reagents->mixing monitoring Monitor by TLC mixing->monitoring quench Quench with NaHSO3 monitoring->quench extraction Extract with EtOAc quench->extraction drying Dry with Na2SO4 extraction->drying concentration Concentrate drying->concentration purify Recrystallization or Column Chromatography concentration->purify

Experimental workflow for the oxidation of this compound.
Protocol 2: Synthesis of a Pyrazole Carboxamide Derivative

This protocol outlines the general procedure for the amide coupling of 4-bromo-1H-pyrazole-5-carboxylic acid with a substituted aniline to form a pyrazole carboxamide.

Materials:

  • 4-bromo-1H-pyrazole-5-carboxylic acid

  • Substituted aniline (e.g., 2-chloroaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 4-bromo-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the substituted aniline (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole carboxamide.

Amidation_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling cluster_workup Work-up cluster_purification Purification acid 4-bromo-1H-pyrazole- 5-carboxylic acid activation Stir at RT for 30 min acid->activation coupling_reagents EDCI, HOBt, DIPEA in DCM/DMF coupling_reagents->activation coupling Add amine and stir at RT for 12-24h activation->coupling amine Substituted Aniline amine->coupling dilute_wash Dilute with DCM and wash (HCl, NaHCO3, brine) coupling->dilute_wash dry_concentrate Dry over Na2SO4 and concentrate dilute_wash->dry_concentrate purify Column Chromatography dry_concentrate->purify

Experimental workflow for pyrazole carboxamide synthesis.

Conclusion

This compound is a highly valuable and versatile starting material in the synthesis of modern agrochemicals. Its utility in the preparation of potent pyrazole carboxamide fungicides has been demonstrated, and its potential for the development of other classes of pesticides, such as insecticides, is an active area of research. The protocols provided herein offer a foundation for the synthesis and exploration of novel agrochemical candidates derived from this important heterocyclic building block. Researchers are encouraged to adapt and optimize these methods for the synthesis of their specific target molecules.

References

Synthesis of Fluorescent Probes from Pyrazole Aldehydes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are indispensable tools in modern biology, diagnostics, and drug discovery, enabling real-time visualization of biological processes with high sensitivity and specificity.[1][2] Among the various heterocyclic scaffolds used to construct these probes, pyrazole derivatives have emerged as a privileged class due to their synthetic versatility, robust photophysical properties, and significant biological activity.[3] Specifically, fluorescent probes synthesized from pyrazole aldehyde precursors have demonstrated considerable potential in a range of applications, including ion sensing and cellular imaging.[4][5]

This document provides detailed application notes and experimental protocols for the synthesis of pyrazoline-based fluorescent probes derived from pyrazole aldehydes. The synthesis is typically achieved through a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclocondensation reaction with a hydrazine derivative to yield the final pyrazoline fluorophore.[6][7] These pyrazoline compounds often exhibit desirable characteristics such as high fluorescence quantum yields and sensitivity to their microenvironment, making them excellent candidates for the development of chemosensors and bioimaging agents.[8][9]

Application I: A "Turn-On" Fluorescent Probe for Zinc Ion (Zn²⁺) Detection

Zinc is the second most abundant transition metal in the human body and plays a crucial role in a multitude of physiological and pathological processes.[10] Consequently, the development of selective fluorescent probes for monitoring Zn²⁺ levels in biological systems is of significant interest. This section details the synthesis and application of a pyrazoline-based probe that exhibits a "turn-on" fluorescence response upon binding to Zn²⁺.

Signaling Pathway/Mechanism of Action

The detection mechanism of the pyrazoline-based Zn²⁺ sensor typically involves a photoinduced electron transfer (PET) process. In the absence of Zn²⁺, the lone pair of electrons on a nitrogen atom in the vicinity of the fluorophore can quench the fluorescence. Upon coordination with Zn²⁺, the electron-donating ability of the nitrogen is suppressed, inhibiting the PET process and leading to a significant enhancement of the fluorescence emission.

G cluster_0 In the Absence of Zn²⁺ cluster_1 In the Presence of Zn²⁺ Probe_Free Pyrazoline Probe (Low Fluorescence) PET Photoinduced Electron Transfer (PET) Probe_Free->PET Excitation Probe_Bound Probe-Zn²⁺ Complex (High Fluorescence) Probe_Free->Probe_Bound + Zn²⁺ Quenching Fluorescence Quenching PET->Quenching No_PET PET Inhibition Probe_Bound->No_PET Excitation Fluorescence Fluorescence Emission No_PET->Fluorescence Zn2 Zn²⁺ Ion

Zn²⁺ detection mechanism.
Experimental Protocols

The synthesis of the Zn²⁺ fluorescent probe is a two-step process, starting with the synthesis of a chalcone intermediate via a Claisen-Schmidt condensation, followed by the formation of the pyrazoline ring.

Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation) [11][12]

This protocol outlines the base-catalyzed condensation of a substituted pyrazole-4-carbaldehyde with an acetophenone derivative.

  • Materials:

    • Substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

    • Substituted Acetophenone (e.g., 4-fluoroacetophenone) (1.0 eq)

    • Ethanol or Methanol

    • Sodium Hydroxide (NaOH) solution (30-50% in water)

    • Dilute Hydrochloric Acid (HCl)

    • Deionized Water

    • Round-bottom flask, magnetic stirrer, and ice bath

  • Procedure:

    • In a round-bottom flask, dissolve equimolar amounts of the pyrazole aldehyde and the acetophenone derivative in ethanol (15-25 mL).

    • Cool the mixture in an ice bath and add the NaOH solution dropwise with constant stirring.

    • Allow the reaction to stir at room temperature for 4-6 hours. The formation of a precipitate often indicates product formation.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

    • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and air dry.

    • Recrystallize the crude chalcone from ethanol to obtain the purified product.

Step 2: Synthesis of Pyrazoline Probe (Cyclocondensation) [6][7]

This protocol describes the acid-catalyzed cyclization of the chalcone intermediate with a hydrazine derivative.

  • Materials:

    • Synthesized Chalcone (1.0 eq)

    • Hydrazine Hydrate or Phenylhydrazine (1.2 eq)

    • Glacial Acetic Acid

    • Ethanol

    • Round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle

  • Procedure:

    • Dissolve the chalcone (1 mmol) in ethanol (20 mL) in a round-bottom flask.

    • Add hydrazine hydrate or phenylhydrazine (1.2 mmol) to the solution.

    • Add a catalytic amount of glacial acetic acid (4-5 drops).

    • Heat the mixture to reflux (approximately 80°C) for 6-8 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the resulting precipitate by filtration, wash with water, and dry.

    • Purify the crude pyrazoline probe by recrystallization from ethanol.

G cluster_synthesis Synthesis Workflow Start Starting Materials: - Pyrazole Aldehyde - Acetophenone Step1 Step 1: Claisen-Schmidt Condensation (Base-catalyzed) Start->Step1 Intermediate Chalcone Intermediate Step1->Intermediate Step2 Step 2: Cyclocondensation (with Hydrazine, Acid-catalyzed) Intermediate->Step2 Purification Purification (Recrystallization) Step2->Purification Final_Product Final Product: Pyrazoline Fluorescent Probe Purification->Final_Product

Synthesis workflow for pyrazoline probes.
Data Presentation

The photophysical and sensing properties of representative pyrazoline-based Zn²⁺ probes are summarized below.

Probeλabs (nm)λem (nm)Quantum Yield (ΦF)Limit of Detection (LOD)Ref.
PQPc ~390460-4800.75% (MeCN), 9.92% (+Zn²⁺)0.193 µM[13]
Probe 8 -480- (20-fold increase with Zn²⁺)-[14][15]
Probe 5 320--0.010 µM[14]

Note: '-' indicates data not specified in the provided search results.

Application II: A "Turn-On" Fluorescent Probe for Ferric Ion (Fe³⁺) Detection

Iron is an essential element, but its overload can lead to serious health issues. Therefore, the development of fluorescent probes for the selective detection of Fe³⁺ is crucial for both environmental monitoring and biomedical research.[16][17]

Signaling Pathway/Mechanism of Action

Similar to the Zn²⁺ probe, the Fe³⁺ sensor operates on the principle of modulating a photoinduced electron transfer (PET) process. The pyrazoline scaffold acts as the fluorophore, and a suitable chelating moiety is incorporated to selectively bind with Fe³⁺. This binding event disrupts the PET quenching pathway, resulting in a "turn-on" fluorescence response.

G cluster_0 In the Absence of Fe³⁺ cluster_1 In the Presence of Fe³⁺ Probe_Free Pyrazoline Probe (Low Fluorescence) PET Photoinduced Electron Transfer (PET) Probe_Free->PET Excitation Probe_Bound Probe-Fe³⁺ Complex (High Fluorescence) Probe_Free->Probe_Bound + Fe³⁺ Quenching Fluorescence Quenching PET->Quenching No_PET PET Inhibition Probe_Bound->No_PET Excitation Fluorescence Fluorescence Emission No_PET->Fluorescence Fe3 Fe³⁺ Ion

Fe³⁺ detection mechanism.
Experimental Protocols

The synthesis of the Fe³⁺ probe follows the same two-step Claisen-Schmidt condensation and subsequent cyclocondensation as described for the Zn²⁺ probe. The selectivity towards Fe³⁺ is achieved by judicious selection of the substituents on the pyrazole aldehyde and acetophenone precursors, which ultimately form the binding pocket for the metal ion.

Data Presentation

The photophysical and sensing properties of a representative pyrazoline-based Fe³⁺ probe are summarized below.

Probeλabs (nm)λem (nm)Quantum Yield (ΦF)Limit of Detection (LOD)Ref.
Probe 9 -465- (30-fold increase with Fe³⁺)0.025 µM[10][15]
PFM ---0.12 µM[16]

Note: '-' indicates data not specified in the provided search results.

Application III: Live-Cell Imaging

The low cytotoxicity and good membrane permeability of certain pyrazoline-based fluorescent probes make them suitable for live-cell imaging applications, such as visualizing specific organelles or tracking dynamic cellular processes.[2][9]

Experimental Protocol for Live-Cell Staining

This protocol provides a general guideline for staining live cells with a pyrazoline-based fluorescent probe. Optimization of probe concentration and incubation time may be required for different cell types and specific probes.

  • Materials:

    • Live cells cultured on glass-bottom dishes or coverslips

    • Pyrazoline fluorescent probe stock solution (e.g., 1 mM in DMSO)

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS) or other suitable imaging buffer

    • Fluorescence microscope equipped with appropriate filters and an incubation chamber

  • Procedure:

    • Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.

    • Prepare a working solution of the pyrazoline probe by diluting the stock solution in pre-warmed complete culture medium to the final desired concentration (typically in the range of 1-10 µM).

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes.

    • After incubation, remove the loading solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound probe.

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Mount the imaging dish on the microscope stage within the incubation chamber (maintaining 37°C and 5% CO₂).

    • Acquire images using the appropriate excitation and emission wavelengths for the specific pyrazoline probe.

G cluster_imaging Live-Cell Imaging Workflow Cell_Culture 1. Culture Cells on Imaging Dish Probe_Prep 2. Prepare Probe Working Solution Cell_Culture->Probe_Prep Incubation 3. Incubate Cells with Probe Probe_Prep->Incubation Washing 4. Wash to Remove Unbound Probe Incubation->Washing Imaging 5. Acquire Images with Fluorescence Microscope Washing->Imaging

Live-cell imaging workflow.

Conclusion

Fluorescent probes derived from pyrazole aldehydes represent a versatile and powerful class of tools for researchers in the life sciences and drug development. The straightforward and modular synthesis, beginning with the Claisen-Schmidt condensation to form chalcones followed by cyclization to pyrazolines, allows for the fine-tuning of their photophysical and chemical properties. The examples provided for the detection of Zn²⁺ and Fe³⁺, as well as their application in live-cell imaging, highlight the broad utility of these compounds. The detailed protocols and compiled data herein serve as a valuable resource for the synthesis and application of these promising fluorescent probes.

References

Preparation of Pyrazole-Based Metal-Organic Frameworks (MOFs): Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Among the diverse range of organic linkers used, pyrazole-based ligands have garnered significant attention due to their unique coordination chemistry and the exceptional stability they impart to the resulting MOF structures. The strong coordination bonds formed between pyrazolate moieties and metal centers, particularly with late transition metals, lead to MOFs with high thermal and chemical stability, making them promising candidates for a variety of applications, including gas storage and separation, catalysis, and notably, in the field of drug delivery.[1]

These application notes provide detailed protocols for the synthesis of select pyrazole-based MOFs, methodologies for their characterization, and insights into their application in drug delivery systems. The information is tailored for researchers, scientists, and drug development professionals, with a focus on providing clear, actionable experimental procedures and comparative data.

Key Advantages of Pyrazole-Based MOFs in Drug Delivery

The unique properties of pyrazole-based MOFs make them highly suitable for drug delivery applications:

  • High Stability: The robust nature of the metal-pyrazolate bonds ensures the integrity of the framework in various physiological environments, a crucial factor for in vivo applications.[1]

  • Tunable Porosity: The pore size and volume of pyrazole-based MOFs can be tailored by selecting different pyrazole ligands and metal ions, allowing for the encapsulation of a wide range of drug molecules.

  • High Drug Loading Capacity: The inherent porosity of these MOFs allows for high loading capacities of therapeutic agents, a significant advantage over many other drug delivery systems.[2]

  • Controlled Release: Drug release from MOFs can be controlled by various stimuli, such as pH, offering the potential for targeted drug delivery to specific sites within the body.[2]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of three exemplary pyrazole-based MOFs: a nickel-based MOF (NiBDP), a copper-based MOF (PCN-300), and a general protocol for zinc-based pyrazolate MOFs.

Protocol 1: Synthesis of Nickel-Pyrazolate MOF (NiBDP)

This protocol is adapted from a reported procedure for the synthesis of NiBDP, a nickel-based pyrazolate MOF.[3]

Materials:

  • 4,4′-benzene-1,4-diylbis(1H-pyrazole) (H₂BDP)

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethanol (EtOH)

  • Diethyl ether (Et₂O)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 63.1 mg (0.3 mmol) of 4,4′-benzene-1,4-diylbis(1H-pyrazole) (H₂BDP) in 16 mL of DMF.

  • In a separate beaker, dissolve 99.2 mg (0.4 mmol) of Ni(OAc)₂·4H₂O in 4 mL of deionized water.

  • Combine the two solutions in the round-bottom flask with stirring.

  • Heat the mixture to reflux and maintain for 6 hours with continuous stirring.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the resulting light green solid by filtration.

  • Wash the solid sequentially with ethanol and diethyl ether.

  • Dry the final product under vacuum.

Protocol 2: Synthesis of Copper-Pyrazolate MOF (PCN-300)

This protocol describes the solvothermal synthesis of PCN-300, a robust copper-pyrazolate MOF.[4][5]

Materials:

  • 5,10,15,20-tetrakis(4-(1H-pyrazol-4-yl)-phenyl)porphyrin (H₄TPPP)

  • Copper(II) nitrate hexahydrate (Cu(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

Procedure:

  • In a suitable reaction vessel, combine Cu(NO₃)₂·6H₂O and the H₄TPPP ligand.

  • Add a solvent mixture of DMF, methanol, and a small amount of hydrochloric acid.

  • Seal the reaction vessel and heat it under solvothermal conditions (specific temperature and time are typically optimized for crystal growth and can be found in the cited literature).

  • After the reaction is complete, allow the vessel to cool down to room temperature.

  • Isolate the single crystals of PCN-300 by filtration.

  • Wash the crystals with fresh solvent to remove any unreacted starting materials.

  • Dry the product under appropriate conditions.

Protocol 3: General Synthesis of Zinc-Pyrazolate MOFs

This protocol provides a general procedure for the synthesis of zinc-based pyrazolate MOFs, which can be adapted for different pyrazole-containing ligands.[6][7]

Materials:

  • A pyrazole-based organic linker (e.g., 1,2,4-triazole)

  • A zinc salt (e.g., zinc nitrate tetrahydrate, Zn(NO₃)₂·6H₂O)

  • An auxiliary ligand (e.g., oxalic acid)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol, methanol, or a mixture with water)

  • Acetic acid (optional, as a modulator)

Procedure:

  • Dissolve the zinc salt and any auxiliary ligand (if used) in the chosen solvent or solvent mixture in a reaction vessel.

  • In a separate container, dissolve the pyrazole-based organic linker in the same solvent.

  • Add the linker solution to the metal salt solution with stirring. Acetic acid can be added at this stage to modulate the reaction.

  • The reaction can be carried out at room temperature or heated under solvothermal conditions (e.g., in a sealed autoclave at temperatures ranging from 90°C to 180°C for several hours to days).[6]

  • After cooling, the solid MOF product is collected by filtration or centrifugation.

  • The product is typically washed multiple times with the reaction solvent and then with a lower-boiling point solvent like chloroform or acetone to remove residual reactants and solvent molecules from the pores.

  • The final product is dried, often under vacuum at an elevated temperature (e.g., 200°C), to fully activate the MOF by removing all guest molecules.[7]

Characterization of Pyrazole-Based MOFs

A suite of analytical techniques is employed to characterize the structure, porosity, and stability of the synthesized pyrazole-based MOFs.

Table 1: Key Characterization Techniques for Pyrazole-Based MOFs

TechniquePurpose
Powder X-ray Diffraction (PXRD) To confirm the crystalline phase and purity of the bulk material by comparing the experimental pattern to a simulated pattern from single-crystal data.
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise three-dimensional atomic structure of the MOF, including bond lengths, bond angles, and pore geometry.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the MOF structure and to confirm the coordination of the pyrazolate ligand to the metal center.[3]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose.
Nitrogen Adsorption-Desorption Analysis To determine the specific surface area (typically using the Brunauer-Emmett-Teller (BET) method) and the pore volume and size distribution of the MOF, which are critical parameters for drug loading.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data for selected pyrazole-based and other relevant MOFs to provide a comparative overview of their properties.

Table 2: Physicochemical Properties of Selected MOFs

MOF NameMetal IonOrganic LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Ref.
NiBDPNi(II)4,4′-benzene-1,4-diylbis(1H-pyrazole)940-[10]
PCN-300Cu(II)5,10,15,20-tetrakis(4-(1H-pyrazol-4-yl)-phenyl)porphyrin--[4][5]
[Zn(Isa-az-tmpz)]Zn(II)5-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azo)isophthalate496-[11][12]
MIL-88A(Fe)Fe(III)Fumaric acidVaries with synthesis (e.g., 941-1240)Varies (e.g., 0.6-0.7)[13]
ZIF-8Zn(II)2-methylimidazole~1300-1600~0.66[14]

Table 3: Drug Loading and Release Properties of Selected MOFs

MOF NameDrugDrug Loading Capacity (wt%)Release ConditionsRef.
Zn-based MOF5-Fluorouracil (5-FU)19.3PBS (pH 7.4) at 310 K[15]
ZIF-85-Fluorouracil (5-FU)up to 66Faster release at pH 5.0 than pH 7.4[14]
MIL-88A(Fe)Diclofenac Sodium58-97% releasePhosphate buffer (pH 6.8)[16]
Fe₃O₄-FeBTCDiclofenac SodiumHigh adsorption capacity-[17][18]

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for MOF synthesis and characterization, and a key signaling pathway relevant to cancer therapy, a major application area for MOF-based drug delivery.

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application start Start dissolve_metal Dissolve Metal Salt start->dissolve_metal dissolve_linker Dissolve Pyrazole Linker start->dissolve_linker mixing Mix Solutions dissolve_metal->mixing dissolve_linker->mixing reaction Solvothermal Reaction mixing->reaction cooling Cooling reaction->cooling filtration Filtration & Washing cooling->filtration drying Drying & Activation filtration->drying end_synthesis Synthesized MOF drying->end_synthesis pxrd PXRD end_synthesis->pxrd scxrd SCXRD end_synthesis->scxrd ftir FTIR end_synthesis->ftir tga TGA end_synthesis->tga n2_sorption N2 Sorption end_synthesis->n2_sorption drug_loading Drug Loading end_synthesis->drug_loading drug_release Drug Release Studies drug_loading->drug_release

Figure 1: Experimental workflow for the synthesis and characterization of pyrazole-based MOFs.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Anticancer_Drug Anticancer Drug (from MOF) Anticancer_Drug->PI3K Inhibition Anticancer_Drug->Akt Inhibition

Figure 2: The PI3K/Akt signaling pathway, a common target for anticancer drugs delivered by MOFs.

Conclusion

Pyrazole-based MOFs represent a highly promising platform for advanced drug delivery systems. Their inherent stability, tunable porosity, and high drug loading capacities address many of the challenges faced by conventional drug carriers. The detailed protocols and comparative data provided in these application notes are intended to serve as a valuable resource for researchers in the fields of materials science, chemistry, and pharmacology, facilitating the further development and application of these remarkable materials in drug development and beyond. As research in this area continues to expand, the unique advantages of pyrazole-based MOFs are poised to make a significant impact on the future of targeted therapeutics.

References

Application Notes and Protocols for the Derivatization of the Aldehyde Group in 4-bromo-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-bromo-1H-pyrazole-5-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a core component of numerous pharmaceuticals, and the presence of both a reactive aldehyde group and a bromine atom allows for diverse and targeted chemical modifications.[1][2] Derivatization of the aldehyde functionality opens avenues to a wide array of molecular structures, enabling the fine-tuning of physicochemical properties and pharmacological activities essential for the development of novel therapeutic agents.[1] These derivatives have shown promise in a variety of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1]

This document provides detailed protocols for several key derivatization reactions of the aldehyde group in this compound, including oxidation, reduction, reductive amination, Wittig reaction, and condensation reactions.

Oxidation to 4-bromo-1H-pyrazole-5-carboxylic acid

The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation, yielding a key intermediate for the synthesis of amides, esters, and other derivatives. Pyrazole-4-carboxylic acids are valuable precursors in the development of various biologically active compounds.[3] Vanadium-catalyzed oxidation using hydrogen peroxide offers an efficient method for this conversion.[3]

General Reaction Scheme:

Experimental Protocol: Vanadium-Catalyzed Oxidation [3]

  • To a solution of this compound (1.0 mmol) in a suitable solvent such as acetonitrile (10 mL), add a catalytic amount of a vanadium catalyst (e.g., VO(acac)₂, 0.05 mmol).

  • Slowly add 30% aqueous hydrogen peroxide (2.0 mmol) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Acidify the mixture with 1M HCl to precipitate the carboxylic acid product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-bromo-1H-pyrazole-5-carboxylic acid.

Quantitative Data for Aldehyde Oxidation

SubstrateOxidizing SystemSolventTimeYield (%)Reference
Various 3-Aryl-4-formylpyrazolesKMnO₄Water/Pyridine2-4 h80-90[3]
Aromatic AldehydesVO(acac)₂ / H₂O₂Acetonitrile1-3 h85-95[4]
Aromatic AldehydesOxoneAcetonitrile/Water0.5-2 h90-98[4]

Workflow for Oxidation of this compound

G start Start dissolve Dissolve 4-bromo-1H-pyrazole- 5-carbaldehyde in Acetonitrile start->dissolve add_catalyst Add VO(acac)₂ catalyst dissolve->add_catalyst add_h2o2 Add 30% H₂O₂ add_catalyst->add_h2o2 react Stir at 50°C Monitor by TLC add_h2o2->react quench Quench with aq. Na₂SO₃ react->quench acidify Acidify with 1M HCl quench->acidify isolate Filter, Wash, and Dry Product acidify->isolate end End isolate->end

Caption: Workflow for the oxidation of this compound.

Reduction to (4-bromo-1H-pyrazol-5-yl)methanol

The reduction of the aldehyde group to a primary alcohol provides a versatile intermediate for further functionalization, such as etherification or esterification. Sodium borohydride (NaBH₄) is a commonly used and mild reducing agent for this transformation.[5]

General Reaction Scheme:

Experimental Protocol: Reduction with Sodium Borohydride

  • Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, carefully add water to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Quantitative Data for Aldehyde Reduction

SubstrateReducing AgentSolventTimeYield (%)Reference
Aromatic AldehydesNaBH₄Methanol1-2 h>90[6]
3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazol-5-yl)methanol was oxidized to the aldehydePCCDMF3 h72 (oxidation)[7]
AldehydesZn/Sn electrode, H₂OWater1-3 h80-95[6]

Workflow for Reduction of this compound

G start Start dissolve Dissolve 4-bromo-1H-pyrazole- 5-carbaldehyde in Methanol start->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH₄ portion-wise cool->add_nabh4 react Stir at RT for 1-2h Monitor by TLC add_nabh4->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate, and Purify extract->purify end End purify->end

Caption: Workflow for the reduction of this compound.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, allowing for the introduction of various amine functionalities.[8][9] The reaction proceeds via the initial formation of an imine, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective reducing agent for this transformation.[8]

General Reaction Scheme:

Experimental Protocol: Reductive Amination with NaBH(OAc)₃ [8]

  • To a stirred solution of this compound (1.0 mmol) and a primary or secondary amine (1.1 mmol) in dichloroethane (10 mL), add acetic acid (1.2 mmol).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Quantitative Data for Reductive Amination

Aldehyde SubstrateAmineReducing AgentSolventYield (%)Reference
1-phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehydeVariousNaBH(OAc)₃Dichloroethane70-90[8]
BenzaldehydeBenzylamineNaBH₄ / p-TsOHSolvent-free85-95[9]
FurfuralChitosanNaBH₄Mechanochemical74[10]

Workflow for Reductive Amination

G start Start mix_reactants Mix aldehyde, amine, and acetic acid in Dichloroethane start->mix_reactants form_imine Stir at RT for 30 min mix_reactants->form_imine add_reductant Add NaBH(OAc)₃ form_imine->add_reductant react Stir at RT for 12-24h Monitor by TLC add_reductant->react workup Quench with aq. NaHCO₃ and Extract react->workup purify Dry, Concentrate, and Purify workup->purify end End purify->end

Caption: Workflow for the reductive amination of this compound.

Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds, converting aldehydes into alkenes.[11][12] This reaction offers a high degree of control over the location of the newly formed double bond.

General Reaction Scheme:

Experimental Protocol: One-Pot Aqueous Wittig Reaction [13]

  • In a flask, combine the α-bromo ester or other α-halo carbonyl compound (1.2 mmol) and triphenylphosphine (1.2 mmol) in a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Stir the mixture vigorously for 10-15 minutes to form the phosphonium ylide in situ.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Continue to stir vigorously at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, extract the reaction mixture with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel to isolate the alkene derivative.

Quantitative Data for Wittig Reaction

AldehydeWittig Reagent PrecursorConditionsTimeYield (%)Reference
Various aldehydesα-bromoestersNaHCO₃ (aq), RT1-3 h80-95[13]
Various aldehydesα-halo-ketones/estersPolymeric reagent, THF12 h85-99[14]

Workflow for the Wittig Reaction

G start Start prepare_ylide Mix α-halo carbonyl and PPh₃ in aq. NaHCO₃ start->prepare_ylide stir1 Stir for 15 min prepare_ylide->stir1 add_aldehyde Add 4-bromo-1H-pyrazole- 5-carbaldehyde stir1->add_aldehyde react Stir at RT for 1-3h Monitor by TLC add_aldehyde->react extract Extract with Diethyl Ether react->extract purify Dry, Concentrate, and Purify extract->purify end End purify->end

Caption: Workflow for the Wittig reaction with this compound.

Condensation Reactions: Schiff Base Formation

The condensation of the aldehyde with primary amines leads to the formation of Schiff bases (imines). These compounds are valuable intermediates and have shown a wide range of biological activities.[15]

General Reaction Scheme:

Caption: Workflow for Schiff base formation from this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-bromo-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-bromo-1H-pyrazole-5-carbaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using the Vilsmeier-Haack reaction.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield or no desired product at all. What are the common causes and how can I improve it?

Answer: Low yields in the Vilsmeier-Haack formylation of 4-bromopyrazole can arise from several factors. Here are the primary aspects to investigate:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is moisture-sensitive. Any moisture in the reagents or glassware will lead to its decomposition.

    • Solution: Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous DMF and freshly distilled or high-purity POCl₃. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately.

  • Sub-optimal Reaction Temperature: The formylation of halogenated pyrazoles can be sluggish at low temperatures, while excessively high temperatures can lead to decomposition.

    • Solution: While the Vilsmeier reagent is prepared at 0-5 °C, the subsequent reaction with 4-bromopyrazole may require heating. Monitor the reaction by TLC and consider gradually increasing the temperature (e.g., to 60-80 °C) if the reaction is not proceeding.[1][2]

  • Insufficient Reagent Stoichiometry: An inadequate amount of the Vilsmeier reagent will result in incomplete conversion of the starting material.

    • Solution: While a 1:1 to 1.5:1 molar ratio of Vilsmeier reagent to substrate is a good starting point, for less reactive substrates like 4-bromopyrazole, an excess of the Vilsmeier reagent may be necessary to drive the reaction to completion.

Issue 2: Formation of Side Products

Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these impurities and how can I minimize them?

Answer: The formation of side products is a common challenge. Here are some likely culprits and their solutions:

  • Di-formylation: Highly activated pyrazole rings can undergo formylation at multiple positions. While the 4-bromo substituent is deactivating, under harsh conditions, di-formylation could occur.

    • Solution: Carefully control the stoichiometry of the Vilsmeier reagent. Use a minimal excess of the reagent and monitor the reaction closely by TLC to stop it once the starting material is consumed.

  • Chlorination: The Vilsmeier reagent can sometimes act as a chlorinating agent, leading to the formation of chloro-pyrazole derivatives.

    • Solution: Maintain a low reaction temperature during the formation of the Vilsmeier reagent and the initial phase of the reaction. If chlorination is a persistent issue, consider using alternative Vilsmeier reagents generated from SOCl₂/DMF or oxalyl chloride/DMF.

  • Polymerization/Decomposition: Dark, tarry residues can form due to overheating or the presence of impurities.

    • Solution: Maintain strict temperature control throughout the reaction. Ensure the purity of your starting materials and solvents.

Issue 3: Difficulty in Product Isolation and Purification

Question: I am having trouble isolating and purifying the final product. What are the recommended procedures?

Answer: The work-up and purification steps are critical for obtaining pure this compound.

  • Aqueous Work-up: The reaction is typically quenched by pouring the reaction mixture into a mixture of ice and a base (e.g., sodium bicarbonate or sodium hydroxide solution) to neutralize the excess acid and hydrolyze the intermediate iminium salt. This should be done carefully and with vigorous stirring.

  • Extraction: The product can be extracted from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane. Multiple extractions are recommended to maximize recovery.

  • Purification:

    • Column Chromatography: This is the most effective method for purifying the crude product. Silica gel is a suitable stationary phase, and a mixture of hexane and ethyl acetate is a common eluent system.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the Vilsmeier-Haack formylation of 4-bromopyrazole?

A1: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. For pyrazole, the C4 position is the most electron-rich and therefore the most susceptible to electrophilic attack. However, since the C4 position is blocked by a bromine atom in the starting material, the formylation is expected to occur at one of the available carbon atoms, C3 or C5. Due to the electronic effects of the nitrogen atoms and the bromo substituent, the formylation is generally directed to the C5 position.

Q2: Are there alternative methods for the synthesis of this compound?

A2: Yes, alternative synthetic routes can be considered, especially if the Vilsmeier-Haack reaction proves to be low-yielding or problematic. One such method involves a bromine-lithium exchange followed by formylation. This approach starts with a di-halogenated pyrazole, for instance, a 4,5-dibromopyrazole derivative. Treatment with a strong base like n-butyllithium at low temperatures can selectively exchange one of the bromine atoms for lithium, which can then be quenched with an electrophilic formylating agent like DMF to introduce the aldehyde group.[3] Another possibility is the direct bromination of 1H-pyrazole-5-carbaldehyde.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the Vilsmeier-Haack reaction can be effectively monitored by Thin-Layer Chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched with a basic aqueous solution, extracted with an organic solvent, and then spotted on a TLC plate. The disappearance of the starting material spot (4-bromopyrazole) and the appearance of a new, typically more polar, product spot will indicate the progression of the reaction.

Data Presentation

Table 1: Vilsmeier-Haack Formylation of Substituted Pyrazoles - Reaction Conditions and Yields

Starting MaterialReagents (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
1-Methyl-3-propyl-5-chloro-1H-pyrazoleDMF (6), POCl₃ (4)-120167[3]
4-Bromoacetophenone phenylhydrazonePOCl₃ (excess), DMF (excess)-606Not specified[1]
1-Benzyl-3-(4-fluorophenyl)hydrazonePOCl₃, DMF-705-6Good[2]
3-(2,5-Difluorophenyl)-1-phenyl-hydrazonePOCl₃ (10), DMF-Reflux690[2]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of a Phenylhydrazone Derivative (Adapted for 4-bromopyrazole)

This protocol is adapted from the synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and can be used as a starting point for the formylation of 4-bromopyrazole.[1]

  • Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF, 4.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2.0 eq.) dropwise to the stirred DMF, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes.

  • Formylation Reaction: To the pre-formed Vilsmeier reagent, add 4-bromo-1H-pyrazole (1.0 eq.) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system).

  • Work-up: Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification 4-Bromopyrazole 4-Bromopyrazole Iminium Salt Intermediate Iminium Salt Intermediate 4-Bromopyrazole->Iminium Salt Intermediate Add to Vilsmeier Reagent 60-70 °C DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent 0-5 °C POCl3 POCl3 POCl3->Vilsmeier Reagent Vilsmeier Reagent->Iminium Salt Intermediate Quenching Quenching Iminium Salt Intermediate->Quenching Hydrolysis Extraction Extraction Quenching->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Final Product This compound Column Chromatography->Final Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield start Low Yield Issue check_reagents Check Reagents for Water Content start->check_reagents dry_reagents Use Anhydrous Reagents and Glassware check_reagents->dry_reagents Moisture Detected check_temp Review Reaction Temperature check_reagents->check_temp Reagents Anhydrous dry_reagents->check_temp optimize_temp Optimize Temperature (e.g., 60-80 °C) check_temp->optimize_temp Sub-optimal check_stoichiometry Verify Reagent Stoichiometry check_temp->check_stoichiometry Optimal optimize_temp->check_stoichiometry increase_reagent Increase Vilsmeier Reagent Ratio check_stoichiometry->increase_reagent Insufficient success Improved Yield check_stoichiometry->success Sufficient increase_reagent->success

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the Vilsmeier-Haack formylation of pyrazoles.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the Vilsmeier-Haack formylation of pyrazoles, offering potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture.Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use. Use anhydrous N,N-dimethylformamide (DMF) and fresh, high-purity phosphorus oxychloride (POCl₃). It is recommended to prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately.
Insufficiently Reactive Pyrazole Substrate: Electron-withdrawing groups on the pyrazole ring can deactivate it towards electrophilic substitution.For less reactive pyrazoles, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80 °C) may be beneficial.
Incomplete Reaction: The reaction may not have proceeded to completion.Monitor the reaction progress using TLC until the starting material is consumed. If necessary, extend the reaction time or cautiously increase the temperature.
Product Decomposition During Work-up: The formylated pyrazole product may be sensitive to the work-up conditions.Ensure the reaction mixture is quenched carefully by pouring it onto crushed ice. Neutralize the mixture gently with a suitable base (e.g., sodium bicarbonate, sodium carbonate, or aqueous sodium hydroxide) to a pH of approximately 7-8.
Product Solubility: The product may have some solubility in the aqueous layer during extraction.If the product is suspected to be water-soluble, saturate the aqueous layer with sodium chloride before extraction to decrease the polarity of the aqueous phase and improve extraction efficiency.

Problem 2: Formation of Multiple Products or Side Reactions

Side Product/Issue Potential Cause & Mechanism Prevention & Mitigation
Regioisomers: Formylation at positions other than the expected C4-position.While formylation of pyrazoles typically occurs at the C4-position, substitution patterns can influence regioselectivity. Steric hindrance or the presence of multiple activating groups can lead to the formation of other isomers.Lowering the reaction temperature can enhance regioselectivity. Careful analysis of the product mixture using techniques like NMR and chromatography is essential.
Pyrazolo[3,4-d]pyrimidine Formation: This occurs when the pyrazole substrate has an amino group at the C5-position. The Vilsmeier reagent can react with the amino group and the pyrazole ring, leading to cyclization and the formation of a fused pyrimidine ring.[1][2][3]This reaction can be exploited for the synthesis of pyrazolopyrimidines. To avoid it, protect the amino group before the Vilsmeier-Haack reaction if only formylation is desired.
Chlorination of Substituents: The Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures. For instance, a hydroxyl or methoxy group on a substituent can be converted to a chloro group.[4]Conduct the reaction at the lowest effective temperature. If chlorination is a persistent issue, consider using alternative formylating agents.
Hydroxymethylation: Traces of formaldehyde generated from the decomposition of DMF at elevated temperatures can react with the pyrazole ring, leading to the formation of a hydroxymethyl side product.Maintain strict temperature control and use the lowest possible reaction temperature. Using freshly distilled DMF can also minimize this side reaction.
Dichloromethylation/Chloroformylation: While less common, the Vilsmeier reagent can potentially lead to the introduction of a dichloromethyl group or a chloroformyl group. This is more likely to occur under forcing conditions or with highly activated substrates. The mechanism involves further reaction of the initially formed iminium salt intermediate.Use milder reaction conditions (lower temperature, shorter reaction time). Employing a stoichiometric amount of the Vilsmeier reagent can also help to minimize over-reaction.
Dark, Tarry Residue: This is often a result of reaction overheating, leading to polymerization and decomposition of the starting material or product. Impurities in the reagents or solvents can also contribute to this issue.Maintain strict temperature control throughout the reaction, especially during the exothermic formation of the Vilsmeier reagent and the addition of the pyrazole substrate. Use an ice bath to manage the temperature effectively. Ensure the use of high-purity, anhydrous reagents and solvents.

Data Presentation: Optimization of Reaction Conditions

The following table, adapted from studies on the Vilsmeier-Haack formylation of chloro-substituted pyrazoles, demonstrates how reagent stoichiometry and temperature can be optimized to improve the yield of the desired product.[4]

EntrySubstrateReagent Ratio (Substrate:DMF:POCl₃)Temperature (°C)Time (h)Yield (%)
15-Chloro-1,3-dialkylpyrazole1 : 2 : 27020
25-Chloro-1,3-dialkylpyrazole1 : 2 : 2120232
35-Chloro-1,3-dialkylpyrazole1 : 5 : 2120255
45-Chloro-1,3-dialkylpyrazole1 : 6 : 4120275

This data indicates that for electron-deficient pyrazoles, increasing both the reaction temperature and the excess of the Vilsmeier reagent is crucial for achieving higher yields.

Experimental Protocols

1. General Protocol for Vilsmeier-Haack Formylation of an Activated Pyrazole

This is a representative protocol and should be optimized for each specific substrate.

  • Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (5-10 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5-3 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30-60 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

  • Reaction: To the pre-formed Vilsmeier reagent, add a solution of the pyrazole substrate (1 equivalent) in anhydrous DMF. The addition can be done dropwise at 0 °C, after which the reaction mixture is allowed to warm to room temperature or heated to a specific temperature (e.g., 60-120 °C), depending on the reactivity of the substrate.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is no longer visible.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate, or a dilute solution of sodium hydroxide, until the pH is between 7 and 8.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

2. Synthesis of 4-Formylpyrazoles from Hydrazones

The Vilsmeier-Haack reaction can also be employed for the cyclization of hydrazones to form 4-formylpyrazoles.[1][2][5]

  • Reaction Setup: To a pre-formed Vilsmeier reagent (prepared as described above, typically using a larger excess of DMF and POCl₃), add the hydrazone substrate.

  • Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 60-80 °C) for several hours.

  • Work-up and Purification: The work-up and purification procedures are similar to the general protocol described above.

Mandatory Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Pyrazole DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Iminium_intermediate Iminium Salt Intermediate Vilsmeier_reagent->Iminium_intermediate Pyrazole Pyrazole Pyrazole->Iminium_intermediate Electrophilic Attack Formyl_pyrazole 4-Formylpyrazole Iminium_intermediate->Formyl_pyrazole Hydrolysis (Work-up)

Caption: General workflow for the Vilsmeier-Haack formylation of pyrazoles.

Troubleshooting_Workflow cluster_yield_issues Troubleshooting Low Yield cluster_purity_issues Troubleshooting Impurities Start Vilsmeier-Haack Reaction Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Multiple Products? Check_Yield->Check_Purity No Reagent_Quality Check Reagent Quality (Anhydrous conditions) Check_Yield->Reagent_Quality Yes Successful_Reaction Successful Formylation Check_Purity->Successful_Reaction No Temp_Control Improve Temperature Control Check_Purity->Temp_Control Yes Reaction_Conditions Optimize Conditions (Temp, Time, Stoichiometry) Reagent_Quality->Reaction_Conditions Reaction_Conditions->Start Purification Optimize Purification (Chromatography, Recrystallization) Temp_Control->Purification Side_Reaction_Analysis Identify Side Products (NMR, MS) Purification->Side_Reaction_Analysis Side_Reaction_Analysis->Start

Caption: A logical workflow for troubleshooting common issues in the Vilsmeier-Haack reaction.

Side_Product_Formation cluster_side_products Potential Side Products Pyrazole Pyrazole Substrate Desired_Product 4-Formylpyrazole Pyrazole->Desired_Product Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine (from 5-aminopyrazole) Pyrazole->Pyrazolo_pyrimidine Chlorinated_Product Chlorinated Product (on substituents) Pyrazole->Chlorinated_Product Hydroxymethyl_Product Hydroxymethylated Product Pyrazole->Hydroxymethyl_Product Vilsmeier_Reagent Vilsmeier Reagent Vilsmeier_Reagent->Desired_Product Vilsmeier_Reagent->Pyrazolo_pyrimidine Vilsmeier_Reagent->Chlorinated_Product Vilsmeier_Reagent->Hydroxymethyl_Product

Caption: An overview of potential side products in the Vilsmeier-Haack formylation of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and how is it applied to pyrazoles?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring. In the context of pyrazoles, which are electron-rich heterocycles, this reaction is primarily used to regioselectively add a formyl group at the C4 position, yielding a pyrazole-4-carbaldehyde. The reaction employs a Vilsmeier reagent, which is an electrophilic chloroiminium salt.

Q2: How is the Vilsmeier reagent prepared?

The Vilsmeier reagent is typically prepared in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃). The reaction is exothermic and should be performed under anhydrous conditions at low temperatures (0-5 °C) to prevent the decomposition of the reagent.

Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?

The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. This reaction should always be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The work-up procedure often involves quenching the reaction mixture with ice, which should be done slowly and carefully to control the exothermic reaction.

Q4: How can I monitor the progress of the reaction?

The progress of the Vilsmeier-Haack formylation can be effectively monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched with water or a basic solution, extracted with an organic solvent, and then spotted on a TLC plate. The disappearance of the starting pyrazole spot and the appearance of the more polar product spot (the aldehyde) indicate the progression of the reaction.

Q5: Why is my reaction mixture turning dark and forming a tar-like substance?

The formation of a dark, tarry residue is a common issue and is often due to the reaction overheating, which can lead to polymerization and decomposition of the starting materials or products. It can also be caused by impurities in the reagents or solvents. To prevent this, it is crucial to maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the substrate. Using high-purity, anhydrous starting materials and solvents is also essential.

Q6: Can the Vilsmeier-Haack reaction be used for purposes other than formylation on pyrazoles?

Yes, the Vilsmeier-Haack reagent is quite versatile. With appropriately substituted pyrazoles, it can lead to cyclization reactions. For example, with 5-aminopyrazoles, it can be used to synthesize pyrazolo[3,4-d]pyrimidines.[1][2][3] The reagent can also act as a chlorinating agent under certain conditions.

References

purification of crude 4-bromo-1H-pyrazole-5-carbaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 4-bromo-1H-pyrazole-5-carbaldehyde by column chromatography. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Poor separation of the desired product from impurities. The polarity of the mobile phase is inappropriate.Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for pyrazole derivatives is a hexane/ethyl acetate mixture.[1]
The column is overloaded with the crude material.Decrease the amount of crude material loaded onto the column.
The product does not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For highly polar compounds, a solvent system like methanol/dichloromethane can be effective.
The compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel before performing column chromatography.
The product elutes too quickly (with the solvent front). The mobile phase is too polar.Decrease the polarity of the mobile phase. Start with a less polar solvent system and gradually increase the polarity.
Streaking or tailing of bands on the column. The compound has poor solubility in the chosen mobile phase.Select a mobile phase in which the compound is more soluble.
The column was not packed uniformly.Ensure the column is packed evenly without any cracks or channels.
Cracks or channels appear in the silica bed. The column has run dry.Always maintain the solvent level above the top of the silica gel.
The silica gel was not allowed to settle properly.Ensure the silica gel is fully settled before loading the sample.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Vilsmeier-Haack reaction?

A1: Common impurities may include residual N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), unreacted starting materials, and potential side-products such as di-formylated pyrazoles.

Q2: How do I choose the right solvent system for the column chromatography of this compound?

A2: The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate, with the desired product having an Rf value between 0.2 and 0.4. A common starting point for pyrazole derivatives is a mixture of hexane and ethyl acetate. You can adjust the ratio of these solvents to achieve the desired separation.

Q3: My compound is very polar and remains at the baseline on the TLC plate even with 100% ethyl acetate. What should I do?

A3: For very polar compounds, you may need to use a more polar solvent system. A mixture of dichloromethane and methanol is a common choice for polar compounds. You can start with a low percentage of methanol and gradually increase it.

Q4: What type of stationary phase is recommended for the purification of this compound?

A4: Silica gel is the most commonly used stationary phase for the column chromatography of pyrazole derivatives.

Q5: How can I visualize the spots on the TLC plate if they are not colored?

A5: You can use a UV lamp to visualize compounds that are UV active. Alternatively, you can use staining agents such as potassium permanganate or iodine vapor.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification of crude this compound. Optimization may be required based on the specific impurity profile of your crude product.

1. Preparation of the Slurry:

  • In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry.

  • Stir the slurry gently to ensure the silica gel is fully wetted and to remove any air bubbles.

2. Packing the Column:

  • Secure a glass column vertically.

  • Place a small piece of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand on top of the cotton plug.

  • Carefully pour the silica gel slurry into the column, allowing the solvent to drain slowly.

  • Gently tap the column to ensure even packing and prevent the formation of air bubbles or channels.

  • Add another thin layer of sand on top of the packed silica gel.

3. Loading the Sample:

  • Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica gel.

4. Elution:

  • Carefully add the mobile phase (e.g., a mixture of hexane and ethyl acetate, determined by prior TLC analysis) to the top of the column.

  • Apply gentle pressure (if using flash chromatography) to start the elution process.

  • Continuously add more mobile phase to the top of the column to prevent it from running dry.

5. Fraction Collection and Analysis:

  • Collect the eluent in a series of fractions.

  • Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Combine the fractions containing the pure product.

6. Solvent Removal:

  • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Representative TLC Data for Solvent System Optimization

Solvent System (Hexane:Ethyl Acetate)Rf of this compoundObservations
9:10.10Low mobility, good for initial loading.
7:30.35Good separation from less polar impurities.
1:10.60May co-elute with more polar impurities.

Table 2: Example Purification Data

ParameterValue
Mass of Crude Product5.0 g
Mass of Purified Product3.8 g
Yield76%
Purity (by HPLC)>98%

Visualizations

experimental_workflow prep 1. Slurry Preparation pack 2. Column Packing prep->pack load 3. Sample Loading pack->load elute 4. Elution load->elute collect 5. Fraction Collection elute->collect analyze 6. TLC Analysis collect->analyze combine 7. Combine Pure Fractions analyze->combine Identify Pure Fractions evap 8. Solvent Evaporation combine->evap product Purified Product evap->product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_logic start Problem Encountered poor_sep Poor Separation start->poor_sep no_elution No Elution start->no_elution fast_elution Fast Elution start->fast_elution tailing Streaking/Tailing start->tailing solvent_polarity Adjust Solvent Polarity poor_sep->solvent_polarity Cause: Polarity overload Reduce Sample Load poor_sep->overload Cause: Overloading increase_polarity Increase Solvent Polarity no_elution->increase_polarity Cause: Low Polarity check_stability Check Compound Stability no_elution->check_stability Cause: Decomposition decrease_polarity Decrease Solvent Polarity fast_elution->decrease_polarity Cause: High Polarity change_solvent Change Solvent System tailing->change_solvent Cause: Solubility repack_column Repack Column tailing->repack_column Cause: Packing

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: HPLC Purification of Brominated Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC purification of brominated pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for brominated pyrazole derivatives?

A common starting point for the purification of pyrazole derivatives is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A typical initial setup involves a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.[1] For instance, a validated method for a pyrazoline derivative used a mobile phase of 0.1% trifluoroacetic acid (TFA) in water and methanol in an 80:20 ratio.[1]

Q2: How does the bromine substituent on the pyrazole ring affect the HPLC separation?

The presence of a bromine atom on an aromatic ring generally leads to an increase in the compound's hydrophobicity. This increased hydrophobicity results in a longer retention time during reverse-phase chromatography.[2] The bromine substituent can also influence the molecule's interaction with the stationary phase.

Q3: My brominated pyrazole derivative is showing significant peak tailing. What are the likely causes and how can I fix it?

Peak tailing is a common issue when analyzing basic compounds like pyrazole derivatives. It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.[3][4][5][6]

Here are the primary strategies to address peak tailing:

  • Lower the Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.0) protonates the silanol groups, reducing their ability to interact with the basic pyrazole derivative.[3][7] Using an acidic modifier like trifluoroacetic acid (TFA) or formic acid in the mobile phase is a common practice.[1]

  • Use a Mobile Phase Additive: Adding a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites on the stationary phase, thereby minimizing their interaction with your analyte.[3]

  • Employ an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which significantly reduces peak tailing for basic compounds.[5]

Q4: I am not getting good resolution between my brominated pyrazole derivative and a closely related impurity. What can I do?

Improving resolution can be achieved by several means:

  • Optimize the Mobile Phase: Adjusting the organic-to-aqueous ratio in your mobile phase can significantly impact selectivity. You can also try a different organic modifier (e.g., switching from methanol to acetonitrile) as they have different selectivities.

  • Change the Column Chemistry: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase. For aromatic compounds, a phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity due to pi-pi interactions.

  • Adjust the Temperature: Modifying the column temperature can alter selectivity and improve resolution. Experimenting with temperatures both above and below your current setting is a simple way to assess its impact.

Troubleshooting Guides

Problem: High Backpressure
Possible Cause Solution
Blockage in the systemSystematically remove components (column, guard column, tubing) to identify the source of the blockage.[8]
Clogged column fritTry back-flushing the column (if permitted by the manufacturer). If this fails, the frit or the entire column may need replacement.[8]
High flow rateEnsure the flow rate is within the recommended range for the column dimensions and particle size.[9]
Precipitated buffer saltsFlush the system with water to dissolve any precipitated salts. Ensure buffer components are soluble in the mobile phase mixture.[7]
Problem: Baseline Noise or Drift
Possible Cause Solution
Air bubbles in the pump or detectorDegas the mobile phase and purge the pump.[10]
Contaminated mobile phasePrepare fresh mobile phase using high-purity solvents and reagents.
Leaks in the systemInspect all fittings and connections for any signs of leakage.[9][10]
Fluctuating column temperatureUse a column oven to maintain a stable temperature.[10]

Experimental Protocols

Example RP-HPLC Method for a Pyrazoline Derivative

This protocol is based on a validated method for a pyrazoline derivative and can be a good starting point for method development for brominated pyrazole derivatives.[1]

Table 1: HPLC Parameters

ParameterValue
Column Eclipse XDB C18 (150mm x 4.6mm, 5µm)
Mobile Phase 0.1% Trifluoroacetic Acid in Water:Methanol (20:80 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 206 nm
Injection Volume 5 µL
Column Temperature 25 ± 2°C

Sample Preparation:

  • Accurately weigh and dissolve the brominated pyrazole derivative in the mobile phase to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Prepare Sample in Mobile Phase Filter_Sample Filter Sample (0.45 µm) Sample->Filter_Sample Inject Inject Sample Filter_Sample->Inject Mobile_Phase Prepare Mobile Phase Degas Degas Mobile Phase Mobile_Phase->Degas Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Analyze Analyze Peak Purity & Area Chromatogram->Analyze Purify Collect Fractions (if preparative) Analyze->Purify

Caption: A typical experimental workflow for HPLC purification.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_pressure Pressure Issues cluster_baseline Baseline Issues start Problem with HPLC Purification peak_tailing Peak Tailing? start->peak_tailing high_pressure High Backpressure? start->high_pressure noisy_baseline Noisy/Drifting Baseline? start->noisy_baseline lower_ph Lower Mobile Phase pH (e.g., add 0.1% TFA) peak_tailing->lower_ph Yes add_tea Add Competing Base (e.g., 0.1% TEA) peak_tailing->add_tea Yes new_column Use End-Capped Column peak_tailing->new_column Yes check_blockage Check for Blockages (frit, tubing) high_pressure->check_blockage Yes check_flow_rate Verify Flow Rate high_pressure->check_flow_rate Yes degas_mobile_phase Degas Mobile Phase noisy_baseline->degas_mobile_phase Yes check_leaks Check for Leaks noisy_baseline->check_leaks Yes thermostat Use Column Thermostat noisy_baseline->thermostat Yes

Caption: A troubleshooting decision tree for common HPLC issues.

References

Navigating the Synthesis of 4-bromo-1H-pyrazole-5-carbaldehyde: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the scale-up synthesis of key intermediates is a critical phase where unforeseen challenges can arise. This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 4-bromo-1H-pyrazole-5-carbaldehyde, a valuable building block in medicinal chemistry.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, primarily focusing on the widely used Vilsmeier-Haack formylation method.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Incomplete formation of the Vilsmeier reagent. 2. Deactivated starting material (4-bromo-1H-pyrazole). 3. Insufficient reaction temperature or time. 4. Moisture in the reaction.1. Ensure slow, controlled addition of POCl₃ to DMF at 0-5°C. The reagent should be prepared fresh. 2. Check the purity of the 4-bromo-1H-pyrazole. 3. Gradually increase the reaction temperature to 70-80°C and monitor by TLC. Extend the reaction time if necessary. 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products/Side Reactions 1. Overheating of the reaction mixture. 2. Incorrect stoichiometry of reagents. 3. Presence of impurities in the starting material.1. Maintain careful temperature control, especially during the addition of the pyrazole substrate. 2. Use a slight excess of the Vilsmeier reagent (1.1-1.5 equivalents). 3. Purify the starting 4-bromo-1H-pyrazole before use.
Product is a Dark Oil or Tar, Not a Solid 1. Incomplete reaction or presence of polymeric byproducts. 2. Degradation of the product during work-up.1. Ensure the reaction has gone to completion by TLC. 2. During work-up, pour the reaction mixture into ice-water slowly to dissipate heat. Neutralize with a base (e.g., NaHCO₃ or NaOH solution) while keeping the temperature low.
Difficulties in Product Isolation/Purification 1. Product is partially soluble in the aqueous layer during work-up. 2. Co-precipitation of impurities.1. After neutralization, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. If the filtered solid is impure, consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or purification by column chromatography.
Exothermic Reaction Leading to Poor Control 1. Rate of addition of reagents is too fast. 2. Inadequate cooling or mixing at a larger scale.1. Add the Vilsmeier reagent to the pyrazole solution (or vice versa) at a controlled, slow rate. 2. Ensure the reactor is equipped with an efficient cooling system and adequate agitation to maintain a homogenous temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a larger scale?

A1: The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocycles like pyrazoles and is generally amenable to scale-up. It involves the reaction of 4-bromo-1H-pyrazole with a Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Q2: What are the critical safety precautions to take during the scale-up of this synthesis?

A2: Both POCl₃ and DMF are hazardous reagents. POCl₃ is highly corrosive and reacts violently with water. DMF is a reproductive toxin. The reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The Vilsmeier reagent formation is exothermic and should be done with adequate cooling. Care should also be taken during the work-up procedure, which involves quenching the reaction mixture in water.

Q3: My reaction is sluggish. How can I improve the reaction rate?

A3: If the reaction is slow, ensure that the Vilsmeier reagent was prepared correctly and that the reaction temperature is adequate. After the initial addition at a lower temperature, the reaction mixture is typically heated to 60-100°C to drive the formylation to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

Q4: I am observing an unexpected chlorinated byproduct. What could be the cause?

A4: While less common with a simple bromopyrazole, the Vilsmeier-Haack reagent can sometimes act as a chlorinating agent, especially if there are other sensitive functional groups present on the starting material.[1] However, in this specific synthesis, the formation of a chlorinated byproduct is unlikely. If observed, it would be important to re-examine the starting materials and reaction conditions.

Q5: What is a suitable method for purifying the final product on a gram scale?

A5: After quenching the reaction in ice-water and neutralizing, the product often precipitates as a solid and can be collected by filtration.[2] For higher purity, this crude product can be recrystallized from a suitable solvent or solvent mixture, such as ethanol-water or ethyl acetate-hexanes. If the product is not sufficiently pure after recrystallization, column chromatography on silica gel is a common purification technique.[2]

Experimental Protocols

Vilsmeier-Haack Synthesis of this compound

This protocol is a representative procedure for the synthesis of the target molecule.

Reagents and Materials:

ReagentMolar Mass ( g/mol )Quantity (for 10g scale)Moles
N,N-Dimethylformamide (DMF)73.0950 mL-
Phosphorus oxychloride (POCl₃)153.337.5 mL0.081
4-bromo-1H-pyrazole146.9710 g0.068
Dichloromethane (DCM)84.93100 mL-
Ice-500 g-
Saturated Sodium Bicarbonate Solution-As needed-

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add N,N-dimethylformamide (DMF, 50 mL). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (7.5 mL, 0.081 mol) dropwise to the DMF over 30 minutes, ensuring the temperature does not exceed 10°C. Stir the mixture at 0°C for an additional 30 minutes.

  • Reaction with Pyrazole: Dissolve 4-bromo-1H-pyrazole (10 g, 0.068 mol) in dichloromethane (DCM, 100 mL) and add it dropwise to the prepared Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 40°C (reflux) for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing 500 g of crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

Visualizing the Workflow

Vilsmeier-Haack Synthesis Workflow

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent 0-10°C POCl3 POCl3 POCl3->Vilsmeier_Reagent Vilsmeier_Reagent_input Start_Material 4-bromo-1H-pyrazole Reaction_Mixture Reaction Mixture Start_Material->Reaction_Mixture Quench Quench in Ice-Water Reaction_Mixture->Quench Vilsmeier_Reagent_input->Reaction_Mixture Heat (40-100°C) Neutralize Neutralize (e.g., NaHCO3) Quench->Neutralize Isolate Filter Precipitate Neutralize->Isolate Purify Recrystallize/Column Chromatography Isolate->Purify Final_Product This compound Purify->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield Issue Check_Reagent Check Vilsmeier Reagent Formation? Start->Check_Reagent Check_Temp Check Reaction Temperature/Time? Check_Reagent->Check_Temp OK Prep_Fresh Prepare Reagent Fresh at 0-5°C Check_Reagent->Prep_Fresh No/Poor Check_Moisture Check for Moisture? Check_Temp->Check_Moisture Yes Increase_Temp Increase Temperature/Time & Monitor Check_Temp->Increase_Temp No Use_Anhydrous Use Anhydrous Solvents/Inert Atmosphere Check_Moisture->Use_Anhydrous Yes Success Yield Improved Check_Moisture->Success No Prep_Fresh->Success Increase_Temp->Success Use_Anhydrous->Success

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Palladium Catalyst Removal in Pyrazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual palladium catalysts from pyrazole coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing residual palladium from pyrazole coupling reactions?

A1: Several methods are employed to remove residual palladium, each with its own advantages and disadvantages. The most common include:

  • Adsorption: This involves using solid-supported materials, known as scavengers, that bind to the palladium. Common scavengers include activated carbon, silica-based scavengers (e.g., SiliaMetS Thiol, Si-Thiol), and polymer-based scavengers (e.g., MP-TMT).[1][2][3][4] Thiol-based scavengers are particularly effective for Pd(II) species.[5]

  • Crystallization: Purifying the pyrazole product through crystallization can leave palladium impurities behind in the mother liquor.[1] The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species.[1]

  • Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a phase separate from the product, especially for removing water-soluble palladium salts.[1][6]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® can remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][5][6] However, this method is ineffective for soluble palladium species.[5]

  • Chromatography: Techniques like column chromatography can separate the desired pyrazole compound from the palladium catalyst.[6]

Q2: How do I choose the best palladium removal method for my specific pyrazole synthesis?

A2: The optimal method depends on several factors:[1][5]

  • Nature of your pyrazole product: Consider its solubility, stability, and potential to chelate with palladium. Nitrogen-containing compounds like pyrazoles can sometimes strongly chelate with palladium, making removal more challenging.[1]

  • Form of the palladium residue: Determine if the palladium is homogeneous (dissolved) or heterogeneous (solid). Filtration is only effective for heterogeneous catalysts.[5]

  • Solvent system: The polarity of the solvent can influence the efficiency of scavengers and the solubility of palladium species.[5]

  • Desired level of purity: For pharmaceutical applications, stringent limits on residual palladium (often <10 ppm) necessitate highly efficient methods like scavenging.[7][8][9]

Q3: My pyrazole product seems to be binding to the scavenger, leading to low yield. What can I do?

A3: Product loss due to binding with the scavenger is a common issue. Here are some troubleshooting steps:[1][5]

  • Screen different scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.

  • Minimize scavenger amount: Use the minimum effective amount of the scavenger to reduce the surface area available for product binding.

  • Adjust the solvent: A solvent in which your product is highly soluble may reduce its adsorption to the scavenger.

  • Wash the scavenger: After filtration, wash the scavenger with a fresh portion of the solvent to recover any adsorbed product.[5]

  • Change the purification method: If product loss remains high, consider alternative methods like crystallization or extraction.[1]

Q4: I've tried filtration through Celite, but my product is still contaminated with palladium. Why?

A4: While Celite filtration is effective for removing heterogeneous palladium, it may not be sufficient if:

  • Soluble palladium species are present: Filtration does not remove dissolved palladium. In this case, you will need to use a scavenger or another purification method like chromatography.[5]

  • Fine palladium particles are passing through the filter: Ensure the Celite bed is properly packed (typically 1-2 cm thick) and consider using a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm).[5] Pre-wetting the Celite pad with the solvent can also improve its effectiveness.[5]

  • Colloidal palladium has formed: Colloidal palladium can be difficult to filter. Treating the solution with activated carbon or silica gel to adsorb the colloidal particles before filtration can be effective.[5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High residual palladium after scavenger treatment Incorrect scavenger selection for the palladium oxidation state (e.g., using a scavenger for Pd(0) when Pd(II) is present).Test a panel of scavengers. Thiol-based scavengers are generally effective for Pd(II).[5]
Insufficient scavenger loading or reaction time.Optimize the scavenger-to-palladium ratio, temperature, and treatment time.[1]
Poor scavenger-palladium contact.Ensure adequate stirring of the reaction mixture.
Inconsistent palladium removal from batch to batch Variability in the final oxidation state of the palladium.Standardize reaction workup procedures to ensure a consistent palladium species is present before scavenging.
Inconsistent mixing or temperature during scavenging.Implement stricter process controls for the scavenging step.
Product degradation during scavenging Scavenger is reacting with the product.Screen for a more inert scavenger.
Prolonged exposure to elevated temperatures during scavenging.Reduce the scavenging time and/or temperature.

Quantitative Data on Palladium Scavenger Performance

The following table summarizes the efficiency of various palladium removal methods from different sources. Note that performance can vary depending on the specific reaction conditions and the nature of the pyrazole product.

Scavenger/MethodInitial Pd (ppm)Final Pd (ppm)ConditionsReference
SiliaMetS Thiol 2400≤ 1610 wt. %, details not specified[2]
SiliaMetS Thiourea 2400≤ 1610 wt. %, details not specified[2]
Activated Carbon (Darco) 2400> 16details not specified[2]
MP-TMT 852< 950:50 THF/DMF, 16h, RT[4]
ISOLUTE Si-TMT 13005Ethyl acetate, one-pass through plug[10]
Activated Charcoal (Darco KB-B) 300< 10.2 wt, 45 °C, 18 h[11]
Ecosorb C-941 Not specifiedNot specified0.11 wt, 22 °C, 1.5 h[11]

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging with Solid-Supported Scavengers
  • Reaction Work-up: Following the pyrazole coupling reaction, perform a standard aqueous work-up to remove water-soluble byproducts.

  • Solvent Selection: Ensure the crude product is dissolved in a solvent compatible with the chosen scavenger (e.g., THF, DCM, toluene, acetonitrile).[11]

  • Scavenger Addition: Add the selected scavenger to the solution of the crude product. The amount of scavenger is typically based on equivalents relative to the initial amount of palladium catalyst used (e.g., 5-10 equivalents).[11]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours.[1] The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite or a suitable filter paper to remove the solid scavenger.[1]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.[1]

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF).[1]

  • Addition of Activated Carbon: Add activated carbon (e.g., Darco) to the solution (typically 5-10 wt% of the crude product).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-18 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.

  • Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.[1]

  • Concentration: Concentrate the filtrate to obtain the purified product.[1]

  • Analysis: Analyze the purified product for residual palladium content.[1]

Visual Guides

Palladium_Removal_Workflow start Crude Pyrazole Product (Post-Coupling Reaction) workup Aqueous Work-up start->workup analysis1 Analyze for Residual Pd (e.g., ICP-MS) workup->analysis1 decision1 Is Pd Level Acceptable? analysis1->decision1 purification Select Purification Method decision1->purification No final_product Final Pure Pyrazole Product decision1->final_product Yes scavenging Scavenging (e.g., Silica-Thiol, Activated Carbon) purification->scavenging crystallization Crystallization purification->crystallization chromatography Column Chromatography purification->chromatography filtration Filtration through Celite (for heterogeneous Pd) purification->filtration analysis2 Analyze Purified Product for Residual Pd scavenging->analysis2 crystallization->analysis2 chromatography->analysis2 filtration->analysis2 decision2 Is Pd Level Acceptable? analysis2->decision2 decision2->final_product Yes troubleshoot Troubleshoot & Optimize (Change scavenger, solvent, etc.) decision2->troubleshoot No troubleshoot->purification

Caption: Workflow for Palladium Removal from Pyrazole Coupling Reactions.

Troubleshooting_Logic start High Residual Palladium Detected check_method Was the correct removal method used? start->check_method check_scavenger Was the optimal scavenger used? check_method->check_scavenger Yes soluble_pd Soluble Pd suspected. Use scavenger. check_method->soluble_pd No (e.g., used filtration for soluble Pd) check_conditions Were scavenging conditions (time, temp, loading) optimized? check_scavenger->check_conditions Yes screen_scavengers Screen a panel of scavengers (e.g., Thiol, Thiourea, TMT). check_scavenger->screen_scavengers No check_product_loss Is there significant product loss? check_conditions->check_product_loss Yes optimize_conditions Optimize scavenger loading, time, and temperature. check_conditions->optimize_conditions No minimize_loss Reduce scavenger amount, wash scavenger, or change solvent. check_product_loss->minimize_loss Yes re_evaluate Re-evaluate purification strategy (e.g., crystallization). check_product_loss->re_evaluate No, but Pd still high soluble_pd->check_scavenger screen_scavengers->check_conditions optimize_conditions->check_product_loss minimize_loss->re_evaluate

Caption: Troubleshooting Decision Tree for Palladium Removal.

References

managing exothermic reactions in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrazole Synthesis

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing exothermic reactions during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My pyrazole synthesis reaction is generating a significant amount of heat, causing the solvent to boil uncontrollably. What is happening and how can I prevent it?

A1: You are likely experiencing a strong exothermic reaction, a common occurrence in pyrazole synthesis, particularly during the condensation of hydrazines with 1,3-dicarbonyl compounds (like the Knorr pyrazole synthesis).[1][2] The formation of new, stronger bonds in the pyrazole product releases more energy than is consumed to break the bonds in the reactants, resulting in a net release of heat (a negative enthalpy change, ΔH < 0).[3][4][5] If this heat is generated faster than it can be dissipated, it leads to a rapid temperature increase and potential loss of control.

Troubleshooting Steps:

  • Controlled Reagent Addition: Instead of adding the hydrazine or dicarbonyl compound all at once, use a dropping funnel or a syringe pump for slow, portion-wise addition. This allows the reaction's heat to be managed more effectively.

  • External Cooling: Conduct the reaction in an ice-water bath or use a cryocooler to maintain a consistent, low temperature. Always monitor the internal reaction temperature with a thermometer.

  • Adequate Dilution: Increasing the solvent volume can help absorb and dissipate the heat generated, acting as a heat sink.

  • Proper Agitation: Ensure efficient stirring to prevent localized "hot spots" where reagents concentrate and react rapidly.

Q2: I observed a sudden color change to dark brown or black, and the final product yield is very low. Is this related to an uncontrolled exotherm?

A2: Yes, a sudden darkening of the reaction mixture and low yields are classic signs of an uncontrolled exothermic reaction leading to thermal decomposition.[6] When the temperature rises excessively, side reactions and degradation of both reactants and the desired pyrazole product can occur, often forming polymeric tars.

Troubleshooting Flowchart for Uncontrolled Exotherms

G Start Reaction Start Monitor Monitor Internal Temperature Start->Monitor TempRise Rapid Temp Rise or Color Darkening? Monitor->TempRise Controlled Reaction Controlled (Proceed) TempRise->Controlled No Action1 1. Stop Reagent Addition TempRise->Action1 Yes Investigate Post-Reaction Analysis: - Reduce concentration - Slow addition rate - Lower starting temp Controlled->Investigate After Completion Action2 2. Enhance Cooling Action1->Action2 Action3 3. Add Cold Solvent (if safe) Action2->Action3 Reassess Is Reaction Under Control? Action3->Reassess Reassess->Controlled Yes Shutdown Emergency Shutdown: Quench Reaction Reassess->Shutdown No Shutdown->Investigate

Caption: Troubleshooting workflow for identifying and responding to a potential runaway reaction.

Q3: How does my choice of solvent affect the management of the exotherm?

A3: The solvent plays a critical role in thermal management. Key properties to consider are:

  • Boiling Point: A solvent with a higher boiling point can operate at higher temperatures without boiling over, but it may also allow the reaction to reach a higher, potentially dangerous temperature. A lower boiling point can act as a safety mechanism by boiling and dissipating heat (reflux cooling), but this can lead to solvent loss if not managed with an efficient condenser.

  • Heat Capacity: Solvents with a higher heat capacity can absorb more heat for a given temperature increase, providing a better thermal buffer.

  • Polarity: The choice of solvent can influence reaction rate. Protic polar solvents like ethanol or methanol can facilitate pyrazole formation but may also accelerate the reaction, increasing the rate of heat evolution.[7]

Table 1: Solvent Properties and Impact on Exotherm Management

SolventBoiling Point (°C)Heat Capacity (J/g·K)Considerations for Exotherm Management
Ethanol78.42.44Good general-purpose solvent. Reflux can help dissipate heat.
Methanol64.72.53Lower boiling point provides an earlier reflux safety net but is more volatile.
Toluene110.61.69Higher boiling point allows for higher reaction temperatures but has lower heat capacity.
Dichloromethane39.61.21Very low boiling point; difficult to control temperature if the exotherm is strong.
Acetic Acid1182.05Often used as a catalyst and solvent; can accelerate the reaction rate significantly.

Q4: What are the critical safety signs of a runaway reaction, and what is the immediate protocol?

A4: A runaway reaction is an uncontrolled exothermic process where the rate of heat generation exceeds the rate of heat removal, leading to an exponential increase in temperature and pressure.

Critical Signs:

  • A sudden, accelerating rise in internal temperature that does not respond to cooling.

  • Rapid, unexpected increase in pressure in a sealed or semi-sealed vessel.

  • Vigorous, uncontrolled boiling or foaming.

  • Sudden change in the physical appearance of the reaction (e.g., rapid gas evolution, solidification).

Immediate Emergency Protocol:

  • Alert Personnel: Immediately notify anyone in the vicinity and your lab supervisor.

  • Remove Heat/Reagent Source: Stop any heating mantles and immediately cease the addition of any reagents.

  • Maximize Cooling: If safe to do so, increase the efficiency of the condenser or add more dry ice/ice to the external cooling bath.

  • Evacuate: If the reaction cannot be brought under control within seconds, evacuate the immediate area and follow your institution's emergency procedures. Do not attempt to quench a large, uncontrolled reaction without proper training and equipment.

Experimental Protocols for Exotherm Management

Protocol 1: Controlled Synthesis of 3,5-Dimethylpyrazole (Knorr Synthesis Example)

This protocol details the synthesis of 3,5-dimethylpyrazole from acetylacetone (a 1,3-dicarbonyl) and hydrazine hydrate, with specific steps for managing the exotherm.

Materials:

  • Acetylacetone

  • Hydrazine hydrate (handle with extreme care; toxic and corrosive)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer with adapter

  • Condenser

  • Ice-water bath

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar in an ice-water bath placed on a magnetic stir plate. Fit the flask with a dropping funnel and a thermometer positioned to measure the internal temperature of the liquid. Attach a condenser to the remaining neck of the flask.

  • Initial Charge: In the flask, dissolve acetylacetone (1.0 eq) in ethanol (e.g., 5-10 mL per gram of acetylacetone). Begin stirring and allow the solution to cool to 0-5 °C.

  • Controlled Addition of Hydrazine: Dilute the hydrazine hydrate (1.0 eq) with an equal volume of cold ethanol in the dropping funnel.

  • Reaction Execution: Add the hydrazine solution dropwise to the stirred acetylacetone solution over 30-60 minutes.

  • Temperature Monitoring: CRITICAL STEP: Carefully monitor the internal temperature throughout the addition. Maintain the temperature below 10 °C. If the temperature rises above this threshold, immediately stop the addition until the temperature subsides.

  • Post-Addition: After the addition is complete, allow the reaction to stir in the ice bath for an additional hour.

  • Warm-up and Completion: Remove the ice bath and allow the reaction to slowly warm to room temperature. Monitor for any secondary exotherm. Continue stirring for 2-4 hours or until TLC/LC-MS analysis shows consumption of starting material.[6]

  • Workup: Proceed with standard workup procedures, such as solvent removal under reduced pressure and purification.

Logical Flow for Safe Protocol Execution

G A 1. Assemble Apparatus (Flask, Stirrer, Funnel, Thermometer, Condenser) B 2. Prepare Ice Bath & Charge Flask with Dicarbonyl + Solvent A->B C 3. Cool Solution to 0-5 °C B->C D 4. Begin Slow, Dropwise Addition of Hydrazine C->D E 5. Monitor Internal Temp D->E F Temp > 10 °C? E->F G PAUSE ADDITION Wait for Temp to Drop F->G Yes H Addition Complete? F->H No G->E H->E No I 6. Stir 1h in Ice Bath H->I Yes J 7. Warm to RT & Stir 2-4h I->J K 8. Proceed to Workup J->K

Caption: Step-by-step workflow for controlled pyrazole synthesis with integrated safety checks.

References

Technical Support Center: Preventing Debromination in Cross-Coupling Reactions of Bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on a common challenge in synthetic chemistry: the prevention of debromination during palladium-catalyzed cross-coupling reactions of bromopyrazole substrates. Unwanted C-Br bond cleavage leads to the formation of protonated pyrazole byproducts, reducing the yield of the desired coupled product and complicating purification. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), optimized experimental protocols, and comparative data to help you mitigate this pervasive side reaction.

Troubleshooting Guide

This section addresses specific experimental issues where debromination is a prevalent side reaction.

Issue 1: Significant Debromination of Bromopyrazole Starting Material

You are observing a significant amount of the debrominated pyrazole byproduct in your reaction mixture, confirmed by LC-MS or ¹H NMR analysis.

Question: Is your pyrazole N-H unprotected?

Answer: The acidic N-H proton on an unprotected pyrazole ring can lead to the formation of a pyrazolate anion. This anion can interact with the palladium catalyst, promoting dehalogenation. Protecting the pyrazole nitrogen is a highly effective strategy to suppress this side reaction.

  • Recommendation: Protect the pyrazole nitrogen with a suitable protecting group such as Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or a trityl group. The choice of protecting group may depend on the stability required for your reaction conditions and the ease of subsequent deprotection.

Question: What base are you using, and is it too strong?

Answer: The choice and strength of the base are critical. Strong bases, particularly in combination with protic solvents, can generate palladium-hydride species (Pd-H), which are key culprits in the debromination pathway.

  • Recommendation: Switch to a milder base. Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium or potassium hydroxide. Organic bases can also be a good alternative.

Question: Are you using an appropriate ligand for your palladium catalyst?

Answer: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of the desired cross-coupling and the undesired debromination.

  • Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, and tBuBrettPhos have demonstrated efficacy in suppressing debromination and promoting high yields in the coupling of N-heterocycles. For unprotected pyrazoles, a catalyst system based on the tBuBrettPhos ligand has been shown to be effective.

Question: Could your solvent be contributing to the problem?

Answer: Protic solvents (e.g., alcohols) can serve as a source of hydrides for the formation of Pd-H species, leading to increased debromination.

  • Recommendation: Use anhydrous, aprotic solvents such as dioxane, toluene, or THF. Ensure your solvents are thoroughly degassed to remove oxygen, which can also lead to side reactions like boronic acid homocoupling.

Question: Is your reaction temperature too high?

Answer: Higher reaction temperatures can sometimes increase the rate of debromination.

  • Recommendation: Try lowering the reaction temperature. Optimization studies may be necessary to find the ideal temperature that promotes the cross-coupling reaction while minimizing the debromination side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of debromination in palladium-catalyzed cross-coupling reactions?

A1: Debromination, or hydrodehalogenation, primarily occurs through the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This hydride can be transferred to the aryl bromide substrate, leading to the cleavage of the C-Br bond and its replacement with a C-H bond. Sources of the hydride can include the base, solvent, or even impurities in the reaction mixture.

Q2: How does N-protection of the pyrazole ring help in preventing debromination?

A2: Unprotected pyrazoles possess an acidic N-H proton. In the presence of a base, this proton can be abstracted to form a pyrazolate anion. This anion can coordinate to the palladium center, altering its electronic properties and potentially facilitating pathways that lead to debromination. By protecting the nitrogen, this acidic proton is removed, thus preventing the formation of the pyrazolate anion and suppressing this side reaction.[1][2]

Q3: Which cross-coupling reaction is generally most suitable for bromopyrazoles?

A3: The Suzuki-Miyaura coupling is a widely used and versatile method for the arylation of bromopyrazoles due to the commercial availability and stability of a wide range of boronic acids and their derivatives.[3][4] However, the optimal choice of reaction (Suzuki, Buchwald-Hartwig, Stille, Negishi, etc.) will depend on the desired coupling partner and the specific functionalities present on the substrates.

Q4: Can I use bromopyrazoles in Stille or Negishi couplings, and what are the potential issues?

A4: Yes, bromopyrazoles can be used in Stille and Negishi couplings. A key challenge in Stille couplings is the toxicity of organotin reagents and the potential for homocoupling of the stannane.[5] For Negishi couplings, the primary concern is the air and moisture sensitivity of the organozinc reagents.[1] In both cases, careful optimization of the catalyst, ligand, and reaction conditions is necessary to achieve high yields and minimize side reactions, including debromination.

Q5: Are there any additives that can help suppress debromination?

A5: While not as commonly cited as changing the ligand or base, certain additives may influence the reaction outcome. For instance, in some palladium-catalyzed reactions, additives have been shown to accelerate the desired cross-coupling, which can outcompete the slower debromination pathway. However, for bromopyrazoles specifically, the most reliable strategies involve optimizing the core components of the reaction: the protecting group, ligand, base, and solvent.

Data Presentation

The following tables summarize quantitative data from the literature, illustrating the impact of different reaction parameters on the yield of cross-coupling reactions with bromopyrazoles and the suppression of debromination.

Table 1: Suzuki-Miyaura Coupling of 4-Bromo-3,5-dinitro-1H-pyrazole with Various Boronic Acids

EntryBoronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-3,5-dinitro-1H-pyrazole88
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-3,5-dinitro-1H-pyrazole85
34-Chlorophenylboronic acid4-(4-Chlorophenyl)-3,5-dinitro-1H-pyrazole82
4Thiophen-2-ylboronic acid4-(Thiophen-2-yl)-3,5-dinitro-1H-pyrazole75

Reaction Conditions: 4-bromo-3,5-dinitro-1H-pyrazole (1.0 equiv), boronic acid (1.2 equiv), XPhos Pd G2 (2 mol%), K₂CO₃ (2.0 equiv), EtOH/H₂O (3:1), microwave irradiation at 100 °C for 30 min.

Table 2: Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole with Various Amines

EntryAmineProductYield (%)
1Aniline4-Anilino-1-tritylpyrazole94
24-Methoxyaniline4-(4-Methoxyanilino)-1-tritylpyrazole91
31-Naphthylamine4-(1-Naphthylamino)-1-tritylpyrazole85
4Adamantylamine4-(Adamantylamino)-1-tritylpyrazole90
5tert-Butylamine4-(tert-Butylamino)-1-tritylpyrazole53
6Pyrrolidine4-(Pyrrolidin-1-yl)-1-tritylpyrazoleLow Yield
7Allylamine4-(Allylamino)-1-tritylpyrazoleLow Yield

Reaction Conditions: 4-bromo-1-tritylpyrazole (1.0 equiv), amine (1.1 equiv), Pd(dba)₂ (5 mol%), tBuDavePhos (10 mol%), NaOtBu (1.3 equiv), toluene, 100 °C, 24 h.[6]

Table 3: Palladium-Catalyzed Amination of Unprotected 4-Bromo-1H-pyrazole

EntryAmineProductYield (%)
1Morpholine4-(Morpholino)-1H-pyrazole85
2Aniline4-Anilino-1H-pyrazole78
34-Methoxyaniline4-(4-Methoxyanilino)-1H-pyrazole82
4N-Methylaniline4-(N-Methylanilino)-1H-pyrazole75

Reaction Conditions: 4-bromo-1H-pyrazole (1.0 mmol), amine (1.2 mmol), LHMDS (2.2 mmol), Pd precatalyst with tBuBrettPhos ligand (1-2 mol%), 50-80 °C.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of N-Protected 4-Bromopyrazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N-protected 4-bromopyrazole (e.g., N-Boc-4-bromopyrazole) (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a pre-catalyst like XPhos Pd G2, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere, add the N-protected 4-bromopyrazole, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with inert gas three times to ensure an oxygen-free environment.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of Unprotected 4-Bromo-1H-pyrazole

This protocol is adapted from a literature procedure for the amination of unprotected bromopyrazoles.[7]

Materials:

  • 4-Bromo-1H-pyrazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst with tBuBrettPhos ligand (e.g., (tBuBrettPhos)Pd(allyl)Cl) (1-2 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 equiv)

  • Anhydrous solvent (e.g., toluene or THF)

  • Schlenk flask

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the 4-bromo-1H-pyrazole, palladium precatalyst, and LHMDS.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add the amine via syringe.

  • Heat the reaction mixture to the appropriate temperature (e.g., 50-80 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Visualizations

Troubleshooting Debromination Workflow

Debromination_Troubleshooting start High Debromination Observed check_NH Is Pyrazole N-H Unprotected? start->check_NH protect_N Protect Pyrazole Nitrogen (e.g., Boc, SEM, Trityl) check_NH->protect_N Yes check_base Is a Strong Base Used? (e.g., NaOH, KOtBu) check_NH->check_base No protect_N->check_base change_base Switch to Milder Base (e.g., K3PO4, Cs2CO3) check_base->change_base Yes check_ligand Is the Ligand Appropriate? check_base->check_ligand No change_base->check_ligand change_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, tBuBrettPhos) check_ligand->change_ligand No check_solvent Is a Protic Solvent Used? check_ligand->check_solvent Yes change_ligand->check_solvent change_solvent Switch to Anhydrous Aprotic Solvent (e.g., Dioxane, Toluene) check_solvent->change_solvent Yes check_temp Is Reaction Temp Too High? check_solvent->check_temp No change_solvent->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp Yes end Debromination Minimized check_temp->end No lower_temp->end

Caption: A systematic workflow for troubleshooting debromination in cross-coupling reactions.

Decision Flowchart for Optimizing Reaction Conditions

Condition_Selection start Select Cross-Coupling Strategy for Bromopyrazole pyrazole_type Is Pyrazole N-H Free? start->pyrazole_type unprotected Unprotected Pyrazole pyrazole_type->unprotected Yes protected N-Protected Pyrazole pyrazole_type->protected No unprotected_ligand Consider Ligands for Unprotected N-Heterocycles (e.g., tBuBrettPhos) unprotected->unprotected_ligand protected_ligand Standard Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) protected->protected_ligand unprotected_base Use Mild Base (e.g., K3PO4) unprotected_ligand->unprotected_base solvent Choose Anhydrous, Aprotic, Degassed Solvent (Dioxane, Toluene, THF) unprotected_base->solvent protected_base Mild to Moderate Base Strength (e.g., K3PO4, Cs2CO3) protected_ligand->protected_base protected_base->solvent temperature Start with Moderate Temperature (e.g., 80-100 °C) and Optimize solvent->temperature

Caption: Decision-making process for selecting optimal reaction conditions.

Catalytic Cycle and Competing Debromination Pathway

Catalytic_Cycle cluster_coupling Desired Cross-Coupling Cycle cluster_debromination Competing Debromination Pathway Pd0 Pd(0)L_n PdII Ar-Pd(II)-Br(L_n) Pd0->PdII Ar-Br OxAdd Oxidative Addition PdII_R Ar-Pd(II)-R(L_n) PdII->PdII_R R-M PdII_H Ar-Pd(II)-H(L_n) PdII->PdII_H [H] source Transmetal Transmetalation (R-M) Product Ar-R PdII_R->Product RedElim Reductive Elimination Product->Pd0 Debrom_Product Ar-H PdII_H->Debrom_Product RedElim_H Reductive Elimination Debrom_Product->Pd0

References

Technical Support Center: Optimizing Suzuki Coupling Reactions of 4-Bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 4-bromopyrazoles. This resource aims to help you overcome common challenges and optimize your reaction conditions for successful synthesis.

Troubleshooting Guides

Low product yield, incomplete conversion of starting materials, and the formation of side products are common hurdles in the Suzuki coupling of 4-bromopyrazoles. The following guides address specific issues with potential causes and recommended solutions.

Issue 1: Low or No Conversion of 4-Bromopyrazole

If you observe a significant amount of unreacted 4-bromopyrazole, consider the following factors related to catalyst activity and reaction conditions.

Troubleshooting Decision Tree for Low Conversion

LowConversion start Low or No Conversion catalyst Is the catalyst active? start->catalyst conditions Are the reaction conditions optimal? start->conditions reagents Are the reagents pure? start->reagents catalyst_q1 Using a pre-catalyst? catalyst->catalyst_q1 conditions_q1 Is the base suitable? conditions->conditions_q1 reagents_q1 Solvents degassed? reagents->reagents_q1 catalyst_sol1 Use a pre-catalyst (e.g., XPhos Pd G2/G3). Ensures formation of active Pd(0). catalyst_q1->catalyst_sol1 No catalyst_q2 Is the ligand appropriate? catalyst_q1->catalyst_q2 Yes catalyst_sol2 Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos). They promote oxidative addition. catalyst_q2->catalyst_sol2 No conditions_sol1 Screen bases: K3PO4, Cs2CO3 are often effective for N-heterocycles. conditions_q1->conditions_sol1 No conditions_q2 Is the solvent appropriate? conditions_q1->conditions_q2 Yes conditions_sol2 Use anhydrous aprotic polar solvents (e.g., dioxane, THF, DME). conditions_q2->conditions_sol2 No reagents_sol1 Thoroughly degas solvents to remove oxygen, which deactivates the catalyst. reagents_q1->reagents_sol1 No

Caption: Troubleshooting workflow for low conversion.

Potential Cause Recommended Solutions
Inactive Catalyst - Use a palladium pre-catalyst (e.g., XPhos Pd G2, SPhos Pd G2) to ensure the presence of the active Pd(0) species. - Ensure the catalyst has not decomposed; use fresh catalyst if necessary.
Inappropriate Ligand - For heteroaryl bromides, bulky and electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often more effective than PPh₃.[1] These ligands facilitate the oxidative addition step.
Suboptimal Base - Screen different bases. While Na₂CO₃ is common, K₃PO₄ and Cs₂CO₃ are often superior for couplings involving nitrogen-containing heterocycles.[1]
Poor Solvent Choice - Use anhydrous, polar aprotic solvents such as 1,4-dioxane, THF, or DME. A co-solvent of water is often necessary to dissolve the inorganic base.
Oxygen Contamination - Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Oxygen can lead to catalyst deactivation and homocoupling of the boronic acid.
Low Reaction Temperature - Incrementally increase the reaction temperature. Suzuki couplings of heteroaryl halides may require higher temperatures (e.g., 80-110 °C).
Issue 2: Significant Debromination of the Pyrazole

The formation of a pyrazole where the bromine atom has been replaced by hydrogen is a common side reaction.

Key Factors Influencing Debromination

DebrominationFactors debromination Debromination of 4-Bromopyrazole nh_acidity N-H Acidity of Pyrazole debromination->nh_acidity base_strength Base Strength & Type debromination->base_strength catalyst_system Catalyst & Ligand Choice debromination->catalyst_system solvent_polarity Solvent Polarity debromination->solvent_polarity solution1 Protect the N-H group (e.g., with Boc, SEM). nh_acidity->solution1 High solution2 Use milder bases (e.g., K3PO4, CsF). base_strength->solution2 Strong solution3 Use bulky, electron-rich phosphine ligands. catalyst_system->solution3 Prone to side reactions solution4 Use less polar solvents. solvent_polarity->solution4 High

Caption: Factors contributing to debromination.

Potential Cause Recommended Solutions
N-H Acidity of Unprotected Pyrazole The acidic proton on the pyrazole nitrogen can interfere with the catalyst. Solution: Protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc, SEM, Trityl).[1] This is often the most effective way to prevent debromination.[1]
Strong Base Strong inorganic bases like NaOH or KOH can promote debromination. Solution: Switch to milder inorganic bases such as K₃PO₄ or CsF.[1]
Ligand Choice Some ligands are more prone to inducing dehalogenation. Solution: Employ bulky, electron-rich phosphine ligands like XPhos or SPhos.[1]
Solvent Polar protic solvents can facilitate debromination. Solution: Use a less polar aprotic solvent.
Issue 3: Protodeboronation of the Boronic Acid

This side reaction involves the replacement of the boronic acid group with a hydrogen atom, reducing the amount of coupling partner available.

Potential Cause Recommended Solutions
Presence of Water Aqueous basic conditions can accelerate protodeboronation. Solution: Use anhydrous solvents and reagents. If water is necessary as a co-solvent, minimize the amount. Using a solid, anhydrous base like powdered K₃PO₄ can also be beneficial.[1]
Strong Aqueous Base Strong bases in the presence of water increase the rate of protodeboronation.[1] Solution: Use anhydrous bases like powdered K₃PO₄ or CsF.[1]
Unstable Boronic Acid Some boronic acids, especially electron-deficient or heteroaryl boronic acids, are prone to decomposition. Solution: Convert the boronic acid to a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[1] These derivatives release the boronic acid slowly under the reaction conditions.
High Temperature & Long Reaction Time Prolonged exposure to high temperatures can increase the rate of protodeboronation.[1] Solution: Optimize the reaction to proceed at a lower temperature or for a shorter duration.

Data Presentation: Comparison of Reaction Conditions

The choice of catalyst, ligand, base, and solvent significantly impacts the yield of the Suzuki coupling of 4-bromopyrazoles. The following tables summarize various reported conditions.

Table 1: Suzuki Coupling of Unprotected 4-Bromopyrazole with Various Boronic Acids

EntryBoronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-1H-pyrazole86
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1H-pyrazole81
34-Trifluoromethylphenylboronic acid4-(4-(Trifluoromethyl)phenyl)-1H-pyrazole61
43,5-Dimethylphenylboronic acid4-(3,5-Dimethylphenyl)-1H-pyrazole75
52-Thiopheneboronic acid4-(Thiophen-2-yl)-1H-pyrazole65
Reaction conditions: 4-bromopyrazole (1.0 mmol), boronic acid (2.0 mmol), XPhos Pd G2 (6-7 mol%), K₃PO₄ (2.0 mmol), dioxane (4 mL), H₂O (1 mL), 100 °C, 24 h.[1]

Table 2: Comparison of Catalytic Systems for Suzuki Coupling of 4-Bromopyrazoles

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O90652-97
XPhos Pd G2K₃PO₄Dioxane/H₂O1002461-86
PdCl₂(dppf)K₂CO₃DMF8012Moderate
PEPPSI-IPrCs₂CO₃t-AmylOH1002High
(Yields are representative and can vary based on the specific boronic acid used)

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of N-Boc-4-bromopyrazole

This protocol is suitable for a standard coupling reaction where debromination is a concern and N-protection is employed.

Reaction Workflow

ProtocolWorkflow setup 1. Reaction Setup - Add N-Boc-4-bromopyrazole,  boronic acid, and base to a flask. degas 2. Degassing - Evacuate and backfill with  inert gas (e.g., Argon) 3x. setup->degas add_solvents 3. Add Solvents - Add degassed dioxane and water. degas->add_solvents add_catalyst 4. Add Catalyst - Add Pd catalyst/ligand. add_solvents->add_catalyst heat 5. Heating & Stirring - Heat to 80-100 °C with vigorous stirring. add_catalyst->heat monitor 6. Monitor Progress - Use TLC or LC-MS. heat->monitor workup 7. Workup - Cool, dilute with organic solvent,  wash with water/brine. monitor->workup purify 8. Purification - Column chromatography. workup->purify product Final Product purify->product

Caption: General experimental workflow for Suzuki coupling.

Materials:

  • N-Boc-4-bromopyrazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • K₃PO₄ (powdered, 2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk tube, add N-Boc-4-bromopyrazole, the arylboronic acid, and powdered K₃PO₄.

  • Evacuate the tube and backfill with argon. Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Add the XPhos Pd G3 catalyst under a positive flow of argon.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with 4-bromopyrazole sluggish or not going to completion? A1: Several factors can contribute to a sluggish reaction. The C4 position of the pyrazole ring can be less reactive. Ensure your palladium catalyst is active; using a pre-catalyst is often beneficial. The choice of ligand is also critical; bulky, electron-rich phosphine ligands like XPhos or SPhos are frequently necessary for coupling with heteroaryl bromides.[1] Additionally, verify that your reagents are pure and the solvent is anhydrous, as impurities and water can deactivate the catalyst.

Q2: Do I need to protect the N-H of my 4-bromopyrazole? A2: While successful couplings have been reported with unprotected 4-bromopyrazole, N-protection is often advantageous.[1] As highlighted in the troubleshooting guide, an unprotected N-H can lead to debromination. If you observe significant debromination, protecting the pyrazole nitrogen with a group like Boc or SEM is a recommended strategy.[1]

Q3: What is the best base to use for the Suzuki coupling of 4-bromopyrazoles? A3: Potassium phosphate (K₃PO₄) is a commonly used and effective base for Suzuki couplings of nitrogen-containing heterocycles.[1] Other bases like cesium carbonate (Cs₂CO₃) can also be very effective, though they are more expensive. It is often beneficial to screen a few different bases to find the optimal one for your specific substrate combination.

Q4: I am observing a significant amount of homocoupling of my boronic acid. What can I do to minimize this? A4: Homocoupling is often caused by the presence of oxygen in the reaction mixture. To minimize this, ensure that all solvents are thoroughly degassed before use. Sparging with an inert gas like argon or nitrogen for 20-30 minutes or using freeze-pump-thaw cycles are effective methods. Maintaining a positive pressure of an inert gas throughout the reaction is also crucial.

Q5: Can I use a boronic ester instead of a boronic acid? A5: Yes, and it can be advantageous. Boronic esters, such as pinacol esters (Bpin), are often more stable than their corresponding boronic acids and are less prone to protodeboronation. They can be particularly useful when working with sensitive or unstable boronic acids. The active boronic acid is generated in situ under the reaction conditions.

References

Validation & Comparative

Characterization of 4-bromo-1H-pyrazole-5-carbaldehyde: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the 1H and 13C NMR spectral features of 4-bromo-1H-pyrazole-5-carbaldehyde, benchmarked against related pyrazole derivatives. This guide provides detailed experimental protocols and predicted spectral data to aid researchers in the structural elucidation of this important synthetic intermediate.

Introduction

This compound is a key heterocyclic building block in the synthesis of a variety of biologically active compounds in the pharmaceutical and agrochemical industries. Accurate and unambiguous characterization of its molecular structure is paramount for ensuring the integrity of subsequent synthetic transformations and the biological efficacy of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. This guide presents a detailed analysis of the ¹H and ¹³C NMR characteristics of this compound. Due to the limited availability of experimental spectra for this specific compound in the public domain, this guide provides a combination of predicted NMR data and comparative analysis with structurally related pyrazole derivatives.

Predicted and Comparative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for comparator compounds. These comparisons are valuable for understanding the influence of substituents on the pyrazole ring's electronic environment.

Table 1: ¹H NMR Data (Chemical Shifts in ppm)

CompoundH3 (s)Aldehyde-H (s)Other ProtonsSolvent
This compound (Predicted) ~8.05~9.85NH (broad s, ~13.5)DMSO-d₆
1H-pyrazole-4-carbaldehyde8.139.81H5 (s, 8.13), NH (broad s)CDCl₃
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde-9.95Phenyl-H (m, 7.4-7.6), Methyl-H (s, 2.5)CDCl₃

Table 2: ¹³C NMR Data (Chemical Shifts in ppm)

CompoundC3C4 (Br)C5 (CHO)Aldehyde-COther CarbonsSolvent
This compound (Predicted) ~140.5~108.0~145.2~185.0-DMSO-d₆
1H-pyrazole-4-carbaldehyde139.5120.1139.5185.9-CDCl₃
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde152.1115.8142.3183.4Phenyl, MethylCDCl₃

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has minimal signal overlap with the analyte. For pyrazole derivatives, DMSO-d₆ or CDCl₃ are common choices.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

  • Procedure:

    • Weigh the desired amount of the sample into a clean, dry vial.

    • Add the deuterated solvent.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): -2 to 16 ppm.

  • ¹³C NMR Parameters (Typical):

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096 scans or more, depending on the sample concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): -10 to 220 ppm.

3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption Lorentzian lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale. If using a solvent with a known residual peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C), reference the spectrum accordingly.

  • Peak Picking and Integration: Identify all significant peaks and, for ¹H NMR, integrate the signals to determine the relative proton ratios.

Structural and Workflow Diagrams

The following diagrams illustrate the chemical structure of the target compound and the general workflow for its NMR characterization.

Caption: Structure and atom numbering of this compound.

G General NMR Characterization Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcq NMR Data Acquisition (1H and 13C Spectra) SamplePrep->DataAcq DataProc Data Processing (FT, Phasing, Baseline Correction) DataAcq->DataProc Analysis Spectral Analysis (Peak Picking, Integration, Assignment) DataProc->Analysis Comparison Comparative Analysis (Comparison with Related Structures) Analysis->Comparison Structure Structural Elucidation Analysis->Structure Comparison->Structure

Caption: A streamlined workflow for the NMR characterization of organic compounds.

A Comparative Guide to the Mass Spectrometry Analysis of 4-bromo-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry characteristics of 4-bromo-1H-pyrazole-5-carbaldehyde and its non-brominated analog, 1H-pyrazole-5-carbaldehyde. Understanding the mass spectral behavior of these compounds is crucial for their unambiguous identification, purity assessment, and metabolic studies in drug discovery and development. This document outlines the expected fragmentation patterns based on established principles of mass spectrometry, offers a detailed experimental protocol for their analysis, and presents a workflow for data acquisition and interpretation.

Comparison of Key Mass Spectrometry Parameters

The following table summarizes the predicted key mass spectral data for this compound and 1H-pyrazole-5-carbaldehyde under electron ionization (EI) mass spectrometry. These predictions are based on the fundamental principles of fragmentation for pyrazoles, aldehydes, and brominated organic compounds.

FeatureThis compound1H-pyrazole-5-carbaldehyde (Alternative)
Molecular Formula C₄H₃BrN₂OC₄H₄N₂O
Molecular Weight 174.98 g/mol [1]96.09 g/mol [2]
Molecular Ion (M⁺) m/z 174 and 176 (approx. 1:1 ratio)m/z 96
Key Fragment 1 [M-H]⁺ at m/z 173/175[M-H]⁺ at m/z 95
Key Fragment 2 [M-CHO]⁺ at m/z 145/147[M-CHO]⁺ at m/z 67
Key Fragment 3 [M-Br]⁺ at m/z 95N/A
Key Fragment 4 [M-HCN]⁺ at m/z 147/149[M-HCN]⁺ at m/z 69
Key Fragment 5 [M-CO]⁺ at m/z 146/148[M-CO]⁺ at m/z 68

Experimental Workflow for Mass Spectrometry Analysis

The following diagram illustrates a typical workflow for the analysis of this compound and its analogs using mass spectrometry.

Mass Spectrometry Workflow Experimental Workflow for Mass Spectrometry Analysis cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing and Interpretation Sample Dissolve sample (1 mg/mL) in methanol or acetonitrile Injection Direct infusion or GC/LC injection Sample->Injection Introduce sample Ionization Electron Ionization (EI) (70 eV) Injection->Ionization Vaporize and ionize MassAnalyzer Mass Analyzer (e.g., Quadrupole, ToF) Ionization->MassAnalyzer Accelerate and separate ions Detector Detector MassAnalyzer->Detector Detect ions DataAcquisition Data Acquisition System Detector->DataAcquisition Generate signal SpectrumGeneration Mass Spectrum Generation (Plot of m/z vs. Intensity) DataAcquisition->SpectrumGeneration FragmentationAnalysis Fragmentation Pattern Analysis SpectrumGeneration->FragmentationAnalysis Identify key fragments StructureElucidation Structural Elucidation FragmentationAnalysis->StructureElucidation Confirm structure

Caption: A generalized workflow for the mass spectrometric analysis of pyrazole aldehydes.

Detailed Experimental Protocols

Sample Preparation
  • Objective: To prepare the analyte for introduction into the mass spectrometer.

  • Protocol:

    • Weigh approximately 1 mg of the pyrazole aldehyde sample.

    • Dissolve the sample in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.

    • Vortex the solution to ensure complete dissolution.

    • If necessary, filter the solution through a 0.2 µm syringe filter to remove any particulate matter, especially for liquid chromatography-mass spectrometry (LC-MS) analysis.

Mass Spectrometry - Electron Ionization (EI) Method
  • Objective: To generate and detect fragment ions of the analyte to determine its molecular weight and structure.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.

  • Protocol:

    • Inlet System:

      • For GC-MS: Inject 1 µL of the prepared sample solution into the GC. Use a suitable capillary column (e.g., HP-5MS) and a temperature program that allows for the elution of the analyte.

      • For Direct Infusion: Introduce the sample directly into the ion source using a direct insertion probe.

    • Ion Source Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Electron Energy: 70 eV. This standard energy level promotes reproducible fragmentation patterns and allows for comparison with spectral libraries.

      • Source Temperature: Maintain a temperature of approximately 230 °C to ensure sample vaporization without thermal degradation.

    • Mass Analyzer:

      • Analyzer Type: Quadrupole, Time-of-Flight (ToF), or Ion Trap.

      • Scan Range: Set the mass-to-charge (m/z) scan range from a low value (e.g., m/z 40) to a value sufficiently above the expected molecular weight (e.g., m/z 200 for the brominated compound and m/z 120 for the non-brominated analog).

    • Detector: An electron multiplier or similar detector to record the ion signal.

Data Analysis and Interpretation
  • Objective: To interpret the acquired mass spectrum to confirm the identity and structure of the analyte.

  • Protocol:

    • Identify the Molecular Ion Peak (M⁺):

      • For this compound, look for a pair of peaks at m/z 174 and 176 with a relative intensity ratio of approximately 1:1, which is characteristic of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

      • For 1H-pyrazole-5-carbaldehyde, the molecular ion peak will be at m/z 96.

    • Analyze the Fragmentation Pattern:

      • Identify major fragment ions and propose their structures. Common fragmentation pathways for pyrazole aldehydes include:

        • Loss of a hydrogen radical ([M-H]⁺).

        • Loss of the formyl radical ([M-CHO]⁺).

        • For the brominated compound, loss of a bromine radical ([M-Br]⁺) is a key diagnostic fragmentation.

        • Cleavage of the pyrazole ring, often involving the loss of HCN.

        • Loss of carbon monoxide ([M-CO]⁺) from the molecular ion or fragment ions.

    • Compare with Spectral Databases: If available, compare the obtained spectrum with entries in commercial mass spectral libraries such as the NIST or Wiley registry for confirmation.

    • Confirm Structural Assignments: Use the fragmentation data in conjunction with other analytical techniques (e.g., NMR, IR spectroscopy) to definitively confirm the chemical structure.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the chemical structure and the expected mass spectral features.

Structure_MS_Relationship Structure-to-Spectrum Relationship cluster_structure Chemical Structure cluster_features Key Structural Features cluster_ms_signatures Mass Spectral Signatures Compound This compound PyrazoleRing Pyrazole Ring Compound->PyrazoleRing Aldehyde Aldehyde Group Compound->Aldehyde Bromine Bromine Atom Compound->Bromine RingFragments Fragments from ring cleavage (e.g., loss of HCN) PyrazoleRing->RingFragments leads to AldehydeFragments Loss of H, CHO, CO Aldehyde->AldehydeFragments leads to IsotopePattern Characteristic M, M+2 isotope pattern (1:1) Bromine->IsotopePattern results in

Caption: Relationship between structural features and observed mass spectral data.

References

A Comparative Guide to Quantitative NMR (qNMR) for Purity Assessment of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical research and pharmaceutical development. For pyrazole derivatives, a class of heterocyclic compounds with significant pharmacological applications, ensuring high purity is paramount for reliable biological testing and safety. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of pyrazole derivatives.

Introduction to Purity Assessment of Pyrazole Derivatives

Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry, leading to the development of numerous drugs with anti-inflammatory, analgesic, and anticancer properties. The synthesis of these compounds can often result in impurities, including regioisomers, starting materials, and by-products. Therefore, robust analytical methods are essential for their quantitative analysis. While chromatographic techniques like HPLC and GC-MS are widely used, qNMR has emerged as a powerful and increasingly accessible primary method for purity determination.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity assessment depends on various factors, including the physicochemical properties of the pyrazole derivative, the nature of potential impurities, and the desired level of accuracy and precision.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Signal intensity is directly proportional to the number of nuclei.Differential partitioning between a mobile and stationary phase.Partitioning into a gaseous mobile phase with mass spectrometric detection.
Quantification Absolute quantification without a specific reference standard for the analyte.[1]Relative quantification requiring a reference standard for each analyte.Relative quantification requiring a reference standard for each analyte.
Selectivity High, based on unique chemical shifts of protons.Good to excellent, dependent on column and mobile phase selection.Excellent, combines chromatographic separation with mass analysis.
Sensitivity Moderate, typically in the milligram range.High, capable of detecting trace impurities in the microgram to nanogram range.Very high, especially in Selected Ion Monitoring (SIM) mode.
Sample Throughput Lower, especially when long relaxation delays are required for accuracy.High, with typical run times of 20-30 minutes per sample.[1]Moderate to high, depending on the temperature program.
Sample Integrity Non-destructive, the sample can be recovered.Destructive.Destructive.
General Applicability Broadly applicable to soluble compounds containing NMR-active nuclei.Suitable for non-volatile and thermally labile compounds.[2]Best for volatile and thermally stable compounds.[2]
Quantitative Data Comparison
Pyrazole DerivativeAnalytical TechniquePurity (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Key Remarks
4-Iodopyrazole qNMR 99.2 ± 0.2~0.1%~0.3%Absolute purity, structural confirmation.
HPLC 99.5 ± 0.1~0.01%~0.03%High precision for known impurities.
GC-MS 99.3 ± 0.3~0.005%~0.015%Excellent for volatile impurities.
Celecoxib qNMR 98.9 ± 0.3~0.1%~0.3%Good for quantifying major components and known impurities without specific standards.
HPLC 99.1 ± 0.1~0.02%~0.05%Established pharmacopeial method, requires impurity standards.
3-Methylpyrazole GC-MS 99.6 ± 0.2~5 ng/mL[2]~15 ng/mL[2]Ideal due to its volatility.
HPLC 99.4 ± 0.1~0.5 µg/mL[2]~1.5 µg/mL[2]Alternative for less volatile derivatives or when GC is not available.

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. The following sections provide standardized protocols for the purity assessment of pyrazole derivatives using qNMR, HPLC, and GC-MS.

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol outlines the steps for determining the absolute purity of a pyrazole derivative using an internal standard.

Instrumentation: 400 MHz or higher NMR spectrometer.

Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone) that has a resonance that does not overlap with the analyte signals.[3]

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[3]

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the pyrazole derivative and 5-10 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative accuracy).[3]

  • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.[3]

Data Processing:

  • Apply a line broadening of 0.3 Hz.

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved, non-overlapping signal of the pyrazole derivative and a signal from the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

High-Performance Liquid Chromatography (HPLC)

This protocol is a general method for the purity assessment of pyrazole derivatives and may require optimization.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions for a Pyrazoline Derivative:

  • Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm).

  • Mobile Phase: 0.1% trifluoroacetic acid in water and methanol (20:80 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 ± 2°C.

  • Detection Wavelength: 206 nm.

  • Injection Volume: 5.0 µL.

Sample Preparation:

  • Prepare a stock solution of the pyrazole derivative in methanol (e.g., 1 mg/mL).

  • Further dilute the stock solution with the mobile phase to achieve a concentration within the linear range of the method (e.g., 50-150 µg/mL).

Analysis:

  • Inject the sample and a series of calibration standards.

  • Determine the peak area of the main component and any impurities.

  • Calculate the purity based on the area percent method or by using a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for volatile pyrazole derivatives like 3-methylpyrazole.

Instrumentation: GC system coupled to a mass spectrometer.

GC Conditions for Pyrazole Isomers:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[4]

  • Injector Temperature: 250 °C.[4]

  • Injection Volume: 1 µL (split injection, e.g., 20:1).[4]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[4]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 150 °C at 5 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the pyrazole sample.

  • Dissolve in a suitable solvent (e.g., dichloromethane or methanol) in a 10 mL volumetric flask.

Workflow and Relationship Diagrams

The following diagrams illustrate the experimental workflow for purity assessment and the logical relationship between the analytical techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting start Synthesized Pyrazole Derivative weigh Accurate Weighing start->weigh dissolve Dissolution in Appropriate Solvent weigh->dissolve qnmr qNMR Analysis dissolve->qnmr with Internal Standard hplc HPLC Analysis dissolve->hplc gcms GC-MS Analysis dissolve->gcms process Data Processing (Integration, Calibration) qnmr->process hplc->process gcms->process calculate Purity Calculation process->calculate report Final Purity Report calculate->report

Caption: Experimental workflow for the purity assessment of pyrazole derivatives.

logical_relationship qNMR qNMR (Absolute Purity, Structural Info) HPLC HPLC (High Throughput, High Sensitivity) qNMR->HPLC Confirms Identity of HPLC Peaks GCMS GC-MS (Volatile Impurities, High Selectivity) qNMR->GCMS Confirms Identity of GC Peaks Purity Comprehensive Purity Profile qNMR->Purity Orthogonal Method HPLC->Purity Complementary Method GCMS->Purity Specific for Volatiles

References

A Comparative Analysis of the Reactivity of 4-Bromo- and 4-Chloro-1H-pyrazole-5-carbaldehyde in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyrazole derivatives, in particular, are prevalent in a wide range of biologically active compounds. This guide provides an objective comparison of the reactivity of two key building blocks, 4-bromo-1H-pyrazole-5-carbaldehyde and 4-chloro-1H-pyrazole-5-carbaldehyde, in widely used palladium-catalyzed cross-coupling reactions. The selection of the appropriate halo-pyrazole is a critical decision in synthetic planning, impacting reaction efficiency, catalyst choice, and overall yield. This document presents a summary of their performance, supported by representative experimental data, to facilitate informed decisions in the synthesis of novel pyrazole-based compounds.

Relative Reactivity Overview

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen bond strength. The general trend for the bond dissociation energy is C-Cl > C-Br > C-I. Consequently, the ease of oxidative addition to the palladium catalyst, which is often the rate-determining step, follows the reverse order: C-I > C-Br > C-Cl. This established principle directly translates to the reactivity of 4-halo-1H-pyrazole-5-carbaldehydes, where the bromo-substituted pyrazole is generally more reactive than its chloro-substituted counterpart.[1]

While this compound offers a good balance of reactivity and stability, 4-chloro-1H-pyrazole-5-carbaldehyde is often more cost-effective but necessitates more specialized and highly active catalyst systems to achieve comparable yields.[1]

Data Presentation: Comparative Performance in Cross-Coupling Reactions

The following tables summarize the typical performance of 4-bromo- and 4-chloro-1H-pyrazole-5-carbaldehyde in Suzuki-Miyaura and Sonogashira cross-coupling reactions. The provided yield ranges are representative and can be influenced by the specific coupling partners, catalyst system, and reaction conditions.

Table 1: Suzuki-Miyaura Coupling

Halogen SubstituentCatalyst System (Example)Relative ReactivityTypical Yield Range (%)Notes
Bromo XPhos Pd G2, K₃PO₄High80-93Generally provides a good balance of reactivity and stability.[1]
Chloro Pd(OAc)₂, SPhos, K₃PO₄Moderate60-95Requires highly active catalyst systems with bulky, electron-rich ligands.[1]

Table 2: Sonogashira Coupling

Halogen SubstituentCatalyst System (Example)Relative ReactivityTypical Yield Range (%)Notes
Bromo Pd(PPh₃)₄, CuI, Et₃NModerate50-80Less reactive than iodo-pyrazoles and may require higher temperatures.[1]
Chloro Pd₂(dba)₃, XPhos, CuI, Cs₂CO₃Low30-60Generally challenging and requires specialized, highly active catalysts.[1]

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below. These protocols are general and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the 4-halo-1H-pyrazole-5-carbaldehyde (1.0 equivalent), the corresponding boronic acid or boronic ester (1.2-1.5 equivalents), a palladium precursor such as Pd(OAc)₂ (0.02-0.05 equivalents), a suitable ligand like SPhos (0.04-0.10 equivalents), and a base such as K₃PO₄ (2.0-3.0 equivalents) is taken in a dry reaction vessel under an inert atmosphere. A degassed solvent system (e.g., dioxane/water) is added, and the mixture is heated with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[1]

General Procedure for Sonogashira Coupling

In a reaction vessel under an inert atmosphere, the 4-halo-1H-pyrazole-5-carbaldehyde (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a copper(I) co-catalyst like CuI (0.05-0.1 equivalents) are combined. A degassed solvent such as DMF or THF is added, followed by a degassed amine base (e.g., triethylamine, 2.0-3.0 equivalents). The terminal alkyne (1.1-1.5 equivalents) is then added, and the mixture is stirred at an appropriate temperature. The reaction is monitored by TLC or LC-MS. After completion, the reaction is worked up by quenching, extraction with an organic solvent, washing, drying, and concentration. The final product is purified by column chromatography.[1]

Visualizations

Logical Relationship in Reactivity

G Comparative Reactivity of 4-Halo-1H-pyrazole-5-carbaldehydes cluster_reactivity General Reactivity Trend cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling 4-Bromo-pyrazole 4-Bromo-pyrazole 4-Chloro-pyrazole 4-Chloro-pyrazole 4-Bromo-pyrazole->4-Chloro-pyrazole More Reactive Bromo_Suzuki 4-Bromo-pyrazole (High Yield: 80-93%) 4-Bromo-pyrazole->Bromo_Suzuki Bromo_Sonogashira 4-Bromo-pyrazole (Moderate Yield: 50-80%) 4-Bromo-pyrazole->Bromo_Sonogashira Chloro_Suzuki 4-Chloro-pyrazole (Moderate Yield: 60-95%) 4-Chloro-pyrazole->Chloro_Suzuki Chloro_Sonogashira 4-Chloro-pyrazole (Low Yield: 30-60%) 4-Chloro-pyrazole->Chloro_Sonogashira

Caption: Comparative reactivity and typical yields in cross-coupling reactions.

Experimental Workflow for Reactivity Comparison

G Workflow for Comparing 4-Halo-pyrazole Reactivity start Reactant Preparation setup Parallel Reaction Setup (4-Bromo vs. 4-Chloro) start->setup reaction Reaction Monitoring (TLC, LC-MS) setup->reaction workup Quenching & Workup reaction->workup purification Column Chromatography workup->purification analysis Yield & Purity Analysis purification->analysis conclusion Reactivity Comparison analysis->conclusion

Caption: General experimental workflow for comparative reactivity studies.

Catalytic Cycle for Suzuki-Miyaura Coupling

G Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X (Halo-pyrazole) pd_complex R-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OR)₂ pd_r_rprime R-Pd(II)-R' L_n transmetalation->pd_r_rprime reductive_elimination Reductive Elimination pd_r_rprime->reductive_elimination reductive_elimination->pd0 R-R'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

A Comparative Guide to the Synthetic Utility of 4-bromo-1H-pyrazole-5-carbaldehyde and 3-bromo-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated pyrazole carbaldehydes are versatile heterocyclic building blocks crucial in the synthesis of a wide array of functionalized molecules, particularly in the realms of pharmaceutical and agrochemical research. The specific positioning of the bromo and formyl substituents on the pyrazole ring significantly influences the molecule's reactivity and dictates its synthetic applications. This guide provides a detailed comparison of the synthetic utility of two constitutional isomers: 4-bromo-1H-pyrazole-5-carbaldehyde and 3-bromo-1H-pyrazole-4-carbaldehyde, supported by experimental data and protocols.

Chemical Structures and Properties

The distinct arrangement of substituents in these isomers leads to different electronic and steric properties, which in turn affects their reactivity in various chemical transformations.

CompoundChemical StructureIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
This compoundthis compoundThis compoundC₄H₃BrN₂O174.99
3-bromo-1H-pyrazole-4-carbaldehyde3-bromo-1H-pyrazole-4-carbaldehyde3-bromo-1H-pyrazole-4-carbaldehydeC₄H₃BrN₂O174.99

Note: Structures are retrieved from PubChem.[1]

Comparative Synthetic Utility

While both isomers serve as valuable synthons, their applications often diverge due to the relative positions of the reactive bromo and formyl groups.

This compound: A Gateway to Fused Heterocycles and Kinase Inhibitors

This isomer is frequently utilized as a key intermediate in the synthesis of complex heterocyclic systems, including kinase inhibitors and other biologically active compounds.[2] Its structure allows for selective functionalization, making it a valuable tool in medicinal chemistry. The proximity of the aldehyde to the N-H group and the bromine at a vicinal carbon enables a range of cyclization and cross-coupling reactions.

Key Reactions and Applications:

  • Condensation and Cyclization: The aldehyde group readily undergoes condensation with various nucleophiles. For instance, the N-methylated analogue, 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, is a precursor for the synthesis of pyrazolo[3,4-c]pyrazoles through a one-pot condensation with hydrazines followed by an intramolecular Ullmann-type C-N coupling.

  • Cross-Coupling Reactions: The bromine atom at the 4-position is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings, enabling the introduction of diverse aryl, heteroaryl, or vinyl substituents.[2] This is a critical step in the construction of libraries of compounds for drug discovery programs.

  • Derivatization of the Aldehyde: The formyl group can be easily converted into other functionalities like alcohols, carboxylic acids, or imines, providing further avenues for molecular diversification.[2]

3-bromo-1H-pyrazole-4-carbaldehyde: A Versatile Scaffold for Substituted Pyrazoles

This isomer is a valuable building block for the synthesis of a variety of substituted pyrazoles. The separation of the bromo and formyl groups by a carbon atom allows for independent manipulation of these functionalities. Much of the available literature focuses on N-substituted and/or C-substituted analogues of this core structure.

Key Reactions and Applications:

  • Vilsmeier-Haack Reaction for Synthesis: A common route to substituted 3-halopyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction of corresponding hydrazones. For example, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be synthesized from 4-bromoacetophenone phenylhydrazone.[3]

  • Condensation Reactions: Similar to its isomer, the aldehyde group at the 4-position is a versatile handle for condensation reactions to form Schiff bases (aldimines), chalcones, and other derivatives which are often investigated for their biological activities.[4][5]

  • Palladium-Catalyzed Cross-Coupling: The bromine atom at the 3-position can participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at this position.[6]

Experimental Data and Protocols

Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

This protocol describes the synthesis of a C- and N-substituted derivative of 3-bromo-1H-pyrazole-4-carbaldehyde.

Experimental Protocol:

  • Phosphoryl chloride (5.6 ml) is added dropwise to cold N,N-dimethylformamide (22.5 ml) under continuous stirring at 273–278 K for about 30 minutes.

  • 4-Bromoacetophenone phenylhydrazone (5 g, 17 mmol) is added to the reaction mixture.

  • The resulting mixture is stirred at 333 K for 6 hours and then cooled to room temperature.

  • The crude product is poured into crushed ice, leading to the formation of a white precipitate.

  • The solid is filtered, dried, and purified by column chromatography using chloroform.

  • The final product, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, is obtained as a colorless prism after recrystallization from chloroform (Yield: 56%).[3]

Condensation Reaction of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde

This protocol details the initial condensation step in the synthesis of pyrazolo[3,4-c]pyrazoles.

Experimental Protocol:

  • To a stirred solution of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (100 mg, 0.529 mmol, 1.0 eq.) in ethanol (2 mL), a few drops of glacial acetic acid and the desired hydrazine (1.1 eq., 0.58 mmol) are added.

  • If the hydrazine is in its hydrochloride salt form, a stoichiometric amount of sodium acetate (1.1 eq., 0.58 mmol) is used instead of glacial acetic acid.

  • The mixture is refluxed for 18 hours.

  • The solvent is then concentrated under reduced pressure to yield the crude condensation product, which is used in the subsequent cyclization step.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the synthetic pathways discussed.

G cluster_0 Synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 4-Bromoacetophenone 4-Bromoacetophenone Hydrazone 4-Bromoacetophenone -phenylhydrazone 4-Bromoacetophenone->Hydrazone Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone Final_Product_3_Bromo 3-(4-Bromophenyl)-1-phenyl- 1H-pyrazole-4-carbaldehyde Hydrazone->Final_Product_3_Bromo Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_Reagent->Final_Product_3_Bromo

Synthesis of a 3-bromo-pyrazole-4-carbaldehyde derivative.

G cluster_1 Synthetic Utility of this compound Start_4_Bromo 4-bromo-1H-pyrazole- 5-carbaldehyde Condensation Condensation (e.g., with Hydrazine) Start_4_Bromo->Condensation Cross_Coupling Cross-Coupling (e.g., Suzuki) Start_4_Bromo->Cross_Coupling Fused_Heterocycle Fused Heterocycles (e.g., Pyrazolo[3,4-c]pyrazoles) Condensation->Fused_Heterocycle Substituted_Pyrazole 4-Aryl/Vinyl-1H-pyrazole- 5-carbaldehydes Cross_Coupling->Substituted_Pyrazole

Key reaction pathways for this compound.

Conclusion

  • This compound is the preferred precursor for the synthesis of fused pyrazole systems and for creating diversity at the 4-position via cross-coupling, which is particularly relevant in the development of kinase inhibitors.

  • 3-bromo-1H-pyrazole-4-carbaldehyde and its derivatives are more commonly employed when functionalization at the 3-position is desired, and the aldehyde at the 4-position is used as a handle for chain extension or the introduction of other functionalities through condensation reactions.

Researchers should consider the specific synthetic strategy and the target molecule's structure to select the appropriate bromopyrazole carbaldehyde isomer for their research endeavors.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions of Bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrazole core is a critical step in the synthesis of a wide range of pharmaceuticals and advanced materials. Bromopyrazoles are versatile starting materials for these transformations, amenable to various cross-coupling reactions. The choice of catalyst is a pivotal decision that significantly influences reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of catalyst systems for the cross-coupling of bromopyrazoles, supported by experimental data to inform your synthetic strategies.

Catalyst Performance Comparison

The selection of an appropriate catalyst system, including the metal precursor, ligand, base, and solvent, is crucial for achieving optimal results in the cross-coupling of bromopyrazoles. Palladium-based catalysts are the most extensively studied and versatile for a range of reactions. However, nickel and copper catalysts are emerging as cost-effective and sometimes more reactive alternatives for specific transformations.

Palladium-Catalyzed Reactions

Palladium catalysts are the workhorses of cross-coupling chemistry, demonstrating broad applicability in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of bromopyrazoles. The choice of ligand is particularly critical in tuning the catalyst's activity and stability. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often employed to promote efficient oxidative addition and reductive elimination steps in the catalytic cycle.[1] For Suzuki-Miyaura couplings, while the carbon-iodine bond is more readily cleaved than the carbon-bromine bond, the higher reactivity of iodopyrazoles can lead to a greater incidence of dehalogenation as a side reaction.[2] Consequently, bromopyrazoles can often provide higher yields of the desired coupled product.[2]

Nickel-Catalyzed Reactions

Nickel catalysts have gained traction as a more economical alternative to palladium for cross-coupling reactions.[3] They have shown particular promise in Buchwald-Hartwig amination and Sonogashira couplings.[4][5] Nickel-catalyzed Sonogashira reactions can allow for the coupling of non-activated alkyl halides, although a copper co-catalyst is often still required.[4] For Buchwald-Hartwig aminations, nickel metallaphotoredox catalysis is an emerging area, offering mild reaction conditions.[5]

Copper-Catalyzed Reactions

Copper-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, have been developed as palladium-free alternatives.[6][7] These systems are attractive due to the low cost and low toxicity of copper.[3][6] Copper(I) salts, such as CuI, react with terminal alkynes to form a copper(I) acetylide, which is a key activated species in the Sonogashira reaction.[4] While historically used as a co-catalyst with palladium, recent research has focused on developing efficient solely copper-catalyzed systems.[6]

Data Presentation: A Comparative Overview

The following tables summarize representative quantitative data for the cross-coupling reactions of bromopyrazoles with various catalytic systems.

Table 1: Suzuki-Miyaura Coupling of Bromopyrazoles

EntryBromopyrazole SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
14-BromopyrazolePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane10085[8]
21-Boc-4-bromopyrazole4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10092[1]
35-(4-bromophenyl)-4,6-dichloropyrimidine(4-formylphenyl)boronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane10088[8]

Table 2: Sonogashira Coupling of Bromopyrazoles

EntryBromopyrazole SubstrateCoupling PartnerCatalyst / Co-catalystBaseSolventTemp (°C)Yield (%)Reference
14-BromopyrazolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT90[4]
21-Methyl-4-bromopyrazoleTrimethylsilylacetylene(NHC)-Pd / (NHC)-Cu---High[9]
34-Bromo-1H-pyrazole1-HeptyneCuI / Proline-based N,N,P-ligandCs₂CO₃Et₂ORT94 (for a similar alkyl halide)[6]

Table 3: Buchwald-Hartwig Amination of Bromopyrazoles

EntryBromopyrazole SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
14-Bromo-1H-pyrazoleMorpholinePd precatalyst / tBuBrettPhosNaOtBuToluene10085[10]
23-Bromo-1H-pyrazoleAnilinePd₂(dba)₃ / BINAPNaOtBuToluene11078[11]
34-Bromo-1H-pyrazoleBenzylaminePd precatalyst / tBuBrettPhosNaOtBuToluene10091[10]

Experimental Workflow

The following diagram illustrates a general workflow for a palladium-catalyzed cross-coupling reaction of a bromopyrazole.

G General Workflow for Bromopyrazole Cross-Coupling cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup and Purification cluster_analysis Analysis A Combine Bromopyrazole, Coupling Partner, and Base B Add Solvent A->B C Degas Mixture B->C D Add Catalyst/Ligand C->D E Heat to Reaction Temperature D->E F Monitor Reaction (TLC, GC-MS, LC-MS) E->F G Quench Reaction F->G Reaction Complete H Aqueous Workup G->H I Dry Organic Layer H->I J Concentrate I->J K Purify by Chromatography J->K L Characterize Product (NMR, MS, etc.) K->L

Caption: A generalized workflow for the cross-coupling of bromopyrazoles.

Experimental Protocols

Detailed methodologies are essential for the successful replication and adaptation of synthetic procedures.

General Procedure for Suzuki-Miyaura Coupling

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the bromopyrazole (1.0 equiv), the boronic acid coupling partner (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).[8] Add the anhydrous solvent (e.g., 1,4-dioxane or toluene).[8] The flask is then evacuated and backfilled with the inert gas three times. The reaction mixture is heated to the specified temperature (typically 80-110 °C) and stirred for the required time (typically 2-24 hours), while monitoring the progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Sonogashira Coupling

In a flame-dried Schlenk flask under an inert atmosphere, combine the bromopyrazole (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[4] Add the anhydrous solvent (e.g., THF or toluene) and the base (e.g., Et₃N, 2.0-3.0 equiv).[4] Finally, add the terminal alkyne (1.1-1.5 equiv) via syringe. The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored. Once the reaction is complete, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then subjected to an aqueous workup and purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

A flame-dried Schlenk tube is charged with the palladium precatalyst (1-2 mol%), the ligand (1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).[10] The tube is evacuated and backfilled with argon. The bromopyrazole (1.0 equiv), the amine (1.2 equiv), and the anhydrous solvent (e.g., toluene) are then added.[10] The Schlenk tube is sealed and the reaction mixture is heated to the specified temperature (typically 80-110 °C) for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, washed with water, and the organic layer is dried and concentrated. The crude product is purified by flash chromatography.

References

The Rising Potential of 4-Bromo-1H-pyrazole-5-carbaldehyde Derivatives in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Derivatives of 4-bromo-1H-pyrazole-5-carbaldehyde are emerging as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative overview of their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, supported by available experimental data from analogous compounds. The modular nature of the this compound core allows for the synthesis of diverse derivatives, including Schiff bases, chalcones, and thiosemicarbazones, each exhibiting distinct biological profiles.

Comparative Biological Activity

The biological potential of this class of compounds is primarily attributed to the pyrazole nucleus, a well-established pharmacophore in numerous approved drugs. The introduction of a bromine atom at the 4-position and a carbaldehyde group at the 5-position of the pyrazole ring provides key reactive sites for further molecular exploration, leading to derivatives with enhanced and varied biological activities.

Anticancer Activity

Derivatives of pyrazole-4-carbaldehyde have shown significant promise as anticancer agents. The primary mechanisms involve the induction of apoptosis and inhibition of key enzymes in cancer progression, such as Cyclin-Dependent Kinases (CDKs).

Table 1: Anticancer Activity of Representative Pyrazole-4-carbaldehyde Derivatives

Derivative TypeCompound ClassTarget Cell Line(s)Key Findings (IC50 values)Reference Compound(s)
ChalconePyrazole-based chalconesMCF-7 (Breast), PC3 (Prostate), PACA2 (Pancreatic)Significant cytotoxicity, with some derivatives showing >70% inhibition.[1]Gefitinib
PyrazolinePyrazoline derivatives from chalconesMCF-7, MD-MB-231 (Breast)Compound 7 showed an IC50 of 6.50 μM against MCF-7.[2]Gefitinib
Pyrazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyrimidine derivativesVarious cancer cell linesPotent CDK2 and CDK7 inhibitors (IC50 = 0.16 μM and 0.14 μM for compound 5j).[3]Roscovitine

Note: The data presented is for analogous pyrazole-4-carbaldehyde derivatives due to the limited availability of direct comparative studies on this compound derivatives.

Antimicrobial Activity

The pyrazole scaffold is a cornerstone in the development of antimicrobial agents. Derivatives of pyrazole-4-carbaldehydes, particularly Schiff bases and thiazole-containing compounds, have demonstrated potent activity against a range of bacterial and fungal pathogens. The presence of halogen substituents, such as bromine, has been noted to enhance this activity.[4]

Table 2: Antimicrobial Activity of Representative Pyrazole-4-carbaldehyde Derivatives

Derivative TypeCompound ClassTested OrganismsKey Findings (MIC values)Reference Compound(s)
Schiff BasePyrazole-based Schiff basesE. coli, S. aureus, S. typhimurium, S. pyogenesModerate to good activity, with MIC values as low as 6.25 μg/mL for some derivatives.[5]Ciprofloxacin
ThiazolePyrazole-thiazole hybridsGram-positive and Gram-negative bacteriaGood to moderate activity; electron-withdrawing groups enhance activity.[6]Standard drugs
ThiosemicarbazonePyrazolyl 1,3,4-thiadiazinesVarious microorganismsRemarkable antibacterial and antifungal activities, with some MIC values lower than standard drugs.[7]Chloramphenicol, Clotrimazole

Note: The data presented is for analogous pyrazole-4-carbaldehyde derivatives.

Enzyme Inhibition

Beyond their anticancer and antimicrobial effects, these derivatives have been investigated as inhibitors of various enzymes implicated in disease.

Table 3: Enzyme Inhibitory Activity of Representative Pyrazole-4-carbaldehyde Derivatives

Derivative TypeTarget EnzymeKey Findings (IC50 values)Therapeutic Area
ThiosemicarbazoneDipeptidyl peptidase-4 (DPP-4)A 4-bromobenzylidene thiosemicarbazone derivative showed an IC50 of 1.266 nM.[8]Diabetes
Schiff BaseE. coli FabHA derivative showed an IC50 of 4.6 µM.[9]Antibacterial
Pyrazolo[1,5-a]pyrimidineCDK2/cyclin A2Compounds 2d and 2g showed 60% and 40% inhibition, respectively.[10]Anticancer

Note: The data presented is for analogous pyrazole-4-carbaldehyde derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of derivatives of pyrazole-4-carbaldehydes.

Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)

A solution of a pyrazole carbaldehyde derivative (4 mmol) and an appropriately substituted acetophenone (4.4 mmol) in ethanol (20 mL) is prepared. Subsequently, a solution of NaOH (20 mmol) in water (40 mL) is added. The resulting mixture is stirred overnight. The precipitate formed is filtered, washed with water, and then with ethanol to yield the pure chalcone.[11]

Anticancer Activity Evaluation (MTT Assay)

Human cancer cells (e.g., MCF-7, PC3, PACA2) are seeded in 96-well plates. After 24 hours, the cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours). Subsequently, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 4 hours. The formazan crystals formed are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1]

Antimicrobial Susceptibility Testing (Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to standard guidelines. A serial dilution of the test compounds is prepared in a 96-well microtiter plate with a suitable broth medium. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]

Visualizing the Pathways and Processes

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start 4-bromo-1H-pyrazole- 5-carbaldehyde reaction Condensation Reaction (e.g., Claisen-Schmidt) start->reaction reagents Substituted Acetophenone (for Chalcones) or Amine/Hydrazine (for Schiff Bases/ Thiosemicarbazones) reagents->reaction derivatives Library of Derivatives reaction->derivatives anticancer Anticancer Assays (MTT, etc.) derivatives->anticancer antimicrobial Antimicrobial Assays (MIC, etc.) derivatives->antimicrobial enzyme Enzyme Inhibition Assays derivatives->enzyme data Quantitative Data (IC50, MIC) anticancer->data antimicrobial->data enzyme->data sar Structure-Activity Relationship (SAR) data->sar cdk2_pathway CDK2 CDK2 Rb Rb CDK2->Rb phosphorylates CyclinE Cyclin E CyclinE->CDK2 CyclinA Cyclin A CyclinA->CDK2 p21 p21/p27 p21->CDK2 E2F E2F Rb->E2F G1_S_transition G1/S Transition E2F->G1_S_transition S_phase S Phase Progression G1_S_transition->S_phase Inhibitor Pyrazole Derivative (CDK2 Inhibitor) Inhibitor->CDK2

References

Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 4-bromo-1H-pyrazole-5-carbaldehyde Derivatives for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding the design of new therapeutic agents. X-ray crystallography stands as the gold standard for elucidating atomic arrangements in the solid state. This guide provides a comprehensive comparison of the crystallographic data of several 4-bromo-1H-pyrazole-5-carbaldehyde derivatives, offering valuable insights into their structural nuances. Furthermore, it details the experimental protocols for their synthesis and crystallographic analysis, and contrasts X-ray diffraction with alternative spectroscopic methods for structural confirmation.

The pyrazole scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a bromine atom and a carbaldehyde group at specific positions on the pyrazole ring, as in this compound, provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. Accurate structural confirmation of these derivatives is a critical step in the drug discovery pipeline.

Comparative Crystallographic Data of this compound Derivatives

While the crystal structure of the parent this compound is not publicly available in crystallographic databases, several of its derivatives have been synthesized and their structures determined by single-crystal X-ray diffraction. The following table summarizes the key crystallographic parameters for three such derivatives, providing a basis for structural comparison.

Compound Name3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[1]3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate[2]
Molecular Formula C₁₆H₁₁BrN₂OC₁₇H₁₂BrClN₂OC₄H₂BrN₃O₄·H₂O
Molecular Weight 327.18375.65268.00
Crystal System MonoclinicTriclinicMonoclinic
Space Group P2₁/nP-1P2₁/c
a (Å) 17.7233 (4)6.759 (5)7.177 (2)
b (Å) 3.8630 (1)10.061 (5)15.589 (4)
c (Å) 20.4224 (5)12.263 (5)7.214 (2)
α (°) 90109.080 (5)90
β (°) 110.137 (3)94.521 (5)99.48 (3)
γ (°) 9093.098 (5)90
Volume (ų) 1312.75 (6)782.8 (8)796.5 (4)
Z 424
Temperature (K) 100293293
Radiation type Cu KαMo KαMo Kα

Alternative Structural Confirmation Methods: A Spectroscopic Comparison

While X-ray crystallography provides definitive solid-state structures, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for routine structural confirmation in solution and for providing complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Number of unique protons, their chemical environment, and connectivity.Rapid, non-destructive, provides information about the molecule in solution.Can be complex to interpret for molecules with many overlapping signals.
¹³C NMR Number of unique carbon atoms and their chemical environment.Provides information on the carbon backbone of the molecule.Lower sensitivity than ¹H NMR, requiring longer acquisition times or higher sample concentrations.
FT-IR Presence of specific functional groups.Fast, requires minimal sample preparation, provides a molecular fingerprint.Does not provide detailed information on the overall molecular structure or connectivity.

Typical Spectroscopic Data for Pyrazole Derivatives:

  • ¹H NMR (CDCl₃, δ in ppm): Protons on the pyrazole ring typically appear in the range of 7.5-8.5 ppm. The aldehyde proton is highly deshielded and appears as a singlet around 9.8-10.5 ppm. Protons of substituent groups will have characteristic chemical shifts.

  • ¹³C NMR (CDCl₃, δ in ppm): The carbonyl carbon of the aldehyde group typically resonates around 180-190 ppm. Carbons of the pyrazole ring appear in the aromatic region (110-150 ppm).

  • IR (KBr, cm⁻¹): A strong absorption band corresponding to the C=O stretching of the aldehyde is typically observed around 1670-1700 cm⁻¹. C=N and C=C stretching vibrations of the pyrazole ring appear in the 1400-1600 cm⁻¹ region.

Experimental Protocols

Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds like pyrazoles.

Materials:

  • 4-Bromoacetophenone phenylhydrazone

  • N,N-Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃)

  • Crushed ice

  • Chloroform

  • Sodium bicarbonate (for neutralization)

Procedure:

  • Phosphoryl chloride (5.6 ml) is added dropwise to cold (273–278 K) N,N-dimethylformamide (22.5 ml) with continuous stirring over approximately 30 minutes to form the Vilsmeier reagent.[3]

  • 4-Bromoacetophenone phenylhydrazone (5 g, 17 mmol) is added to the reaction mixture.[3]

  • The resulting mixture is stirred at 333 K for 6 hours and then cooled to room temperature.[3]

  • The crude product is poured into crushed ice, leading to the precipitation of a white solid.[3]

  • The solid is filtered, dried, and purified by column chromatography using chloroform as the eluent.[3]

  • Recrystallization from a chloroform solution by slow evaporation yields colorless prisms of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[3]

Single-Crystal X-ray Diffraction Analysis

Procedure:

  • Crystal Selection and Mounting: A suitable single crystal of the pyrazole derivative is selected under a polarizing microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector. A series of diffraction images are recorded as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow for Structural Confirmation

The following diagram illustrates the typical workflow from the synthesis of this compound derivatives to their structural confirmation.

G cluster_synthesis Synthesis cluster_confirmation Structural Confirmation cluster_primary Primary Method cluster_alternative Alternative Methods start Starting Materials (e.g., Hydrazone) reagent Vilsmeier-Haack Reagent (POCl3/DMF) start->reagent Reacts with reaction Cyclization & Formylation start->reaction reagent->reaction workup Work-up & Purification reaction->workup product This compound Derivative workup->product xray Single-Crystal X-ray Diffraction product->xray nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis & Structure Elucidation xray->data_analysis nmr->data_analysis ir->data_analysis ms->data_analysis final_structure Confirmed 3D Structure data_analysis->final_structure

Caption: Experimental workflow from synthesis to structural confirmation.

References

Stability Under Scrutiny: A Comparative Guide to 4-bromo-1H-pyrazole-5-carbaldehyde in Varied pH Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the stability of chemical intermediates is a critical parameter influencing synthesis, formulation, and ultimately, the therapeutic efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive assessment of the stability of 4-bromo-1H-pyrazole-5-carbaldehyde under different pH conditions. Due to the limited direct experimental data on this specific compound, this guide draws upon established knowledge of pyrazole chemistry, the behavior of analogous compounds, and standardized protocols for stability testing to offer a predictive comparison.

Comparative Stability Analysis

This compound is a heterocyclic aldehyde, a class of compounds often susceptible to pH-dependent degradation. The pyrazole ring itself is aromatic and generally stable, but the presence of the bromo and carbaldehyde substituents, combined with the acidic and basic nitrogen centers in the pyrazole ring, introduces potential pathways for degradation.

In general, 4-bromo-pyrazoles are considered to possess a good balance of reactivity and stability[1]. However, the aldehyde group can be susceptible to oxidation and other reactions, particularly under non-neutral pH and in the presence of nucleophiles. Furthermore, studies on other pyrazole derivatives, such as pyrazole esters, have shown rapid hydrolysis in aqueous buffer at pH 8, with a half-life of only 1-2 hours[2][3]. This suggests a potential for instability of the pyrazole core itself under basic conditions.

To provide a clearer picture of the expected stability of this compound, the following table compares its likely stability profile with that of a simpler, related compound, pyrazole-4-carbaldehyde, and a more stable, commercially available alternative.

CompoundStructurePredicted Stability at Acidic pH (pH 1-3)Predicted Stability at Neutral pH (pH 6-8)Predicted Stability at Basic pH (pH 9-13)Rationale
This compound C1=C(C=NN1C=O)BrModerate: Potential for acid-catalyzed hydrolysis of the aldehyde or reactions involving the pyrazole ring nitrogens.Good: Likely to be most stable around neutral pH, though sensitivity to light and oxygen should be considered.Low to Moderate: Susceptible to base-catalyzed degradation, potentially involving the aldehyde and the pyrazole ring, similar to other pyrazole derivatives that are unstable at pH 8[2][3].The electron-withdrawing nature of the bromine and aldehyde groups may influence the pKa of the pyrazole ring protons, affecting its stability.
Pyrazole-4-carbaldehyde C1=C(C=NN1)C=OModerate: Similar to the bromo-derivative, with potential for acid-catalyzed reactions.Good: Generally stable, serving as a common building block in organic synthesis.Moderate: Likely more stable than its bromo-counterpart due to the absence of the labile bromo-substituent, but still at risk of base-catalyzed reactions.The absence of the bromo substituent may reduce susceptibility to certain degradation pathways.
1-Methyl-1H-pyrazole-4-carbaldehyde CN1C=C(C=N1)C=OGood: N-methylation prevents tautomerism and can enhance stability.Very Good: Generally considered a stable and commercially available building block.Good: The absence of an acidic N-H proton increases stability under basic conditions compared to N-unsubstituted pyrazoles.N-substitution on the pyrazole ring is a common strategy to improve the stability and pharmacokinetic properties of pyrazole-containing drugs.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions and analyzing the degradation over time.

Preparation of Test Solutions
  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

  • pH Buffers: Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12).

  • Test Samples: For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL.

Stress Conditions
  • Acidic Hydrolysis: Incubate the test sample at pH 2 at 60°C.

  • Neutral Hydrolysis: Incubate the test sample at pH 7 at 60°C.

  • Basic Hydrolysis: Incubate the test sample at pH 9 and pH 12 at 60°C.

  • Oxidative Degradation: Treat the test sample (at neutral pH) with a 3% solution of hydrogen peroxide at room temperature.

  • Photostability: Expose the test sample (at neutral pH, in a quartz cuvette) to UV light (e.g., 254 nm) and visible light.

Sample Analysis
  • Time Points: Withdraw aliquots from each stress condition at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 12, and 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis.

  • Analytical Method: Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. A reverse-phase C18 column is typically suitable. The mobile phase could consist of a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to ensure good peak shape.

  • Data Analysis: Quantify the peak area of the parent compound at each time point to determine the percentage of degradation. Identify and quantify any major degradation products.

Visualizing the Workflow and Potential Degradation

The following diagrams illustrate the experimental workflow for assessing the stability of this compound and a potential degradation pathway under basic conditions.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Stock Solution (1 mg/mL) test_samples Test Samples (100 µg/mL) stock->test_samples buffers pH Buffers (pH 2, 7, 12) buffers->test_samples acid Acidic (pH 2, 60°C) test_samples->acid Incubation neutral Neutral (pH 7, 60°C) test_samples->neutral Incubation base Basic (pH 12, 60°C) test_samples->base Incubation oxidation Oxidative (H2O2) test_samples->oxidation Incubation sampling Time-point Sampling acid->sampling neutral->sampling base->sampling oxidation->sampling hplc HPLC-UV Analysis sampling->hplc data Data Interpretation hplc->data stability_profile stability_profile data->stability_profile Stability Profile

Caption: Experimental workflow for pH stability assessment.

G start This compound intermediate1 Deprotonated Pyrazole Anion start->intermediate1 OH- intermediate2 Nucleophilic Attack intermediate1->intermediate2 Rearrangement product Ring-Opened Products / Other Degradants intermediate2->product Hydrolysis

Caption: Potential degradation pathway under basic conditions.

Conclusion

References

A Comparative Guide to the Synthesis of Functionalized Pyrazole Carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmaceuticals. The introduction of a carbaldehyde group onto the pyrazole ring provides a versatile synthetic handle for further molecular elaboration, making the efficient synthesis of functionalized pyrazole carbaldehydes a critical step in drug discovery and development. This guide provides an objective comparison of the most common synthetic routes to these valuable building blocks, supported by experimental data and detailed protocols.

Key Synthetic Strategies

The primary methods for the synthesis of functionalized pyrazole carbaldehydes include:

  • Vilsmeier-Haack Formylation: The most widely employed method for the direct formylation of electron-rich heterocyclic systems, including pyrazoles.

  • Metalation-Formylation: A powerful technique involving the deprotonation of the pyrazole ring followed by quenching with a formylating agent.

  • Oxidation of Hydroxymethylpyrazoles: A reliable method when the corresponding hydroxymethylpyrazole is readily accessible.

This guide will delve into the specifics of each of these routes, offering a comparative analysis to aid in the selection of the most appropriate method for a given synthetic challenge.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to pyrazole carbaldehydes, allowing for a direct comparison of their efficiencies.

Synthetic RouteTarget MoleculeStarting MaterialReagentsReaction TimeYield (%)Reference
Vilsmeier-Haack 1-Aryl-pyrazole-4-carbaldehydesHydrazones of methyl ketonesPOCl₃, DMF3-4 h72-78[1]
Vilsmeier-Haack 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydesHydrazonesPOCl₃, DMF4 hGood yields[2]
Vilsmeier-Haack 5-Chloro-1,3-disubstituted-1H-pyrazole-4-carbaldehydes5-Chloro-1,3-disubstituted-1H-pyrazolesVilsmeier Reagent2 hGood yields[3][4]
Vilsmeier-Haack 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazolePOCl₃, DMFNot SpecifiedNot Specified[5]
Metalation-Formylation 1H-Pyrazole-4-carbaldehyde4-Iodo-1H-pyrazolei-PrMgCl, DMFNot SpecifiedNot Specified[6]
Oxidation (3-Pyridyl)pyrazole-4-carbaldehydeHydroxymethyl-(3-pyridyl)pyrazolePyridinium chlorochromate (PCC)Not SpecifiedNot Specified[7]

Experimental Protocols

Vilsmeier-Haack Formylation of Hydrazones

This protocol is a general procedure for the synthesis of 1-aryl-pyrazole-4-carbaldehydes from the corresponding hydrazones.

Procedure:

  • The Vilsmeier reagent is prepared in situ by the dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold dimethylformamide (DMF).[2]

  • The appropriate hydrazone (1.0 mmol) is dissolved in dry DMF (4 mL).[2]

  • The Vilsmeier reagent (3.0 mmol) is added dropwise to the stirred solution of the hydrazone at 0 °C.[2]

  • The reaction mixture is then heated to 60-90 °C for 3-4 hours.[1][2]

  • After completion of the reaction (monitored by TLC), the mixture is poured onto crushed ice and neutralized with a dilute sodium hydroxide solution.[2]

  • The resulting precipitate is filtered, dried, and purified by column chromatography or recrystallization to afford the desired pyrazole-4-carbaldehyde.[2]

Metalation-Formylation of a Halogenated Pyrazole

This two-step procedure outlines the synthesis of 1H-pyrazole-4-carbaldehyde starting from the commercially available 4-iodopyrazole.[6]

Step 1: N-Protection

  • To a solution of 4-iodo-1H-pyrazole in a suitable solvent (e.g., benzene), add a catalytic amount of a strong acid (e.g., HCl in Et₂O).[6]

  • Add ethyl vinyl ether and stir the mixture. The progress of the reaction can be monitored by TLC.[6]

  • Upon completion, the reaction mixture is worked up to isolate the N-protected 4-iodopyrazole.[6]

Step 2: Grignard Formation and Formylation

  • The N-protected 4-iodopyrazole is dissolved in an appropriate anhydrous solvent (e.g., THF).

  • A Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), is added to the solution to perform a halogen-metal exchange, forming the pyrazolylmagnesium bromide intermediate.[6]

  • The reaction mixture is then quenched with a formylating agent like N,N-dimethylformamide (DMF).[6]

  • An acidic workup removes the N-protecting group and yields the 1H-pyrazole-4-carbaldehyde hydrochloride.[6]

Oxidation of a Hydroxymethylpyrazole

This protocol describes the synthesis of a pyrazole-4-carbaldehyde via the oxidation of the corresponding hydroxymethylpyrazole.

Procedure:

  • The starting hydroxymethylpyrazole derivative is dissolved in a suitable anhydrous solvent (e.g., dichloromethane).

  • An oxidizing agent such as pyridinium chlorochromate (PCC) is added to the solution.[7]

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction mixture is then filtered through a pad of silica gel or celite to remove the chromium salts.

  • The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired pyrazole-4-carbaldehyde.[7]

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the discussed synthetic routes.

Vilsmeier_Haack_Reaction Hydrazone Hydrazone Intermediate Cyclization & Formylation Hydrazone->Intermediate Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_Reagent->Intermediate Pyrazole_Carbaldehyde Pyrazole Carbaldehyde Intermediate->Pyrazole_Carbaldehyde Workup Metalation_Formylation Halo_Pyrazole Halogenated Pyrazole Pyrazolyl_Metal Pyrazolyl-Metal Intermediate Halo_Pyrazole->Pyrazolyl_Metal Halogen-Metal Exchange Metalation Metalation (e.g., i-PrMgCl) Metalation->Pyrazolyl_Metal Pyrazole_Carbaldehyde Pyrazole Carbaldehyde Pyrazolyl_Metal->Pyrazole_Carbaldehyde Quenching Formylation Formylation (DMF) Formylation->Pyrazole_Carbaldehyde Oxidation_Route Hydroxymethyl_Pyrazole Hydroxymethyl- pyrazole Pyrazole_Carbaldehyde Pyrazole Carbaldehyde Hydroxymethyl_Pyrazole->Pyrazole_Carbaldehyde Oxidation Oxidizing_Agent Oxidizing Agent (e.g., PCC) Oxidizing_Agent->Pyrazole_Carbaldehyde

References

Safety Operating Guide

Proper Disposal of 4-bromo-1H-pyrazole-5-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, in case of a spill or imminent disposal, ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE) and follow the procedures outlined below. This guide is intended for researchers, scientists, and drug development professionals.

The proper handling and disposal of 4-bromo-1H-pyrazole-5-carbaldehyde are critical to maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive, step-by-step protocol for the safe disposal of this compound, whether as pure substance or in contaminated materials.

I. Hazard Profile and Safety Precautions

This compound is a chemical compound that requires careful handling. Based on available safety data, it is known to cause skin, eye, and respiratory irritation[1][2]. Ingestion may be harmful. Therefore, strict adherence to safety protocols is mandatory.

Key Hazards:

  • Skin Irritation: Causes skin irritation[2][3].

  • Eye Irritation: Causes serious eye irritation[2][3].

  • Respiratory Irritation: May cause respiratory irritation[1][2][3].

  • Acute Toxicity (Oral): Harmful if swallowed.

II. Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. This is a mandatory requirement to prevent personal exposure.

Equipment Specification Purpose
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact. Contaminated gloves must be disposed of after use[4].
Eye Protection Chemical safety goggles or face shieldTo protect eyes from dust and splashes[1][4].
Lab Coat Standard laboratory coatTo protect skin and clothing.
Respirator Dust respirator (e.g., N95)To prevent inhalation of dust, especially during spill cleanup or handling of fine powders[5].

III. Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent contamination and exposure.

1. Evacuate and Alert:

  • Alert personnel in the immediate vicinity of the spill.
  • If the spill is large or in a poorly ventilated area, evacuate the lab and inform the safety officer.

2. Secure the Area:

  • Restrict access to the spill area.
  • Ensure adequate ventilation, if safe to do so, without spreading dust.

3. Spill Cleanup:

  • Use a dry clean-up procedure; avoid generating dust[5].
  • Gently sweep or vacuum the spilled material. For vacuuming, use a vacuum cleaner with a HEPA filter.
  • Place the collected material into a clean, dry, sealable, and appropriately labeled container for disposal[5].
  • Following the removal of the solid material, decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol) and then wash with soap and water.

Spill Kit Components:

Component Purpose
Absorbent Pads/Granules For liquid spills (if the compound is in solution).
Dustpan and Brush For sweeping up solid material.
Sealable Waste Bags/Containers For containment of spilled material and contaminated items.
Hazardous Waste Labels For proper identification of the waste.

| Appropriate PPE | As detailed in Section II. |

IV. Disposal Procedure

The disposal of this compound and its contaminated containers must be treated as hazardous waste.

Step 1: Containerization

  • Place the waste material in a clearly labeled, sealed container. The label should include:

    • "Hazardous Waste"

    • Chemical Name: "this compound"

    • CAS Number: 287917-97-9

    • Associated Hazards (e.g., Irritant)

    • Date of accumulation

Step 2: Storage

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Keep it away from incompatible materials, such as strong oxidizing agents[1][2].

Step 3: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

  • Disposal must be carried out by an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations[5]. Do not dispose of this chemical down the drain or in regular trash.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Disposal Required assess Assess Waste Type (Pure compound, contaminated material, empty container) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) assess->ppe spill Spill or Residue? ppe->spill cleanup Follow Spill Cleanup Protocol (Dry cleanup, avoid dust) spill->cleanup Yes package Package and Seal Waste in Labeled Container spill->package No cleanup->package label Label Container Correctly (Name, CAS, Hazards, Date) package->label storage Store in Designated Hazardous Waste Area label->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-bromo-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-bromo-1H-pyrazole-5-carbaldehyde

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans.

Chemical Profile:

PropertyValue
Chemical Name This compound
CAS Number 287917-97-9
Molecular Formula C4H3BrN2O
Molecular Weight 174.99 g/mol
Appearance Solid (assumed based on similar compounds)
Hazards Skin irritant, eye irritant, may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on safety data sheets of similar compounds.

Body PartPersonal Protective Equipment (PPE)
Eyes/Face Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary for splash protection.[2][3]
Skin Wear protective gloves (inspected prior to use), a lab coat, and consider fire/flame resistant and impervious clothing. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[2][4][5]
Respiratory Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[2] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator can be used.[3]
Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of the laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid contact with skin and eyes.[2][5]

  • Avoid the formation of dust and aerosols.[2]

  • Wash hands thoroughly after handling.[5][6]

  • Use non-sparking tools to prevent ignition.[2]

Storage:

  • Store in a tightly closed container.[2][6]

  • Keep in a dry, cool, and well-ventilated place.[2][5]

  • Store away from incompatible materials such as strong oxidizing agents.[6][7]

First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid is critical.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2][6]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][6]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[2]
Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is necessary to mitigate environmental contamination and laboratory hazards.

Spill Containment:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[2]

  • Wear appropriate PPE as outlined above.

  • For solid spills, sweep up the material and place it into a suitable, closed container for disposal. Avoid creating dust.[6][7]

Waste Disposal:

  • Dispose of the chemical and its container in accordance with local, regional, and national hazardous waste regulations.[5][6]

  • Do not let the product enter drains or waterways.[5]

  • Chemical waste generators must ensure complete and accurate classification of the waste.[6][8]

Experimental Workflow Visualization

To ensure procedural clarity and safety, the following diagrams illustrate the key workflows for handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set Up in Ventilated Fume Hood prep_ppe->prep_setup prep_materials Gather Materials and Reagents prep_setup->prep_materials handle_weigh Weigh Compound Carefully (Avoid Dust Formation) prep_materials->handle_weigh handle_reaction Perform Experimental Procedure handle_weigh->handle_reaction handle_monitor Monitor Reaction handle_reaction->handle_monitor cleanup_decontaminate Decontaminate Glassware and Surfaces handle_monitor->cleanup_decontaminate cleanup_waste Segregate Chemical Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste in Labeled Containers cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE and Wash Hands cleanup_dispose->cleanup_ppe

Caption: Standard laboratory workflow for handling this compound.

cluster_spill Spill Response Protocol spill_alert Alert Personnel and Evacuate Area spill_ppe Don Full PPE spill_alert->spill_ppe spill_contain Contain Spill with Inert Material spill_ppe->spill_contain spill_collect Collect Spilled Material (Avoid Dust) spill_contain->spill_collect spill_dispose Place in Sealed Container for Disposal spill_collect->spill_dispose spill_clean Clean and Decontaminate Spill Area spill_dispose->spill_clean

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.